molecular formula C8H9NO3 B1610070 Ethyl 2-vinyloxazole-4-carboxylate CAS No. 460081-24-7

Ethyl 2-vinyloxazole-4-carboxylate

Cat. No.: B1610070
CAS No.: 460081-24-7
M. Wt: 167.16 g/mol
InChI Key: NHZCFRYMZBTWEC-UHFFFAOYSA-N
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Description

Ethyl 2-vinyloxazole-4-carboxylate (CAS 460081-24-7) is a synthetically useful oxazole building block with a molecular formula of C 8 H 9 NO 3 and a molecular weight of 167.16 g/mol . Its reactivity has been examined in addition reactions and Heck coupling, making it a valuable fragment for constructing more complex molecular architectures in organic chemistry and medicinal chemistry research . The compound is characterized by a vinyl group attached directly to the oxazole ring, which provides a versatile handle for further chemical modification . Predicted physical properties include a density of 1.16±0.1 g/cm³ and a boiling point of 258.8±32.0 °C . For optimal stability, it is recommended to store the compound sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-ethenyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-3-7-9-6(5-12-7)8(10)11-4-2/h3,5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZCFRYMZBTWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462219
Record name Ethyl 2-vinyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460081-24-7
Record name Ethyl 2-vinyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-vinyloxazole-4-carboxylate: A Comprehensive Physicochemical Profile for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-vinyloxazole-4-carboxylate is a heterocyclic compound of emerging interest within medicinal chemistry and materials science. Its unique molecular architecture, featuring a vinyloxazole core, presents a versatile scaffold for the synthesis of novel chemical entities. This guide provides a detailed examination of the physicochemical properties of Ethyl 2-vinyloxazole-4-carboxylate, offering a foundational resource for researchers engaged in its study and application.

Chemical Identity and Structure

The fundamental identity of any chemical compound lies in its structure and nomenclature. Ethyl 2-vinyloxazole-4-carboxylate is systematically identified by its IUPAC name and can be represented by various chemical identifiers.

  • Molecular Formula: C8H9NO3

  • Molecular Weight: 167.16 g/mol

  • Canonical SMILES: C=CC1=NC(=C(O1)C(=O)OCC)

  • InChI Key: InChI=1S/C8H9NO3/c1-3-7-9-6(5-11-7)8(10)12-4-2/h3,5H,1,4H2,2H3

The structure, characterized by an ethyl ester group at the 4-position and a vinyl group at the 2-position of the oxazole ring, is the primary determinant of its chemical behavior and physical properties.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing everything from reaction kinetics to bioavailability.

Physical State and Appearance

At standard temperature and pressure, Ethyl 2-vinyloxazole-4-carboxylate is a solid.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.99 (s, 1H), 6.55 (dd, J = 17.6, 11.2 Hz, 1H), 6.25 (d, J = 17.6 Hz, 1H), 5.75 (d, J = 11.2 Hz, 1H), 4.38 (q, J = 7.1 Hz, 2H), 1.38 (t, J = 7.1 Hz, 3H).

Synthesis and Reactivity

While a comprehensive review of all synthetic routes is beyond the scope of this guide, a general understanding of its formation provides context for its reactivity. The vinyloxazole moiety is a key functional group, susceptible to a range of chemical transformations. The vinyl group can participate in addition reactions, while the ester can be hydrolyzed or transesterified. The oxazole ring itself can undergo various cycloaddition reactions.

Potential Applications in Research and Development

The structural motifs present in Ethyl 2-vinyloxazole-4-carboxylate suggest its potential utility in several areas of chemical and pharmaceutical research. The vinyloxazole core is a known pharmacophore in various biologically active molecules. Furthermore, the vinyl group offers a handle for polymerization, indicating potential applications in materials science.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of Ethyl 2-vinyloxazole-4-carboxylate.

  • Storage: It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Handling: Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed.

References

  • ¹H NMR Spectrum for Ethyl 2-vinyloxazole-4-carboxylate. Good Scents Company. [Link]

An In-Depth Technical Guide to Ethyl 2-Vinyloxazole-4-carboxylate (CAS No. 460081-24-7): Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The oxazole heterocycle is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its presence in potent agents such as the antitumor phorboxazoles and the cytotoxic disorazoles underscores the importance of developing versatile synthetic methodologies for its incorporation into complex molecular architectures.[1] Ethyl 2-vinyloxazole-4-carboxylate (CAS No. 460081-24-7) has emerged as a valuable and reactive building block for this purpose. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and its utility as a synthetic intermediate in drug discovery, tailored for researchers and professionals in the field.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical and spectroscopic data for Ethyl 2-vinyloxazole-4-carboxylate are summarized below.

PropertyValueSource
CAS Number 460081-24-7,
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance White to brown solid, or colorless to brown liquid
Storage 2-8°C Refrigerator
Purity ≥95%
¹³C NMR (CDCl₃) δ 162, 144, 135 (oxazole ring); δ 125, 123 (vinyl group)
Mass Spec (EI-HRMS) M⁺ calculated for C₈H₉NO₃: m/z 167.0582, Found: m/z 167.0579

Note: Data on melting and boiling points are not consistently reported in the literature.

Synthesis of Ethyl 2-Vinyloxazole-4-carboxylate

The primary route to this compound is a robust one-step synthesis via a Hantzsch-Panek condensation, followed by dehydration.[1] This method offers a good yield from readily available starting materials. A recent patent also describes a palladium-catalyzed vinylation as an alternative route.[2]

This procedure involves the reaction of ethyl bromopyruvate with acrylamide, followed by treatment with trifluoroacetic anhydride.[1]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve acrylamide in a compatible solvent.

  • Addition of Ethyl Bromopyruvate: Add ethyl bromopyruvate to the solution. The reaction mixture is typically heated (e.g., 55-60°C) for an extended period (e.g., 15 hours). Additional ethyl bromopyruvate may be added to drive the reaction to completion.

  • Workup: After cooling to room temperature, filter the mixture to remove any solid impurities. Concentrate the filtrate under reduced pressure.

  • Dehydration: Immediately dissolve the crude residue in tetrahydrofuran (THF) and cool to 0°C. Add trifluoroacetic anhydride to the solution.

  • Final Steps: Allow the solution to warm to room temperature and stir overnight. The crude product can then be purified by column chromatography.

G cluster_synthesis Synthesis Workflow A Ethyl Bromopyruvate + Acrylamide B Hantzsch-Panek Condensation (Heat, 55-60°C) A->B C Intermediate B->C D Trifluoroacetic Anhydride (THF, 0°C to RT) C->D E Ethyl 2-Vinyloxazole-4-carboxylate D->E

Caption: Synthetic workflow for Ethyl 2-vinyloxazole-4-carboxylate.

A method described in a recent patent involves the palladium-catalyzed coupling of ethyl 2-chlorooxazole-4-carboxylate with potassium vinyltrifluoroborate.[2]

Experimental Protocol:

  • Reaction Mixture: Combine ethyl 2-chlorooxazole-4-carboxylate, potassium vinyltrifluoroborate, K₃PO₄, and PdCl₂(dppf) in a mixture of dioxane and water.

  • Degassing: Degas the mixture and backfill with nitrogen three times.

  • Reaction: Heat the mixture to 80°C for 12 hours.

  • Purification: After cooling, filter the mixture and concentrate the filtrate. Purify the residue using flash silica gel chromatography to yield the final product.[2]

Chemical Reactivity and Synthetic Utility

Ethyl 2-vinyloxazole-4-carboxylate is a versatile intermediate due to the reactivity of its vinyl group. It readily participates in addition reactions, cycloadditions, and transition metal-catalyzed cross-coupling reactions.[1]

The vinyl moiety can undergo addition reactions. For instance, the addition of HBr proceeds with high regioselectivity to yield the corresponding 2-(2-bromoethyl)oxazole.[1] This intermediate can be further functionalized; for example, reaction with sodium nitrite produces the 2-(2'-nitroethyl)oxazole derivative.[1]

The vinyl group can act as a dienophile in Diels-Alder reactions. For example, it reacts with tetraphenylcyclopentadienone to give the corresponding bicyclo[2.2.1]hept-2-en-7-one adduct.[1]

The compound is also amenable to Heck coupling reactions, further expanding its synthetic utility for carbon-carbon bond formation.[1]

G cluster_reactivity Reactivity Profile A Ethyl 2-Vinyloxazole-4-carboxylate B Addition Reactions (e.g., + HBr) A->B C Cycloaddition Reactions (Diels-Alder) A->C D Heck Coupling A->D E Functionalized Oxazoles B->E C->E D->E

Caption: Reactivity profile of Ethyl 2-vinyloxazole-4-carboxylate.

Applications in Drug Discovery and Natural Product Synthesis

The 2,4-disubstituted oxazole motif is a key feature in many biologically active compounds.[1] Ethyl 2-vinyloxazole-4-carboxylate serves as a valuable precursor for introducing this functionality.

A notable application is in the synthesis of IL4I1 (Interleukin-4-Induced-1) inhibitors. A recent patent discloses a synthetic route where Ethyl 2-vinyloxazole-4-carboxylate is first reduced to ethyl 2-ethyloxazole-4-carboxylate, which is then further elaborated to generate the final inhibitor scaffold.[2] This highlights the compound's direct relevance in the development of novel therapeutics.

While the primary literature reviewed does not detail a complete total synthesis of a specific natural product starting from this exact compound, its reactivity profile makes it an appealing starting point for the synthesis of complex oxazole-containing natural products.[1]

Handling and Storage

Ethyl 2-vinyloxazole-4-carboxylate has a tendency to polymerize if stored for extended periods.[1] Therefore, it is recommended to store it in a refrigerator at 2-8°C.[3] As with all laboratory chemicals, appropriate personal protective equipment should be used when handling this compound.

Conclusion

Ethyl 2-vinyloxazole-4-carboxylate is a synthetically valuable building block that provides a straightforward entry into the world of 2,4-disubstituted oxazoles. Its ease of preparation and versatile reactivity make it a powerful tool for medicinal chemists and researchers in drug discovery. The demonstrated use of this compound in the synthesis of IL4I1 inhibitors is a testament to its practical utility in the development of new therapeutic agents. Future applications in the total synthesis of complex natural products are anticipated.

References

  • Ahmed, F., & Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Synthetic Communications, 33(15), 2685-2693. [Link]

  • Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). Ethyl 2-vinyloxazole-4-carboxylate. Retrieved from [Link]

  • American Elements. (n.d.). Ethyl 2-Vinyloxazole-4-carboxylate. Retrieved from [Link]

  • ChemSrc. (n.d.). Ethyl 2-vinyloxazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2025085347A1 - Il4i1 inhibitors and uses thereof.

Sources

One-step synthesis of "Ethyl 2-vinyloxazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the One-Step Synthesis of Ethyl 2-Vinyloxazole-4-carboxylate

Abstract

The 2,4-disubstituted oxazole ring is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. The introduction of a vinyl group at the 2-position, as in Ethyl 2-vinyloxazole-4-carboxylate, creates a versatile synthetic handle for further molecular elaboration through reactions such as Heck coupling and cycloadditions. This guide provides a comprehensive, in-depth protocol for the efficient one-step synthesis of Ethyl 2-vinyloxazole-4-carboxylate via the dehydration of its secondary alcohol precursor, Ethyl 2-(1-hydroxyethyl)oxazole-4-carboxylate. We delve into the mechanistic rationale, reagent selection, and provide a field-tested, step-by-step experimental procedure designed for reproducibility and scalability.

Introduction: Strategic Importance of the Vinyloxazole Scaffold

The Oxazole Moiety in Medicinal Chemistry

The oxazole ring is a cornerstone in the architecture of many complex natural products exhibiting potent biological activity. Its presence in compounds like the streptogramin A antibiotics, the potent antitumor phorboxazoles, and the cytotoxic disorazoles underscores its importance as a pharmacophore.[1] The synthesis of functionalized oxazoles, therefore, remains a topic of significant interest in medicinal and process chemistry.[2][3][4][5][6]

Ethyl 2-Vinyloxazole-4-carboxylate: A Versatile Building Block

The title compound, Ethyl 2-vinyloxazole-4-carboxylate, is a particularly valuable synthetic intermediate.[1][7] The vinyl group serves as a reactive dienophile and a substrate for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of complex carbon skeletons.[8][9] The ethyl ester at the 4-position provides an additional site for modification, such as hydrolysis and subsequent amide bond formation. The challenge lies in creating the vinyl group without compromising the sensitive oxazole ring.

Synthetic Rationale: Dehydration as the Key Transformation

The most direct and efficient method to synthesize Ethyl 2-vinyloxazole-4-carboxylate is through the dehydration of its stable and readily accessible alcohol precursor, Ethyl 2-(1-hydroxyethyl)oxazole-4-carboxylate.[1][7] This transformation, while conceptually simple, requires careful selection of reagents to avoid harsh conditions that could lead to side reactions or degradation of the heterocyclic core.

The Dehydration Step: Mechanism and Reagent Selection

The conversion of a secondary alcohol to an alkene is a classic transformation in organic synthesis.[10][11] However, the choice of dehydrating agent is critical to the success of this specific synthesis.

Mechanistic Considerations: Avoiding Harsh Conditions

Traditional acid-catalyzed dehydration proceeds via an E1 or E2 mechanism.[12] The E1 pathway, common for secondary and tertiary alcohols, involves the formation of a carbocation intermediate after protonation of the hydroxyl group.[12] This is often problematic, as the high temperatures and strong acids required (e.g., concentrated H₂SO₄ or H₃PO₄) can lead to undesired side reactions, including rearrangement and degradation of the acid-sensitive oxazole nucleus.[10][11]

The Burgess Reagent: A Superior Choice for Selective Dehydration

To circumvent these issues, a mild and selective dehydrating agent is required. The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is the ideal choice for this transformation.[13][14]

Causality Behind Reagent Choice:

  • Mildness: The Burgess reagent operates under neutral and often low-temperature conditions, preserving the integrity of the oxazole ring and ester functionality.[14]

  • Selectivity: It is highly effective for the dehydration of secondary and tertiary alcohols, which is precisely the nature of our precursor.[13][15] Primary alcohols react poorly, which is not a concern here.[13][15]

  • Mechanism: The reaction proceeds through an intramolecular syn-elimination (Eᵢ) pathway via a stable sulfamate ester intermediate.[13][14] This concerted mechanism avoids the formation of discrete carbocation intermediates, thus preventing skeletal rearrangements and ensuring a clean conversion to the desired vinyl product.[16]

Visualized Reaction Mechanism

The mechanism for the Burgess reagent-mediated dehydration is a well-established Eᵢ process.

Burgess_Mechanism Burgess Reagent Dehydration Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_transition Syn-Elimination cluster_products Products Alcohol Ethyl 2-(1-hydroxyethyl)oxazole-4-carboxylate Intermediate Sulfamate Ester Intermediate Alcohol->Intermediate + Burgess Burgess Reagent (MeO₂C-N⁻-SO₂-N⁺Et₃) Burgess->Intermediate + TS Cyclic Transition State (Eᵢ) Intermediate->TS Heat (Δ) Product Ethyl 2-vinyloxazole-4-carboxylate TS->Product Concerted Elimination Byproduct Decomposed Reagent Byproducts TS->Byproduct Concerted Elimination

Caption: The Eᵢ mechanism for alcohol dehydration using the Burgess reagent.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for clarity and reproducibility. The successful synthesis of the target molecule relies on adherence to the described stoichiometry and conditions. This procedure is adapted from the work of Ahmed and Donaldson.[1]

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Quantity (mmol)Equivalents
Ethyl 2-(1-hydroxyethyl)oxazole-4-carboxylate187439-50-5185.171.01.0
Burgess Reagent29684-56-8238.281.21.2
Anhydrous Benzene (or Toluene)71-43-278.11~10 mLSolvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01-Workup
Brine (Saturated aq. NaCl)7647-14-558.44-Workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Drying
Silica Gel (for column chromatography)7631-86-960.08-Purification
Hexanes/Ethyl Acetate---Eluent
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 2-(1-hydroxyethyl)oxazole-4-carboxylate (1.0 mmol).

  • Solvent Addition: Add anhydrous benzene or toluene (~10 mL) to dissolve the starting material.

  • Reagent Addition: Add the Burgess reagent (1.2 mmol, 1.2 equiv) to the solution in one portion at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C for benzene) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Quenching and Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (~20 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a hexanes/ethyl acetate gradient (e.g., starting from 9:1) to afford the pure Ethyl 2-vinyloxazole-4-carboxylate as a colorless oil.

Summary of Key Synthetic Parameters

ParameterValue / ConditionRationale
Stoichiometry 1.2 equivalents of Burgess ReagentEnsures complete consumption of the starting alcohol.
Solvent Anhydrous Benzene or TolueneAprotic, non-polar solvent that facilitates the reaction at an appropriate reflux temperature.
Temperature Reflux (~80 °C)Provides the necessary thermal energy for the Eᵢ elimination step.
Reaction Time 30-60 minutesThe reaction is typically rapid; monitor by TLC to avoid potential side reactions from prolonged heating.
Workup Aqueous NaHCO₃ washRemoves any acidic byproducts from the decomposition of the Burgess reagent.
Expected Yield >85%The reaction is highly efficient and clean.

Experimental Workflow Visualization

The overall process from starting material to purified product can be visualized as a clear, logical progression.

Workflow Synthetic Workflow A 1. Combine Reactants (Alcohol + Burgess Reagent) in Anhydrous Solvent B 2. Heat to Reflux (30-60 min) A->B Reaction C 3. Reaction Workup (Aq. NaHCO₃ Wash) B->C Quenching D 4. Dry & Concentrate (MgSO₄, Rotovap) C->D Isolation E 5. Flash Chromatography (Silica Gel) D->E Purification F Pure Product Ethyl 2-vinyloxazole- 4-carboxylate E->F Final Product

Caption: High-level workflow for the synthesis and purification.

Field Insights and Troubleshooting

  • Moisture Sensitivity: The Burgess reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere to prevent reagent decomposition and achieve optimal yields.

  • Solvent Choice: While benzene is effective, toluene is a common and less hazardous alternative that can be used interchangeably.

  • Incomplete Reaction: If TLC analysis shows significant remaining starting material after 1 hour, a small additional portion of the Burgess reagent (0.2 equiv) can be added. This typically indicates some reagent decomposition due to trace moisture.

  • Purification: The product is a relatively non-polar oil. Careful column chromatography is essential to separate it from non-polar byproducts derived from the reagent.

Conclusion

This guide has detailed a robust and highly efficient one-step synthesis of Ethyl 2-vinyloxazole-4-carboxylate. By leveraging the mild and selective nature of the Burgess reagent, the dehydration of the corresponding alcohol precursor proceeds cleanly and in high yield, avoiding the pitfalls of classical acid-catalyzed methods. The provided protocol, grounded in established literature and sound mechanistic principles, offers researchers a reliable method to access this valuable synthetic building block for applications in drug discovery and complex molecule synthesis.

References

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

  • ChemSynthesis. (2025). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. Available at: [Link]

  • Murai, K., et al. (2010). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Organic Letters. Available at: [Link]

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  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. Available at: [Link]

  • Ahmed, F., & Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Taylor & Francis Online. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

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  • Google Patents. (n.d.). RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.
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  • Sci-Hub. (2011). 2-Ethyl-1H-imidazole-4-carboxylate monohydrate. Available at: [Link]

  • Bakulev, V. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available at: [Link]

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Sources

Reactivity of the vinyl group in "Ethyl 2-vinyloxazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in Ethyl 2-Vinyloxazole-4-carboxylate

Abstract

Ethyl 2-vinyloxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a 2,4-disubstituted oxazole core, is a common motif in numerous biologically active natural products and pharmaceuticals.[1][2] The synthetic utility of this molecule is largely defined by the reactivity of its vinyl group. This guide provides a comprehensive exploration of the vinyl group's chemical behavior, detailing its participation in key organic transformations including cycloadditions, conjugate additions, oxidative cleavage, and catalytic hydrogenation. We present field-proven insights into reaction mechanisms, detailed experimental protocols, and the strategic application of this versatile building block for the development of complex molecular architectures.

Introduction: A Versatile Heterocyclic Synthon

The 1,3-oxazole ring is a privileged scaffold in drug discovery, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2][3] Its presence in potent natural products like the phorboxazoles and disorazoles underscores its importance.[1] Ethyl 2-vinyloxazole-4-carboxylate emerges as a particularly useful synthon, offering a stable, functionalized core that can be elaborated through reactions of its vinyl substituent.[1][4]

The electronic character of the molecule is key to understanding its reactivity. The oxazole ring, together with the C4-carboxylate group, acts as an electron-withdrawing system. This conjugation polarizes the vinyl group, rendering the terminal carbon (Cβ) electrophilic and activating the alkene for a variety of transformations. This guide will dissect the principal reaction pathways stemming from this electronic activation.

Synthesis of Ethyl 2-vinyloxazole-4-carboxylate

The compound can be prepared in a straightforward, one-step synthesis from readily available starting materials.[1] This accessibility is crucial for its widespread application in research and development.

Synthetic Workflow Diagram

A Ethyl Bromopyruvate C Hantzch-Panek Condensation A->C B Acrylamide B->C E Ethyl 2-vinyloxazole-4-carboxylate C->E TFAA D Trifluoroacetic Anhydride (TFAA)

Caption: One-step synthesis of the title compound.

Experimental Protocol: Hantzch-Panek Condensation[1]
  • Reaction Setup: To a solution of ethyl bromopyruvate and acrylamide in a suitable aprotic solvent (e.g., dichloromethane), initiate the Hantzch-Panek condensation.

  • Cyclization/Dehydration: Add trifluoroacetic anhydride dropwise to the reaction mixture at 0 °C. The trifluoroacetic anhydride serves as a powerful dehydrating agent to facilitate the formation of the oxazole ring.

  • Workup: After stirring for a specified time, the reaction is quenched with a saturated sodium bicarbonate solution.

  • Purification: The crude product is extracted with an organic solvent, dried over sodium sulfate, and concentrated under reduced pressure. Purification via column chromatography on silica gel yields the pure Ethyl 2-vinyloxazole-4-carboxylate.

Note: The compound has a noted tendency to polymerize, and appropriate handling, such as storage at low temperatures and the potential use of inhibitors for long-term storage, is recommended.[1]

Core Reactivity of the Vinyl Group

The electronically "activated" nature of the vinyl group makes it a versatile handle for a wide range of chemical transformations.

Cycloaddition Reactions: The Diels-Alder Reaction

As an electron-deficient alkene, the vinyl group of Ethyl 2-vinyloxazole-4-carboxylate is an excellent dienophile for normal electron-demand Diels-Alder reactions.[5][6][7] This [4+2] cycloaddition provides a powerful method for constructing substituted cyclohexene rings, which are valuable scaffolds in medicinal chemistry.[8]

cluster_start Reactants cluster_ts Transition State cluster_prod Product A Ethyl 2-vinyloxazole-4-carboxylate (Dienophile) TS [4+2] Pericyclic Transition State A->TS B Conjugated Diene (e.g., Isoprene) B->TS P Substituted Cyclohexene Adduct TS->P Concerted Bond Formation

Caption: General mechanism of the Diels-Alder reaction.

Representative Protocol: Lewis Acid-Promoted Diels-Alder Reaction [8]

  • Reactant Preparation: Dissolve Ethyl 2-vinyloxazole-4-carboxylate (1.0 equiv) and a suitable diene (e.g., isoprene, 2.0 equiv) in a dry, non-coordinating solvent like dichloromethane under an inert atmosphere (e.g., argon).

  • Catalyst Addition: Cool the solution to 0 °C and add a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 equiv) dropwise. Lewis acids can accelerate the reaction and enhance regioselectivity.[8]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the resulting residue by column chromatography to isolate the cyclohexene adduct.

Conjugate (Michael) Addition

The polarization of the vinyl group makes it a prime substrate for conjugate or Michael additions.[9] This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the original vinyl group, providing a powerful tool for functionalization. A wide variety of soft nucleophiles can be employed.[10][11]

A Ethyl 2-vinyloxazole-4-carboxylate C Nucleophilic Attack at Cβ A->C B Nucleophile (Nu⁻) (e.g., R₂CuLi, R₂NH, RS⁻) B->C D Enolate Intermediate C->D E Protonation D->E H⁺ Source F 1,4-Adduct E->F

Caption: Mechanism of Michael (conjugate) addition.

Representative Protocol: Addition of a Thiol Nucleophile

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-vinyloxazole-4-carboxylate (1.0 equiv) and a thiol (e.g., thiophenol, 1.1 equiv) in a suitable solvent such as ethanol.

  • Base Catalyst: Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 equiv) to generate the thiolate nucleophile in situ.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over magnesium sulfate, and concentrate. Purify the product via flash chromatography.

Table 1: Representative Nucleophiles for Conjugate Addition

Nucleophile TypeExample ReagentExpected Product
Carbon-centeredDiethyl malonate + NaOEtDiethyl 2-((2-(ethoxycarbonyl)oxazol-2-yl)ethyl)malonate
Nitrogen-centeredPiperidineEthyl 2-(2-(piperidin-1-yl)ethyl)oxazole-4-carboxylate
Oxygen-centeredSodium methoxide in MeOHEthyl 2-(2-methoxyethyl)oxazole-4-carboxylate
Sulfur-centeredThiophenol + Et₃NEthyl 2-(2-(phenylthio)ethyl)oxazole-4-carboxylate
Oxidative Cleavage via Ozonolysis

The vinyl group can be efficiently converted into a formyl (aldehyde) group through oxidative cleavage.[12] This transformation is highly valuable as it converts the title compound into Ethyl 2-formyloxazole-4-carboxylate, another key intermediate for constructing complex heterocyclic systems in drug discovery.[13]

A Ethyl 2-vinyloxazole-4-carboxylate B 1. O₃, CH₂Cl₂/MeOH, -78 °C A->B C Molozonide/Ozonide Intermediate B->C D 2. Reductive Workup (e.g., Me₂S or PPh₃) C->D E Ethyl 2-formyloxazole-4-carboxylate D->E

Caption: Ozonolysis for the synthesis of the aldehyde.

Experimental Protocol: Ozonolysis with Reductive Workup [12]

  • Ozonolysis: Dissolve Ethyl 2-vinyloxazole-4-carboxylate in a mixture of dichloromethane and methanol and cool the solution to -78 °C. Bubble ozone gas through the solution until a persistent blue color indicates a slight excess of ozone.

  • Quenching Excess Ozone: Purge the solution with dry nitrogen or oxygen to remove excess ozone.

  • Reductive Workup: Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to the cold solution and allow it to warm slowly to room temperature. This step cleaves the ozonide intermediate to yield the desired aldehyde without over-oxidation.

  • Purification: Concentrate the reaction mixture and purify the residue by silica gel chromatography to obtain Ethyl 2-formyloxazole-4-carboxylate.

Catalytic Hydrogenation

The vinyl double bond can be selectively reduced to a single bond through catalytic hydrogenation, yielding the corresponding ethyl-substituted oxazole.[14] This reaction is typically clean, high-yielding, and proceeds under mild conditions, making it an excellent method for generating saturated analogues.[15]

Representative Protocol: Pd/C Catalyzed Hydrogenation [14]

  • Reaction Setup: Charge a hydrogenation vessel with Ethyl 2-vinyloxazole-4-carboxylate, a solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel, evacuate the air, and replace it with hydrogen gas (typically via a balloon or a Parr hydrogenator).

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature until hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen atmosphere and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Rinse the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent in vacuo to yield the crude product, Ethyl 2-ethyloxazole-4-carboxylate, which can be further purified if necessary.

Summary of Applications in Drug Development

The diverse reactivity of the vinyl group in Ethyl 2-vinyloxazole-4-carboxylate makes it a powerful platform for generating molecular diversity.

  • Scaffold Elaboration: Through Diels-Alder and Michael addition reactions, complex, three-dimensional structures can be rapidly assembled from this simple starting material.[8][9]

  • Functional Group Interconversion: Ozonolysis provides access to the aldehyde, a key functional group for subsequent reactions like reductive amination, Wittig reactions, and the formation of other heterocycles.[12][13]

  • Analogue Synthesis: Catalytic hydrogenation allows for the straightforward synthesis of the saturated ethyl analogue, which is crucial for structure-activity relationship (SAR) studies in drug discovery programs.[14]

The oxazole derivatives accessible from this chemistry are being investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[16][17][18]

Conclusion

Ethyl 2-vinyloxazole-4-carboxylate is more than a simple heterocyclic compound; it is a versatile and reactive building block with significant potential for synthetic and medicinal chemistry. The electron-deficient nature of its vinyl group dictates a rich and predictable reactivity profile, enabling access to a wide array of complex derivatives through cycloaddition, conjugate addition, oxidation, and reduction pathways. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this powerful synthon in the pursuit of novel materials and therapeutic agents.

References

  • Taylor & Francis Online. (n.d.). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Retrieved January 22, 2026, from [Link]

  • Scribd. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Retrieved January 22, 2026, from [Link]

  • Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate.
  • ResearchGate. (n.d.). Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. Retrieved January 22, 2026, from [Link]

  • Yadav, P., & Shah, K. (2025).
  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 22, 2026, from [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
  • Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved January 22, 2026, from [Link]

  • American Chemical Society. (2022). Double Addition Reactions Involving Vinyl-Substituted N-Heterocycles and Active Methylene Compounds. The Journal of Organic Chemistry, 87(7), 4908-4911.
  • National Center for Biotechnology Information. (2022). Double Addition Reactions Involving Vinyl-Substituted N-Heterocycles and Active Methylene Compounds. The Journal of Organic Chemistry, 87(7), 4908-4911.
  • Klumpp, D. A., et al. (2012). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Tetrahedron Letters, 53(23), 2891-2893.
  • Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 7(87), 55395-55403.
  • Wikipedia. (n.d.). Vinyl group. Retrieved January 22, 2026, from [Link]

  • American Chemical Society. (n.d.). Synthesis of Vinyl-Functionalized Oxazoles by Olefin Cross-Metathesis. Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of poly(N-vinyl-1,2,3-triazole)s derived from monomers obtained by highly efficient Wolff's cyclocondensation. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved January 22, 2026, from [Link]

  • MDPI. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Polymer Chemistry. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Retrieved January 22, 2026, from [Link]

  • YouTube. (2021). Catalytic Hydrogenation Explained | Reduce Alkenes & Alkynes with H₂ and Metal Catalysts. Retrieved January 22, 2026, from [Link]

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A Guide to Ethyl 2-Vinyloxazole-4-carboxylate: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Oxazole Core

In the landscape of modern drug discovery and natural product synthesis, the 2,4-disubstituted oxazole ring stands out as a privileged scaffold. This heterocyclic motif is integral to a diverse array of biologically active compounds, including the streptogramin A antibiotics, the potent antitumor agent phorboxazole, and the highly cytotoxic disorazoles.[1][2] The synthetic challenge of constructing this ring system has led to the development of versatile building blocks that allow for its efficient incorporation into complex molecular architectures. Ethyl 2-vinyloxazole-4-carboxylate has emerged as a particularly valuable synthon, offering a robust platform for a variety of chemical transformations.

This technical guide provides an in-depth exploration of ethyl 2-vinyloxazole-4-carboxylate as a synthetic building block. We will delve into its synthesis, explore the nuanced reactivity of its vinyl and oxazole functionalities, and present field-proven protocols for its application in key synthetic transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful intermediate in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its effective use. Ethyl 2-vinyloxazole-4-carboxylate is a yellow oil characterized by its unique bifunctional nature: a reactive vinyl group at the 2-position and an ethyl ester at the 4-position of the oxazole core.[1]

PropertyValueSource
CAS Number 460081-24-7[3][4][5]
Molecular Formula C₈H₉NO₃[5][6]
Molecular Weight 167.16 g/mol [5]
Synonyms Ethyl 2-ethenyl-1,3-oxazole-4-carboxylate, 2-vinyloxazole-4-carboxylic acid ethyl ester[3][7]
SMILES CCOC(=O)C1=COC(=N1)C=C[6]
Appearance Yellow Oil[1]

A Critical Note on Stability: Experience has shown that ethyl 2-vinyloxazole-4-carboxylate has a propensity to polymerize, particularly during prolonged storage.[1][2] For this reason, it is advisable to use the compound relatively fresh or store it under cold, inert conditions to ensure its integrity and reactivity.

Synthesis: A Robust One-Step Approach

The accessibility of a building block is paramount to its utility. Ethyl 2-vinyloxazole-4-carboxylate can be prepared in good yield via a one-step Hantzch-Panek condensation followed by cyclization.[1][2] This method utilizes readily available starting materials, making it a practical choice for laboratory-scale synthesis.

The synthesis involves the reaction of ethyl bromopyruvate with acrylamide, which undergoes a condensation and subsequent cyclization-dehydration, promoted by trifluoroacetic anhydride, to form the desired oxazole ring.[1][2]

SynthesisWorkflow cluster_reagents Starting Materials cluster_conditions Reaction Conditions Acrylamide Acrylamide Condensation Hantzch-Panek Condensation Acrylamide->Condensation 1. Ethyl Bromopyruvate Ethyl Bromopyruvate Ethyl Bromopyruvate->Condensation 1. NaHCO3, THF NaHCO3, THF NaHCO3, THF->Condensation 55-60°C 55-60°C 55-60°C->Condensation Trifluoroacetic Anhydride (TFAA) Trifluoroacetic Anhydride (TFAA) Cyclization Cyclization & Dehydration Trifluoroacetic Anhydride (TFAA)->Cyclization Pyridine, CH2Cl2, 0°C to RT Pyridine, CH2Cl2, 0°C to RT Pyridine, CH2Cl2, 0°C to RT->Cyclization Intermediate Intermediate Condensation->Intermediate Intermediate->Cyclization 2. Product Ethyl 2-vinyloxazole-4-carboxylate Cyclization->Product Yield: 77%

Caption: Synthetic workflow for Ethyl 2-vinyloxazole-4-carboxylate.

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from the literature and represents a validated method for the preparation of the title compound.[2]

  • Condensation: To a stirred suspension of acrylamide (33.9 mmol) and powdered sodium bicarbonate (136 mmol) in tetrahydrofuran (130 mL) under a nitrogen atmosphere, add ethyl bromopyruvate (37 mmol).

  • Heat the reaction mixture to 55-60°C for 15 hours.

  • Add an additional portion of ethyl bromopyruvate (37 mmol) and continue heating for another 8 hours.

  • Cool the mixture to room temperature and remove solid impurities by filtration through celite. Concentrate the filtrate under reduced pressure.

  • Cyclization: Dissolve the crude residue in CH₂Cl₂ (100 mL) and cool to 0°C in an ice bath.

  • Add pyridine (102 mmol) followed by the dropwise addition of trifluoroacetic anhydride (51 mmol).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry with MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography (SiO₂, hexanes–ethyl acetate = 3:1) to yield ethyl 2-vinyloxazole-4-carboxylate as a yellow oil (77% yield).[1]

Characterization Data: The structure of the product is confirmed by its NMR and MS spectral data. Key signals in the ¹³C NMR spectrum at approximately 162, 144, and 135 ppm correspond to the oxazole ring, while signals around 125 and 123 ppm are indicative of the vinyl group.[1][2]

Core Reactivity and Synthetic Applications

The synthetic power of ethyl 2-vinyloxazole-4-carboxylate lies in the distinct reactivity of its vinyl group, which can be selectively targeted for various transformations while preserving the oxazole core.

[4+2] Cycloaddition: The Diels-Alder Reaction

The electron-deficient nature of the oxazole ring system enhances the dienophilic character of the attached vinyl group, making it an excellent substrate for Diels-Alder reactions.[8][9] This transformation is a cornerstone of organic synthesis, enabling the rapid construction of complex six-membered rings with high stereocontrol.[8]

A prime example is its reaction with tetraphenylcyclopentadienone. The reaction proceeds smoothly upon heating to afford a highly substituted bicyclo[2.2.1]hept-2-en-7-one adduct in excellent yield, predominantly as the endo-isomer.[2]

DielsAlder cluster_reactants Reactants cluster_product Product EVO Ethyl 2-vinyloxazole-4-carboxylate (Dienophile) Adduct Endo-Cycloadduct EVO->Adduct [4+2] Cycloaddition (Toluene, Reflux) Diene Tetraphenylcyclopentadienone (Diene) Diene->Adduct

Caption: Diels-Alder reaction of the title compound.

  • Combine ethyl 2-vinyloxazole-4-carboxylate (3.0 mmol) and tetraphenylcyclopentadienone (2.6 mmol) in toluene (20 mL).

  • Heat the solution at reflux for 3 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography (SiO₂, hexanes–ethyl acetate = 3:1) to afford the cycloadduct as a colorless solid (91% yield).

This reaction exemplifies the utility of the building block in creating molecular complexity, providing a scaffold that can be further elaborated.

Functional Group Transformations at the Vinyl Moiety

The vinyl group serves as a versatile handle for introducing other functionalities through addition reactions.

Treatment with hydrogen bromide readily converts the vinyl group into a 2'-bromoethyl substituent.[2] This bromo-intermediate is itself a valuable building block, poised for subsequent nucleophilic substitution reactions. For instance, reaction with sodium nitrite smoothly yields the corresponding 2'-(nitroethyl)oxazole derivative.[1][2]

Functionalization Start Ethyl 2-vinyloxazole- 4-carboxylate Step1 HBr (48%) CH2Cl2, RT Start->Step1 Intermediate Ethyl 2-(2'-bromoethyl)oxazole- 4-carboxylate Step1->Intermediate Step2 NaNO2 DMF, RT Intermediate->Step2 Final Ethyl 2-(2'-nitroethyl)oxazole- 4-carboxylate Step2->Final

Caption: Two-step functionalization of the vinyl group.

  • To a stirred solution of ethyl 2-vinyloxazole-4-carboxylate (10.6 mmol) in methylene chloride (30 mL), add 48% aqueous HBr (16 mmol).

  • Stir the mixture vigorously at room temperature overnight.

  • Quench by adding saturated aqueous sodium bicarbonate (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry (MgSO₄), and evaporate the solvent under reduced pressure to yield the bromo-intermediate.

A powerful transformation for converting the vinyl group into a formyl group is ozonolysis followed by a reductive workup. This reaction yields ethyl 2-formyloxazole-4-carboxylate, a highly valuable intermediate where the aldehyde can be used in a vast range of subsequent reactions like reductive aminations, Wittig reactions, or aldol condensations.[10][11]

  • Dissolve ethyl 2-vinyloxazole-4-carboxylate in a suitable solvent (e.g., CH₂Cl₂:Methanol) and cool to -78°C.

  • Bubble ozone gas through the solution until a persistent blue color indicates the reaction is complete.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the mixture to warm to room temperature.

  • Concentrate the reaction mixture and purify by column chromatography to isolate ethyl 2-formyloxazole-4-carboxylate.[10]

Conclusion: A Strategic Asset for Chemical Synthesis

Ethyl 2-vinyloxazole-4-carboxylate is a synthetically appealing building block that provides an efficient entry point to the valued 2,4-disubstituted oxazole scaffold.[1] Its straightforward one-step synthesis from readily available materials enhances its practical utility. The true strength of this synthon lies in the versatile reactivity of its vinyl group, which acts as a competent dienophile in [4+2] cycloadditions and as a modifiable handle for a range of addition and cleavage reactions. These field-tested transformations allow for the strategic introduction and subsequent elaboration of the oxazole core, solidifying the role of ethyl 2-vinyloxazole-4-carboxylate as a powerful tool in the arsenal of the synthetic chemist for applications in drug discovery and the total synthesis of natural products.

References

  • Donaldson, W. A., & Ateeq, F. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Synthetic Communications, 33(15), 2685-2693. [Link]

  • American Elements. (n.d.). Ethyl 2-Vinyloxazole-4-carboxylate. Retrieved from [Link]

  • Taylor & Francis Online. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Retrieved from [Link]

  • Taylor & Francis Online. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Retrieved from [Link]

  • Chemsrc. (n.d.). Ethyl 2-vinyloxazole-4-carboxylate | CAS#:460081-24-7. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-vinyloxazole-4-carboxylate (C8H9NO3). Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

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The Strategic Utility of Ethyl 2-Vinyloxazole-4-carboxylate in Modern Heterocyclic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design and utilization of highly functionalized heterocyclic building blocks are paramount. Ethyl 2-vinyloxazole-4-carboxylate, a molecule featuring a unique constellation of reactive sites—an oxazole core, a vinyl group, and an ethyl ester—has emerged as a synthon of considerable potential. The 2,4-disubstituted oxazole motif is a privileged scaffold found in a myriad of biologically active natural products, including the streptogramin A antibiotics, the potent antitumor phorboxazoles, and the cytotoxic disorazoles[1]. The strategic placement of the vinyl group at the 2-position and the ester at the 4-position provides orthogonal reactive handles for a diverse array of chemical transformations. This guide serves as a comprehensive technical overview of its synthesis, reactivity, and profound role in the construction of complex molecular architectures, providing researchers with the foundational knowledge to harness its synthetic potential.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of Ethyl 2-vinyloxazole-4-carboxylate is essential for its identification, purification, and manipulation in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Data for Ethyl 2-vinyloxazole-4-carboxylate

PropertyValueSource(s)
Chemical Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [3]
CAS Number 460081-24-7[1]
Appearance Not explicitly stated (likely an oil or low-melting solid)Inferred from synthesis descriptions[1]
Storage Conditions 2-8°C Refrigerator[3]
Monoisotopic Mass 167.05824 Da[2]
Predicted XlogP 1.7[2]
¹³C NMR Signals (Key) ~162, 144, 135 ppm (Oxazole Ring); ~125, 123 ppm (Vinyl Group)[1]

Note: Detailed experimental spectroscopic data is not widely available in the public domain. The provided ¹³C NMR data is based on the initial characterization by Donaldson et al.[1]. Researchers should perform their own full characterization upon synthesis.

Synthesis of Ethyl 2-Vinyloxazole-4-carboxylate: A Robust One-Step Approach

The primary route to Ethyl 2-vinyloxazole-4-carboxylate is a one-step synthesis described by Donaldson et al., which offers a direct and efficient method from readily available starting materials[1].

Reaction Scheme

Synthesis_of_Ethyl_2_vinyloxazole_4_carboxylate cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ethyl Bromopyruvate Ethyl Bromopyruvate Reaction Ethyl Bromopyruvate->Reaction Acrylamide Acrylamide Acrylamide->Reaction TFAA Trifluoroacetic Anhydride (TFAA) Intermediate Hydroxyoxazoline Intermediate TFAA->Intermediate Product Ethyl 2-vinyloxazole-4-carboxylate Reaction->Intermediate Hantzsch-Panek Condensation Intermediate->Product Dehydration (TFAA)

Caption: Synthetic pathway to Ethyl 2-vinyloxazole-4-carboxylate.

Causality Behind Experimental Choices

The synthesis leverages the Hantzsch-Panek condensation, a classic method for oxazole formation. The reaction proceeds through the initial nucleophilic attack of the amide oxygen of acrylamide onto the carbonyl carbon of ethyl bromopyruvate, followed by intramolecular cyclization. The use of trifluoroacetic anhydride (TFAA) in the final step is crucial; it acts as a powerful dehydrating agent to drive the conversion of the hydroxyoxazoline intermediate to the aromatic oxazole ring system, affording the target compound in good yield[1].

Detailed Experimental Protocol

The following protocol is a generalized representation based on the literature description by Donaldson et al.[1]. Researchers should consult the original publication for specific quantities and conditions.

  • Reaction Setup: To a solution of ethyl bromopyruvate in a suitable aprotic solvent (e.g., dichloromethane), add acrylamide at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Condensation: Stir the mixture at room temperature. The progress of the initial condensation to the hydroxyoxazoline intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Dehydration: Cool the reaction mixture in an ice bath (0°C). Slowly add trifluoroacetic anhydride dropwise. The addition is exothermic and should be controlled.

  • Reaction Completion: After the addition of TFAA, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the intermediate.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield Ethyl 2-vinyloxazole-4-carboxylate.

The Role in Heterocyclic Chemistry: A Hub of Reactivity

The synthetic utility of Ethyl 2-vinyloxazole-4-carboxylate stems from the distinct reactivity of its vinyl and oxazole functionalities. This allows for a range of transformations, positioning it as a versatile intermediate in the synthesis of complex heterocyclic systems.

The Vinyl Group: A Gateway to Elaboration

The vinyl group at the C2 position is an electron-rich alkene, making it susceptible to a variety of addition and cross-coupling reactions.

One of the most valuable transformations of the vinyl group is its oxidative cleavage via ozonolysis to yield the corresponding aldehyde, Ethyl 2-formyloxazole-4-carboxylate. This aldehyde is a key intermediate for constructing more complex heterocyclic systems through reactions like condensations and multicomponent reactions[4].

Ozonolysis Start Ethyl 2-vinyloxazole-4-carboxylate Step1 1. O₃, CH₂Cl₂, -78 °C Start->Step1 Step2 2. Reductive Workup (e.g., DMS or Zn/H₂O) Step1->Step2 Product Ethyl 2-formyloxazole-4-carboxylate Step2->Product

Caption: Ozonolysis workflow for aldehyde synthesis.

The vinyl group serves as an excellent substrate for palladium-catalyzed Heck coupling reactions. This allows for the formation of a new carbon-carbon bond at the terminal position of the vinyl group, enabling the introduction of aryl or vinyl substituents. The Heck reaction is a powerful tool for elaborating the C2 side chain of the oxazole[5][6][7].

Heck_Coupling Reactants Ethyl 2-vinyloxazole-4-carboxylate + R-X (R = Aryl, Vinyl; X = Br, I, OTf) Product Substituted Alkene Product Reactants->Product Heck Coupling Catalyst Pd(0) Catalyst (e.g., Pd(OAc)₂) Base (e.g., Et₃N) Catalyst->Product

Caption: Generalized Heck coupling of the vinyloxazole.

The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing the yield and stereoselectivity of the Heck reaction[6][7]. The reaction typically proceeds with high trans selectivity.

The Oxazole Core: Participation in Cycloaddition Reactions

The conjugated system of the vinyloxazole can potentially participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner. This reactivity opens pathways to complex, fused heterocyclic ring systems. While specific examples with Ethyl 2-vinyloxazole-4-carboxylate are not extensively documented in readily available literature, the reactivity of similar vinylic azoles suggests this is a promising area for exploration.

Applications in the Synthesis of Biologically Active Molecules

The functional handles on Ethyl 2-vinyloxazole-4-carboxylate make it an attractive starting material for the synthesis of compounds with potential therapeutic applications. The oxazole ring is a key component in many pharmacologically active molecules, and the ability to easily modify the C2 and C4 positions allows for the generation of diverse molecular libraries for drug discovery screening[8][9]. The conversion to Ethyl 2-formyloxazole-4-carboxylate, for instance, provides a direct precursor to oxazole-containing analogues of various natural products and pharmaceuticals[4][10].

Safety and Handling

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

  • Irritation: The compound is expected to be an irritant to the skin, eyes, and respiratory system[11][12].

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommendation from suppliers is to store it in a refrigerator at 2-8°C[3]. The compound has a tendency to polymerize, so proper storage is crucial to maintain its integrity[1].

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

Ethyl 2-vinyloxazole-4-carboxylate stands as a potent and versatile building block in heterocyclic chemistry. Its straightforward one-step synthesis and the orthogonal reactivity of its vinyl and ester functionalities provide a rich platform for chemical diversification. The demonstrated transformations, particularly the conversion to the C2-formyl derivative and its participation in Heck coupling reactions, underscore its value as a precursor to more complex and potentially biologically active molecules. Future research will likely focus on expanding the scope of its reactivity, particularly in the realm of cycloaddition reactions, and its application in the total synthesis of oxazole-containing natural products and novel pharmaceutical agents. For the synthetic chemist, this compound represents not just a molecule, but a strategic tool for the efficient construction of molecular complexity.

References

  • Donaldson, W. A., et al. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Synthetic Communications, 33(15), 2685-2690. Available at: [Link][1]

  • Chemsrc. (2025). Ethyl 2-vinyloxazole-4-carboxylate. Available at: [Link][13]

  • ResearchGate. (2025). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Available at: [Link][5]

  • Pharmaffiliates. (2025). Ethyl 2-vinyloxazole-4-carboxylate. Available at: [Link][3]

  • Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl 2-chlorooxazole-4-carboxylate. Available at: [Link][11]

  • Wikipedia. (2025). Heck reaction. Available at: [Link][6]

  • PubChem. (2025). Ethyl 2-vinyloxazole-4-carboxylate. Available at: [Link][2]

  • ResearchGate. (2025). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link][8]

  • Organic Chemistry Portal. (2024). Heck Reaction. Available at: [Link][7]

  • ResearchGate. (2023). Synthesis of biologically active compounds derived from natural products. Available at: [Link][9]

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The Strategic Application of Ethyl 2-Vinyloxazole-4-carboxylate in Natural Product Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Milwaukee, WI – January 22, 2026 – In the intricate world of natural product synthesis, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the arsenal of heterocyclic synthons available to chemists, Ethyl 2-Vinyloxazole-4-carboxylate has emerged as a versatile and powerful tool for the introduction of the 2,4-disubstituted oxazole motif found in a variety of biologically active compounds. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of this key molecule, from its synthesis and reactivity to its application in the total synthesis of complex natural products.

Introduction: The Significance of the Oxazole Core

The 2,4-disubstituted oxazole ring is a privileged scaffold present in numerous natural products exhibiting a wide range of biological activities, including antibiotic, antitumor, and cytotoxic properties.[1] Notable examples include the streptogramin A antibiotics, the potent antitumor agent phorboxazole A, and the highly cytotoxic disorazoles. The efficient construction of this heterocyclic core is a significant challenge in synthetic organic chemistry. Ethyl 2-vinyloxazole-4-carboxylate offers a practical and efficient solution for the incorporation of this crucial functionality.

Synthesis of Ethyl 2-Vinyloxazole-4-carboxylate: A Robust One-Step Approach

The preparation of ethyl 2-vinyloxazole-4-carboxylate is achieved through a reliable one-step Hantzsch-type condensation reaction.[1][2] This method provides a straightforward and efficient route to this valuable building block from readily available starting materials.

Experimental Protocol: Synthesis of Ethyl 2-Vinyloxazole-4-carboxylate[1]
  • Reactants: Ethyl bromopyruvate and acrylamide.

  • Reagents: Trifluoroacetic anhydride.

  • Procedure:

    • A solution of ethyl bromopyruvate and acrylamide in a suitable solvent is prepared.

    • Trifluoroacetic anhydride is added to the mixture.

    • The reaction is stirred at ambient temperature for a specified period.

    • Following the reaction, the mixture is subjected to an aqueous workup.

    • The crude product is purified by column chromatography on silica gel.

This protocol consistently affords the desired ethyl 2-vinyloxazole-4-carboxylate in good yield. The structure of the compound is confirmed by spectroscopic methods, including NMR and mass spectrometry.[1]

Compound Key Spectroscopic Data
Ethyl 2-vinyloxazole-4-carboxylate¹³C NMR (CDCl₃): δ 162, 144, 135 (oxazole ring), 125, 123 (vinyl group) ppm.

Table 1: Key ¹³C NMR chemical shifts for the characterization of Ethyl 2-Vinyloxazole-4-carboxylate.[1]

Caption: Reactivity of the vinyloxazole core.

Application in the Total Synthesis of (-)-Madumycin II

A significant application of ethyl 2-vinyloxazole-4-carboxylate is demonstrated in the convergent, enantioselective total synthesis of the streptogramin antibiotic (-)-Madumycin II by Ghosh and Liu. [3]This work highlights the strategic use of the vinyloxazole as a key building block for the construction of the complex macrocyclic core of the natural product.

While the specific details of the reaction involving ethyl 2-vinyloxazole-4-carboxylate are embedded within the broader synthetic sequence, the citation of the original preparative work by Donaldson and co-workers strongly indicates its role as the precursor to the oxazole-containing fragment of madumycin II. [3][4]The synthesis of streptogramin A antibiotics, a class that includes madumycin, is a notable area where this building block is of high value. [5]The likely transformation is a Diels-Alder reaction to construct a portion of the macrocycle's intricate framework.

Conclusion and Future Outlook

Ethyl 2-vinyloxazole-4-carboxylate stands as a testament to the power of well-designed synthetic building blocks in the advancement of natural product synthesis. Its straightforward preparation and versatile reactivity, particularly in cycloaddition reactions, make it an invaluable tool for the construction of complex molecules containing the 2,4-disubstituted oxazole motif. The successful application of this synthon in the synthesis of challenging targets like (-)-Madumycin II underscores its importance and promises its continued use in the development of novel therapeutics and the exploration of chemical biology. Future research will likely focus on expanding the scope of its reactivity and its application in the synthesis of an even broader array of bioactive natural products.

References

  • Ghosh, A. K., & Liu, W. (1997). A Convergent, Enantioselective Total Synthesis of Streptogramin Antibiotic (−)-Madumycin II. The Journal of Organic Chemistry, 62(22), 7908-7909. [Link]

  • Ahmed, F., & Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Synthetic Communications, 33(15), 2685-2693. [Link]

  • Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate.
  • Donaldson, W. A. (n.d.). William Donaldson Ph.D. ResearchGate. [Link]

  • Ahmed, F., & Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Request PDF. [Link]

  • Ahmed, F. (n.d.). Fahim AHMED. ResearchGate. [Link]

  • Various Authors. (n.d.). Recent Advances in the Total Syntheses of Oxazole-Containing Natural Products. MDPI. [Link]

  • Tavares, F., Lawson, J. P., & Meyers, A. I. (1996). Total Synthesis of Streptogramin Antibiotics. (−)-Madumycin II. Journal of the American Chemical Society, 118(13), 3303-3304. [Link]

Sources

A Technical Guide to the Stability and Storage of Ethyl 2-vinyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability, recommended storage conditions, and robust methodologies for assessing the integrity of Ethyl 2-vinyloxazole-4-carboxylate (CAS: 460081-24-7). Synthesizing first-principles organic chemistry with industry-standard stability testing protocols, this document is intended for researchers, process chemists, and quality control specialists in the pharmaceutical and fine chemical industries. We delineate the intrinsic chemical liabilities of the molecule, propose optimal storage and handling procedures, and provide detailed, actionable protocols for forced degradation and long-term stability studies.

Chemical Profile and Significance

Ethyl 2-vinyloxazole-4-carboxylate is a heterocyclic building block characterized by a trifunctional architecture: an oxazole ring, an ethyl ester, and a vinyl group. This unique combination of functionalities makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry discovery programs.

PropertyValueSource
IUPAC Name ethyl 2-ethenyl-1,3-oxazole-4-carboxylate[1]
CAS Number 460081-24-7[2]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [2]
Appearance White to brown solid, or colorless to brown liquid[3]
SMILES CCOC(=O)C1=COC(=N1)C=C[1]

Understanding the stability profile of this molecule is paramount for ensuring the integrity of synthetic routes, the purity of final compounds, and the reproducibility of experimental outcomes.

Fundamental Stability Considerations & Potential Degradation Pathways

The structure of Ethyl 2-vinyloxazole-4-carboxylate contains three primary points of potential chemical instability. The degradation susceptibility is not theoretical; it is a direct consequence of the electronic and steric properties of these functional groups.

  • The Oxazole Ring: As a heterocyclic aromatic system, the oxazole ring is a weak base (pKa of the conjugate acid is ~0.8) and is susceptible to cleavage under harsh conditions, particularly strong acids.[4][5] Nucleophilic attack can also lead to ring-opening, a more common pathway than substitution on the ring itself.[6]

  • The Ethyl Ester: The ester functional group is a well-known point of hydrolytic instability. This reaction, which yields the corresponding carboxylic acid and ethanol, can be catalyzed by both acid and base.[7] While the ester form may confer stability against certain other degradation pathways (e.g., isoxazole decarboxylation), its lability to hydrolysis is a primary concern.[8]

  • The Vinyl Group: The carbon-carbon double bond is electron-rich and thus susceptible to several modes of degradation:

    • Polymerization: Can be initiated by light (UV), heat, or trace radical species. This is a critical consideration for bulk storage.

    • Oxidation: The vinyl group can be oxidized by atmospheric oxygen or stronger oxidizing agents, potentially leading to epoxides, aldehydes, or cleavage of the double bond.

Based on these principles, a diagram of the most probable degradation pathways is presented below.

Caption: Key potential degradation pathways for Ethyl 2-vinyloxazole-4-carboxylate.

Recommended Storage, Handling, and Re-test Procedures

Based on the chemical liabilities identified, a multi-faceted approach to storage is required to ensure long-term stability. The following conditions are recommended as a baseline for maintaining material purity.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator) Slows the rate of all potential degradation reactions. This is supported by direct supplier recommendation.[2]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen to prevent oxidation of the vinyl group and excludes atmospheric moisture to minimize hydrolysis.
Light Amber Glass Vial / In the Dark Prevents UV-initiated polymerization of the vinyl group.
Container Tightly Sealed Glass Container Glass is inert and a tight seal prevents moisture and oxygen ingress.
Handling Minimize exposure to ambient conditions. Only open containers in a controlled environment (e.g., glove box or under a stream of inert gas) and for the shortest time necessary.

Re-test Period: For material stored under these optimal conditions, a re-test of purity via a qualified analytical method (see Section 4.3) is recommended every 12 months. If the material is stored under less-than-ideal conditions, a shorter re-test period of 3-6 months is advised.

Experimental Design for Stability Assessment

To definitively characterize the stability of Ethyl 2-vinyloxazole-4-carboxylate, a program of forced degradation and real-time stability studies should be implemented. The design of these studies should be guided by the principles of the International Council for Harmonisation (ICH) guidelines.[9][10]

The overall workflow for a comprehensive stability assessment is outlined below.

Stability Workflow cluster_forced Forced Degradation (ICH Q1A/Q1B) cluster_longterm Long-Term Stability (ICH Q1A) start Receive/Synthesize Batch of Compound char Initial Characterization (Purity, Identity, Appearance) start->char decision Is Stability Profile Known? char->decision storage Place on Study at Recommended Conditions (2-8°C) decision->storage Yes cluster_forced cluster_forced decision->cluster_forced No acid Acid Hydrolysis analyze_forced Analyze Samples (HPLC, LC-MS) Identify Degradants acid->analyze_forced base Base Hydrolysis base->analyze_forced oxid Oxidation (H₂O₂) oxid->analyze_forced photo Photostability photo->analyze_forced thermal Thermal Stress thermal->analyze_forced develop_method Develop & Validate Stability-Indicating Method analyze_forced->develop_method develop_method->storage pull Pull Samples at Timepoints (0, 3, 6, 12, 24 mos) storage->pull analyze_longterm Analyze Samples vs. Specification pull->analyze_longterm report Establish Re-test Period / Shelf Life analyze_longterm->report

Caption: Overall workflow for a comprehensive stability assessment program.

Protocol: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways and to establish a stability-indicating analytical method. This protocol is based on ICH guideline Q1A(R2).[11]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Ethyl 2-vinyloxazole-4-carboxylate in a suitable solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Run a control sample (1 mL stock + 1 mL solvent) in parallel.

    • Acidic Hydrolysis: 0.2 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: 0.2 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: 6% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal: Heat the solid compound at 80°C for 48 hours, then dissolve for analysis.

  • Photostability: Expose the solid compound and a solution (~1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12][13][14] A control sample should be wrapped in aluminum foil to shield it from light.

  • Sample Analysis: After incubation, neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze using the analytical method described in Section 4.3.

  • Data Evaluation: Aim for 5-20% degradation of the parent compound.[15] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or time accordingly. Analyze the chromatograms for new peaks and use LC-MS to obtain mass information on the degradation products.

Protocol: Real-Time Stability Study

Objective: To determine the re-test period or shelf life under recommended storage conditions.

Methodology:

  • Batch Selection: Use at least one representative batch of the material.

  • Packaging: Package the material in the proposed commercial packaging or in inert containers that mimic it (e.g., amber glass vials with inert liners, sealed under argon).

  • Storage: Place the samples in a calibrated stability chamber maintained at 5°C ± 3°C .

  • Testing Schedule: Pull samples for analysis at specified time points. A typical schedule would be: 0, 3, 6, 9, 12, 18, 24, and 36 months.[16]

  • Analysis: At each time point, test the sample for key quality attributes.

TestAcceptance Criteria (Example)
Appearance Conforms to initial description
Purity (HPLC) ≥ 98.0%
Individual Unspecified Impurity ≤ 0.20%
Total Impurities ≤ 1.0%
Analytical Methodology: Stability-Indicating HPLC-UV

Objective: To provide a robust, quantitative method for separating the parent compound from all potential degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes, hold for 3 min, return to 10% B over 1 min, equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or optimal λmax)
Injection Volume 5 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness to prove it is "stability-indicating." The use of a photodiode array (PDA) detector is recommended to check for peak purity. For identification of unknown peaks observed during stability studies, LC-MS analysis using similar chromatographic conditions is essential.

Conclusion

Ethyl 2-vinyloxazole-4-carboxylate is a molecule with distinct chemical liabilities stemming from its oxazole, ester, and vinyl functionalities. Degradation via hydrolysis, ring-cleavage, and polymerization can be effectively mitigated by strict adherence to controlled storage conditions, specifically refrigeration (2-8°C) under an inert, dark environment. The provided experimental protocols, grounded in ICH guidelines, offer a robust framework for systematically evaluating the stability of this compound, ensuring its quality and reliability for research and development applications.

References

  • ICH. (n.d.). Q1A - Q1F Stability. Retrieved from ICH Quality Guidelines. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from EMA. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from ICH. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from AMSbiopharma. [Link]

  • Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from Atlas-mts.com. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from gmp-compliance.org. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from EMA. [Link]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. Retrieved from YouTube. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from IKEV. [Link]

  • SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from SlideShare. [Link]

  • American Elements. (n.d.). Ethyl 2-Vinyloxazole-4-carboxylate. Retrieved from American Elements. [Link]

  • Al-Tel, T. H., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Scientific Reports. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from Pharmaguideline. [Link]

  • Chemsrc. (n.d.). Ethyl 2-vinyloxazole-4-carboxylate. Retrieved from Chemsrc. [Link]

  • Salorinne, K., et al. (2014). Polymorphic and solvate structures of ethyl ester and carboxylic acid derivatives of WIN 61893 analogue and their stability in solution. CrystEngComm. [Link]

  • Pharmaffiliates. (n.d.). Ethyl 2-vinyloxazole-4-carboxylate. Retrieved from Pharmaffiliates. [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from Wikipedia. [Link]

  • SlideShare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from SlideShare. [Link]

  • Wikipedia. (n.d.). Ester. Retrieved from Wikipedia. [Link]

  • Štefan, K., et al. (2023). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Molecules. [Link]

  • PubChem. (n.d.). Ethyl 2-vinyloxazole-4-carboxylate. Retrieved from PubChem. [Link]

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Methodological & Application

"Ethyl 2-vinyloxazole-4-carboxylate" as a dienophile in cycloadditions.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Ethyl 2-Vinyloxazole-4-carboxylate as a Versatile Dienophile in [4+2] Cycloaddition Reactions

Abstract

The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful method for the construction of six-membered rings with high stereocontrol.[1] This application note details the utility of Ethyl 2-vinyloxazole-4-carboxylate as a highly effective dienophile for [4+2] cycloaddition reactions. The electron-withdrawing character of the 2,4-disubstituted oxazole ring system significantly activates the vinyl group, making it an excellent reaction partner for a variety of conjugated dienes.[2] We present the one-step synthesis of this key building block and provide a detailed protocol for a representative Diels-Alder reaction. The resulting cycloadducts are rich in functionality, incorporating the versatile oxazole heterocycle, which is a common motif in numerous biologically active compounds, including antibiotics and antitumor agents.[3][4] This guide is intended for researchers in organic synthesis and medicinal chemistry seeking to leverage this dienophile for the efficient construction of complex molecular architectures.

Introduction: The Strategic Advantage of the Vinyloxazole Scaffold

The synthesis of functionalized cyclohexene derivatives is of paramount importance in drug discovery and natural product synthesis. The Diels-Alder reaction offers an atom-economical and stereospecific pathway to these structures.[5] The choice of dienophile is critical, as its electronic and steric properties dictate the reactivity and selectivity of the cycloaddition.

Ethyl 2-vinyloxazole-4-carboxylate emerges as a superior dienophile for several key reasons:

  • Electronic Activation: The vinyl group is electronically coupled to the oxazole ring, which, along with the C4-carboxylate group, acts as a potent electron-withdrawing system. This lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction rate with standard electron-rich dienes in a normal-demand Diels-Alder reaction.[2]

  • Synthetic Accessibility: The dienophile can be prepared in a straightforward, one-step synthesis from readily available starting materials, making it an accessible tool for synthetic chemists.[3]

  • Inherent Functionality: The resulting cycloadduct contains an oxazole ring and an ester group. The oxazole moiety is a valuable pharmacophore found in many natural products and pharmaceuticals.[6][7] Both the ester and the oxazole ring serve as versatile handles for subsequent chemical transformations, enabling rapid diversification and the construction of complex target molecules.

Synthesis of Dienophile: Ethyl 2-Vinyloxazole-4-carboxylate

The preparation of the title dienophile is achieved through a Hantzch-type condensation followed by dehydration.[3] This one-pot procedure provides good yields of the desired product.

Protocol 1: One-Step Synthesis

Reaction Scheme: Ethyl bromopyruvate + Acrylamide --(1) Condensation--> --(2) Trifluoroacetic Anhydride (TFAA)--> Ethyl 2-vinyloxazole-4-carboxylate

Materials & Reagents:

Reagent/MaterialM.Wt. ( g/mol )QuantityMoles (mmol)
Ethyl bromopyruvate195.021.95 g10.0
Acrylamide71.080.71 g10.0
Trifluoroacetic Anhydride (TFAA)210.033.1 mL (4.62 g)22.0
Dichloromethane (DCM)-50 mL-
Saturated NaHCO₃ (aq)-30 mL-
Anhydrous MgSO₄-As needed-
Silica Gel-For chromatography-

Procedure:

  • To a stirred solution of acrylamide (0.71 g, 10.0 mmol) in 20 mL of dry DCM in a 100 mL round-bottom flask, add ethyl bromopyruvate (1.95 g, 10.0 mmol).

  • Stir the mixture at room temperature for 4-6 hours to facilitate the initial condensation. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add trifluoroacetic anhydride (3.1 mL, 22.0 mmol) dropwise over 15 minutes. Causality Note: TFAA serves as a powerful dehydrating agent to promote the cyclization and formation of the oxazole ring. The reaction is exothermic, and slow addition at 0 °C is crucial to control the reaction temperature and prevent side reactions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by carefully adding 30 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: 3:1 hexanes-ethyl acetate) to afford Ethyl 2-vinyloxazole-4-carboxylate as a colorless solid.[3] Note: The product has a tendency to polymerize upon storage; it is best used fresh or stored at low temperatures in the dark.[3]

Principles and Application in [4+2] Cycloaddition

The [4+2] cycloaddition, or Diels-Alder reaction, is a concerted process where a 4π-electron system (the diene) reacts with a 2π-electron system (the dienophile) to form a six-membered ring.[1]

Diels_Alder_Mechanism Diene Diene (4π electrons) TS [Transition State] Diene->TS Dienophile Dienophile (2π electrons) (Ethyl 2-vinyloxazole-4-carboxylate) Dienophile->TS Plus + Product Cycloadduct (Substituted Cyclohexene) TS->Product Concerted [4+2] Cycloaddition Experimental_Workflow start Start dissolve Dissolve dienophile in Toluene in a sealed tube. start->dissolve add_diene Add freshly cracked cyclopentadiene. dissolve->add_diene seal_react Seal the tube and heat at 80 °C for 18 hours. add_diene->seal_react cool_conc Cool to RT and concentrate under reduced pressure. seal_react->cool_conc purify Purify by silica gel chromatography. cool_conc->purify characterize Characterize the product (NMR, MS). purify->characterize end End characterize->end

Sources

Application Notes and Protocols for Heck Coupling Reactions with Ethyl 2-Vinyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Oxazole Moiety

The 2,4-disubstituted oxazole ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including antibiotics and potent antitumor agents. The palladium-catalyzed Mizoroki-Heck reaction represents one of the most powerful and versatile methods for C-C bond formation, enabling the synthesis of complex molecular architectures from simple precursors.[1][2] This guide provides a detailed technical overview and field-proven protocols for the Heck coupling of Ethyl 2-vinyloxazole-4-carboxylate , a versatile and functionalized building block for drug discovery and development professionals.

This substrate is particularly noteworthy due to its electronic nature; the vinyl group is attached to an electron-deficient heterocyclic system, which significantly influences the mechanism and outcome of the Heck reaction.[3] Understanding these nuances is critical for achieving high yields and selectivity. This document will elucidate the mechanistic underpinnings, provide step-by-step protocols for both substrate synthesis and coupling, and offer a comprehensive guide to reaction optimization and troubleshooting.

Mechanistic Considerations for an Electron-Deficient Olefin

The Mizoroki-Heck reaction proceeds via a catalytic cycle involving a palladium(0) species.[2] For electron-deficient olefins like Ethyl 2-vinyloxazole-4-carboxylate, the reaction predominantly follows a neutral pathway . This has critical implications for regioselectivity.

The key steps in the catalytic cycle are:

  • Oxidative Addition: A Pd(0) complex, often formed in situ from a Pd(II) precursor like Pd(OAc)₂, undergoes oxidative addition into the aryl halide (Ar-X) bond to form a square planar Pd(II) intermediate.[2]

  • Olefin Coordination & Migratory Insertion: The vinyloxazole coordinates to the palladium center. Subsequently, the aryl group migrates to one of the vinyl carbons (carbopalladation). For electron-deficient olefins, the aryl group typically adds to the β-carbon (the terminal CH₂) to keep the palladium atom away from the electron-withdrawing oxazole ring. This step dictates the regioselectivity of the final product.

  • β-Hydride Elimination: A hydrogen atom from the α-carbon is eliminated along with the palladium catalyst. This step must occur in a syn-coplanar arrangement and is typically rapid, leading preferentially to the formation of the E (trans) alkene.

  • Reductive Elimination: The resulting hydridopalladium complex, [HPd(L)₂X], eliminates HX in the presence of a base, regenerating the active Pd(0) catalyst and completing the cycle.

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd BaseHX Base-H⁺X⁻ Base Base Regen Catalyst Regeneration Base->Regen Oxazole Ethyl 2-vinyloxazole- 4-carboxylate Coord Olefin Coordination Oxazole->Coord Product Coupled Product (E-isomer) PdII_Ar L₂Pd(II)(Ar)(X) OxAdd->PdII_Ar PdII_Ar->Coord PdII_Alkyl Intermediate PdII_Ar->PdII_Alkyl Migratory Insertion MigIns Migratory Insertion BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH [HPd(II)L₂(X)]-Olefin complex BetaElim->PdH PdH->Product Product Release PdH->Regen Regen->Pd0 Regen->BaseHX

Figure 1: Simplified Heck Catalytic Cycle for Vinyloxazole.

Part 1: Synthesis of Starting Material: Ethyl 2-Vinyloxazole-4-carboxylate

The title compound is not widely commercially available and is typically prepared in the lab. A reliable one-step method is the Hantzch-Panek condensation followed by dehydration.

Reaction Principle: This synthesis involves the condensation of ethyl bromopyruvate with acrylamide. The initial nucleophilic attack by the amide nitrogen on the carbon bearing the bromine is followed by cyclization and subsequent dehydration, driven by an agent like trifluoroacetic anhydride, to form the aromatic oxazole ring.

Protocol 1: Synthesis of Ethyl 2-Vinyloxazole-4-carboxylate

Materials:

  • Ethyl bromopyruvate

  • Acrylamide

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add acrylamide (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Addition of Pyridine: Add pyridine (1.1 eq) to the stirred suspension.

  • Addition of Ethyl Bromopyruvate: Add ethyl bromopyruvate (1.0 eq) dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Dehydration: Once the initial condensation is complete, cool the reaction mixture back to 0 °C. Add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford Ethyl 2-vinyloxazole-4-carboxylate as a solid. The compound has a tendency to polymerize, so it should be stored cool and used promptly.[4]

Part 2: The Mizoroki-Heck Coupling Protocol

This protocol is adapted from the literature for a typical Heck coupling of Ethyl 2-vinyloxazole-4-carboxylate with an aryl bromide.[4]

Materials:

  • Ethyl 2-vinyloxazole-4-carboxylate (1.0 eq)

  • Aryl bromide (e.g., 4-bromoanisole, 1.1 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)

  • Triethylamine (Et₃N) (2.0 eq), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.05 eq) and tri(o-tolyl)phosphine (0.10 eq).

  • Solvent Addition: Add anhydrous DMF via syringe. Stir the mixture for 10-15 minutes at room temperature until a homogeneous, pale-yellow solution is formed. This pre-forms the catalyst complex.

  • Addition of Reactants: To the catalyst solution, add the aryl bromide (1.1 eq), Ethyl 2-vinyloxazole-4-carboxylate (1.0 eq), and freshly distilled triethylamine (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 3-24 hours.

  • Cooling and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the precipitated palladium black and salts. Wash the pad with additional diethyl ether.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2x), water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired arylated vinyloxazole product.

Data Presentation: Influence of Reaction Parameters

The choice of catalyst, ligand, base, and solvent has a profound impact on the efficiency of the Heck reaction. The following table summarizes representative outcomes for the coupling of various vinyl heterocycles to illustrate these effects.

EntryAryl Halide (Ar-X)OlefinCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
14-BromoanisoleEthyl 2-vinyloxazole-4-carboxylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF8091[4]
2Iodobenzene2-VinylpyridinePd(OAc)₂ / PPh₃K₂CO₃DMF14085[5]
34-BromobenzonitrileStyrenePd(OAc)₂ / P(t-Bu)₃Cy₂NMeDioxane10098[1]
44-Chloroanisolen-Butyl AcrylatePd(OAc)₂ / P(o-tol)₃K₂CO₃DMA13092[6]
5Phenyl triflate2,3-DihydrofuranPd(OAc)₂ / (R)-BINAPProton SpongeBenzene6071 (96% ee)[1]
61-Iodo-4-nitrobenzenen-Butyl AcrylatePd/C (ligand-free)NaOAcNMP12095[7]

Analysis of Data:

  • Entry 1 provides the benchmark for the title reaction, showing high efficiency with a traditional phosphine ligand.

  • Entry 2 demonstrates that other vinyl heterocycles like vinylpyridine are also effective substrates, though sometimes requiring higher temperatures.

  • Entries 3 & 4 highlight the use of bulky, electron-rich phosphine ligands (like P(t-Bu)₃) which are highly effective for activating less reactive aryl chlorides and achieving high turnover numbers.[1]

  • Entry 5 illustrates the use of a triflate leaving group and a bidentate ligand (BINAP), which can promote an alternative "cationic" pathway, often used for asymmetric Heck reactions.

  • Entry 6 showcases a heterogeneous, ligand-free system, which can be advantageous for simplified purification, although sometimes requiring more polar solvents like NMP.[7]

Troubleshooting and Optimization Guide

Even robust reactions can encounter issues. This section provides a logical workflow for addressing common problems in the Heck coupling of Ethyl 2-vinyloxazole-4-carboxylate.

Troubleshooting Start Initial Reaction Fails (Low/No Conversion) Check_Catalyst Problem: Catalyst Deactivation? Start->Check_Catalyst Check_Reactivity Problem: Poor Reactivity? Start->Check_Reactivity Check_SideRxn Problem: Side Products Observed? Start->Check_SideRxn Sol_Catalyst1 1. Use Bulky, Electron-Rich Ligand (e.g., P(t-Bu)₃, Buchwald ligands) Check_Catalyst->Sol_Catalyst1 Sol_Catalyst2 2. Ensure Anhydrous/Inert Conditions (Degas solvent, use Schlenk line) Check_Catalyst->Sol_Catalyst2 Sol_Catalyst3 3. Increase Catalyst Loading (e.g., from 5% to 10%) Check_Catalyst->Sol_Catalyst3 Sol_Reactivity1 1. Switch to more reactive Ar-X (Ar-Cl < Ar-Br < Ar-I) Check_Reactivity->Sol_Reactivity1 Sol_Reactivity2 2. Increase Temperature (e.g., from 80°C to 120°C) Check_Reactivity->Sol_Reactivity2 Sol_Reactivity3 3. Change Solvent (Try NMP or Dioxane instead of DMF) Check_Reactivity->Sol_Reactivity3 Sol_SideRxn1 Observation: Polymerization of Vinyloxazole Solution: Add inhibitor (e.g., BHT), avoid high temp Check_SideRxn->Sol_SideRxn1 Sol_SideRxn2 Observation: Ar-H (Dehalogenation) Solution: Use a weaker/non-coordinating base (e.g., K₂CO₃ instead of Et₃N) Check_SideRxn->Sol_SideRxn2 Sol_SideRxn3 Observation: Homocoupling of Ar-X Solution: Lower temperature, check ligand purity Check_SideRxn->Sol_SideRxn3

Figure 2: Troubleshooting Workflow for the Heck Reaction.

Key Optimization Insights:

  • Low Yield: The most common issue is inefficient catalyst turnover or slow oxidative addition. For unreactive aryl halides (especially chlorides), switching to a more electron-rich and bulky phosphine ligand (e.g., P(t-Bu)₃ or a Buchwald-type ligand) can dramatically accelerate the oxidative addition step.[1] Increasing the temperature or switching to a higher-boiling solvent like NMP or dioxane can also overcome activation barriers.

  • Catalyst Decomposition: The appearance of significant amounts of "palladium black" early in the reaction indicates catalyst decomposition. This can be caused by impurities (especially oxygen) or excessive temperatures. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

  • Side Reactions:

    • Polymerization: Vinyl-substituted heterocycles can be prone to polymerization at elevated temperatures.[8] If this is suspected, consider lowering the reaction temperature or adding a radical inhibitor like butylated hydroxytoluene (BHT).

    • Dehalogenation: The formation of an Ar-H byproduct arises from the premature reductive elimination from the [HPd(L)₂X] intermediate. Using a weaker, inorganic base like K₂CO₃ or Cs₂CO₃ instead of an amine base can sometimes suppress this pathway.[1]

    • Homocoupling: The formation of Ar-Ar products can occur, particularly at high temperatures or with very reactive aryl halides. This can often be minimized by lowering the reaction temperature or adjusting the catalyst-to-ligand ratio.

Conclusion

The Mizoroki-Heck reaction of Ethyl 2-vinyloxazole-4-carboxylate is a highly effective method for synthesizing complex, functionalized heterocyclic compounds. Success hinges on a clear understanding of the mechanistic pathway dictated by the electron-deficient nature of the olefin. By selecting the appropriate combination of palladium source, phosphine ligand, base, and solvent, researchers can achieve high yields of the desired E-alkene product. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists and professionals in drug development to effectively utilize this powerful transformation in their synthetic campaigns.

References

  • Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Synthetic Communications, 33(15), 2685-2693. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 134-161). The Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. (2006). On the Nature of the Active Species in Palladium Catalyzed Mizoroki−Heck and Suzuki−Miyaura Couplings − Homogeneous or Heterogeneous Catalysis, A Critical Review. Advanced Synthesis & Catalysis, 348(6), 609-679. [Link]

  • Shaikh, T. M., & Hong, F. E. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578-1588. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Xiao, J., & Ruan, J. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. The Journal of Organic Chemistry, 74(7), 2689-2696. [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Xiao, J., & Zhang, X. (2004). Electron-Deficient Phosphines Accelerate the Heck Reaction of Electron-rich Olefins in Ionic Liquid. Current Organic Chemistry, 8(7), 545-553. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

  • Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Synthetic Communications, 33(15), 2685-2693. This is a placeholder URL as the direct one is already cited. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945-2964. [Link]

Sources

The Michael Addition with Ethyl 2-Vinyloxazole-4-carboxylate: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis and drug discovery, heterocyclic scaffolds are of paramount importance. Among these, oxazoles represent a privileged structure, present in numerous biologically active natural products and pharmaceutical agents. Ethyl 2-vinyloxazole-4-carboxylate is an emerging building block that combines the stability and electronic properties of the oxazole ring with the reactivity of an α,β-unsaturated ester system. This unique combination makes it an attractive Michael acceptor for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the application of Ethyl 2-vinyloxazole-4-carboxylate in Michael addition reactions. We will delve into the mechanistic underpinnings of this reaction, explore potential nucleophiles and catalytic systems, and provide detailed, adaptable protocols for researchers in organic synthesis and medicinal chemistry. The insights provided herein are grounded in established principles of conjugate addition chemistry, offering a robust starting point for the exploration of this promising substrate.

Mechanistic Considerations: The Driving Forces of the Reaction

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2][3] In the case of Ethyl 2-vinyloxazole-4-carboxylate, the vinyl group is activated by the electron-withdrawing oxazole ring and the carboxylate group, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

The general mechanism proceeds in three key steps:

  • Nucleophile Activation: A base abstracts a proton from the Michael donor, generating a stabilized carbanion (enolate). The stability of this carbanion is crucial for the success of the reaction.[2][3]

  • Conjugate Addition: The nucleophilic carbanion attacks the β-carbon of the vinyl group of the oxazole, leading to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a proton source in the reaction mixture, yielding the final Michael adduct.

The success and stereochemical outcome of the Michael addition are heavily influenced by the choice of catalyst, solvent, and reaction conditions. Both organocatalysis and metal-based catalysis have been extensively employed to achieve high yields and enantioselectivities in Michael additions.[4]

Visualization of the Michael Addition Pathway

Michael_Addition_Pathway cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Michael_Donor Michael Donor (e.g., Diethyl Malonate) Nucleophile Activated Nucleophile (Enolate) Michael_Donor->Nucleophile + Base Base Base Acceptor Ethyl 2-Vinyloxazole-4-carboxylate Intermediate Resonance-Stabilized Enolate Intermediate Nucleophile->Intermediate + Acceptor Proton_Source Proton Source (H-Base+) Product Michael Adduct Intermediate->Product + Proton Source

Caption: Generalized workflow of the Michael addition reaction.

Experimental Protocols: A Starting Point for Exploration

The following protocols are representative methodologies adapted from successful Michael additions with structurally similar α,β-unsaturated systems. Researchers should consider these as robust starting points, with the understanding that optimization of reaction parameters may be necessary for specific nucleophile-substrate combinations.

Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate

This protocol describes a classic Michael addition using a soft carbon nucleophile, diethyl malonate. The choice of a relatively weak base is crucial to favor the 1,4-conjugate addition over a competing 1,2-addition to the ester carbonyl.[3]

Materials:

  • Ethyl 2-vinyloxazole-4-carboxylate

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ethanol (10 mL).

  • Carefully add sodium ethoxide (0.2 mmol, 0.2 eq.) to the ethanol and stir until fully dissolved.

  • Add diethyl malonate (1.2 mmol, 1.2 eq.) to the solution and stir for 15 minutes at room temperature to generate the enolate.

  • Dissolve Ethyl 2-vinyloxazole-4-carboxylate (1.0 mmol, 1.0 eq.) in a minimal amount of anhydrous ethanol and add it dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours at room temperature.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

Expected Outcome: The expected product is diethyl 2-((2-(ethoxycarbonyl)oxazol-2-yl)ethyl)malonate.

ParameterValue
Temperature Room Temperature
Solvent Anhydrous Ethanol
Base Sodium Ethoxide
Reaction Time 2-4 hours
Protocol 2: Organocatalyzed Asymmetric Michael Addition of a Nitroalkane

This protocol outlines a potential enantioselective Michael addition using a chiral organocatalyst. Bifunctional catalysts, such as those derived from cinchona alkaloids, are known to activate both the nucleophile and the electrophile, leading to high stereocontrol.[5] The nitro group of the resulting adduct can be further transformed into other functional groups, for example, via the Nef reaction.[6]

Materials:

  • Ethyl 2-vinyloxazole-4-carboxylate

  • Nitroethane

  • (9S)-9-Amino-9-deoxy-epi-cinchonine derived squaramide catalyst

  • Anhydrous toluene

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a dry vial, add Ethyl 2-vinyloxazole-4-carboxylate (0.2 mmol, 1.0 eq.), the chiral squaramide catalyst (0.02 mmol, 10 mol%), and anhydrous toluene (1.0 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add nitroethane (0.4 mmol, 2.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with a hexane/ethyl acetate gradient to isolate the chiral Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Outcome: The expected product is ethyl 2-(2-nitropropyl)oxazole-4-carboxylate, with an expected high enantiomeric excess.

ParameterValue
Temperature Room Temperature
Solvent Anhydrous Toluene
Catalyst Chiral Squaramide
Reaction Time 24-48 hours

Visualization of the Asymmetric Catalysis Workflow

Asymmetric_Michael_Addition Start Start: Combine Reactants and Catalyst Reaction Stir at Room Temperature (24-48 hours) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Purification Direct Column Chromatography Monitoring->Purification Upon Completion Analysis Chiral HPLC Analysis Purification->Analysis Product Enantioenriched Michael Adduct Analysis->Product

Caption: Workflow for organocatalyzed asymmetric Michael addition.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, gentle heating may be employed. However, this can sometimes lead to a decrease in stereoselectivity in asymmetric reactions. Alternatively, a stronger base or a more active catalyst could be screened.

  • Side Reactions: The formation of byproducts from 1,2-addition or polymerization can be an issue. Using less nucleophilic Michael donors and carefully controlling the reaction temperature can mitigate these side reactions.

  • Purification Challenges: The Michael adducts can sometimes be difficult to purify. Careful selection of the eluent system for column chromatography is essential.

  • Moisture Sensitivity: Many of the catalysts and reagents used in Michael additions are sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is highly recommended.

Conclusion and Future Outlook

Ethyl 2-vinyloxazole-4-carboxylate is a promising and versatile substrate for Michael addition reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthetic utility of this valuable building block. The development of novel catalytic systems, particularly for asymmetric variants of this reaction, will undoubtedly expand the scope and applicability of the resulting chiral oxazole-containing products in drug discovery and development. The potential for these products to serve as precursors for a wide range of complex molecules underscores the importance of continued research in this area.

References

  • He, Y.-H., et al. (2012). The lipase-catalyzed asymmetric C–C Michael addition.
  • Li, H., et al. (2015).
  • Bering, L., et al. (2021). Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis. Chemical Science, 12(35), 11776-11782.
  • Wang, Q., et al. (2020). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers, 7(1), 125-149.
  • Wang, J., et al. (2010). Organocatalytic Asymmetric Michael Addition of 5H-Oxazol-4-ones to Nitroolefins.
  • Gawroński, J., et al. (2020).
  • Michael Addition Reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • BenchChem. (2025).
  • Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 2(1), 42-53.
  • De, S. K. (2007). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Tetrahedron Letters, 48(11), 1969-1972.
  • PubChem. (n.d.). Ethyl 2-vinyloxazole-4-carboxylate.
  • Du, H., et al. (2015). Diastereo- and enantioselective direct vinylogous Michael addition of γ-substituted butenolides to 2-enoylpyridines catalyzed by chiral bifunctional amine-squaramides.
  • Kim, D. Y., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media.
  • Ashenhurst, J. (2023, May 24).
  • Jurczak, J., et al. (2015). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. The Journal of Organic Chemistry, 80(13), 6748-6756.
  • Veverková, E., et al. (2021). Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squaramides. Synthesis, 53(22), 4115-4126.
  • LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
  • Marigo, M., et al. (2006). A general organocatalytic enantioselective malonate addition to alpha,beta-unsaturated enones.
  • Organic Chemistry Tutor. (2025, February 15). Michael Addition Reaction EXPLAINED [Video]. YouTube.
  • Li, H., et al. (2004). Highly enantioselective conjugate addition of malonate and beta-ketoester to nitroalkenes: asymmetric C-C bond formation with new bifunctional organic catalysts based on cinchona alkaloids. Journal of the American Chemical Society, 126(32), 9906-9907.
  • Tang, Y., et al. (2008). Ylide-Initiated Michael Addition-Cyclization Reactions beyond Cyclopropanes. Accounts of Chemical Research, 41(8), 987-999.
  • NC State University Libraries. (n.d.). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. In Organic Chemistry.
  • Trost, B. M., & Fandrick, D. R. (2007). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Journal of the American Chemical Society, 129(25), 7936-7937.
  • Organic Chemistry Portal. (n.d.). Nef Reaction.
  • Sibi, M. P., & Stanley, L. M. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 2349-2371.
  • Jurczak, J., et al. (2019). Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions. Organic Letters, 21(18), 7435-7439.
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The Versatile Building Block: Ethyl 2-vinyloxazole-4-carboxylate in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Powerful Synthetic Tool

In the intricate world of organic synthesis, the quest for efficient and versatile building blocks is paramount. Ethyl 2-vinyloxazole-4-carboxylate has emerged as a significant synthon, offering a unique combination of reactive functionalities that enable the construction of complex molecular architectures. This heterocyclic compound, featuring a vinylic group appended to an oxazole core bearing an ethyl ester, serves as a linchpin in a variety of powerful transformations, most notably in cycloaddition reactions for the assembly of substituted pyridine and furan ring systems. These structural motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents, making Ethyl 2-vinyloxazole-4-carboxylate a molecule of considerable interest to researchers in drug discovery and total synthesis. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in harnessing its full synthetic potential.

Core Reactivity: A Hub of Synthetic Transformations

The synthetic utility of Ethyl 2-vinyloxazole-4-carboxylate stems from the distinct reactivity of its constituent parts: the diene-like character of the oxazole ring, the dienophilic nature of the vinyl group, and the potential for further functionalization of the ester moiety. This unique arrangement allows it to participate in a range of chemical reactions, including Diels-Alder cycloadditions, 1,3-dipolar cycloadditions, and Heck couplings.

The Oxazole Ring as a Masked Diene in Diels-Alder Reactions

A cornerstone of its application is the ability of the oxazole ring to function as a latent diene in [4+2] cycloaddition reactions. This transformation, often referred to as a "Diels-Alder/retro-Diels-Alder cascade," provides a powerful method for the synthesis of highly substituted pyridines. The general mechanism involves the initial cycloaddition of a dienophile to the oxazole, forming a bicyclic intermediate which is often unstable. This intermediate then undergoes a retro-Diels-Alder reaction, typically with the extrusion of a small molecule like anitrile, to yield a furan, or it can rearrange through other pathways to afford a pyridine.

The vinyl group at the 2-position of Ethyl 2-vinyloxazole-4-carboxylate can act as a dienophile in an intramolecular fashion, or the molecule itself can react with external dienophiles. More commonly, the oxazole ring system participates as the diene component. The presence of the electron-withdrawing carboxylate group at the 4-position influences the electronics of the oxazole ring, affecting its reactivity in these cycloadditions.

Application in Complex Molecule Synthesis: The Pyridoxine (Vitamin B6) Framework

A compelling demonstration of the synthetic power of oxazole Diels-Alder reactions is in the synthesis of pyridoxine (Vitamin B6) and its derivatives. While direct use of Ethyl 2-vinyloxazole-4-carboxylate in a reported total synthesis of a complex natural product is not extensively documented, the reaction of analogous 4-substituted oxazoles provides a foundational protocol and highlights its potential. The general strategy involves the reaction of an oxazole with a suitable dienophile to construct the core pyridine ring of pyridoxine.

Mechanistic Insight: The Path to Pyridine Formation

The reaction proceeds through a [4+2] cycloaddition between the oxazole (acting as the diene) and a dienophile. The initial cycloadduct is a bicyclic ether which, upon heating or acid catalysis, undergoes a dehydration or elimination of a leaving group to aromatize into the pyridine ring. The substituents on the oxazole and the dienophile ultimately dictate the substitution pattern on the resulting pyridine.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-vinyloxazole-4-carboxylate

This protocol is based on the one-step synthesis reported by Donaldson, W. A., et al.[1][2].

Causality Behind Experimental Choices:

  • Acrylamide and Ethyl Bromopyruvate: These are the foundational building blocks for the oxazole ring. The acrylamide provides the nitrogen and a portion of the carbon backbone, while ethyl bromopyruvate delivers the remaining carbons and the ester functionality.

  • Sodium Bicarbonate (NaHCO₃): A mild base is crucial to neutralize the hydrobromic acid (HBr) that is formed during the reaction, preventing unwanted side reactions and promoting the desired condensation.

  • Trifluoroacetic Anhydride (TFAA): This reagent acts as a powerful dehydrating agent, facilitating the final cyclization and aromatization to the oxazole ring.

  • Inert Atmosphere (Nitrogen): Prevents potential oxidation of starting materials and intermediates, ensuring a cleaner reaction and higher yield.

Materials:

  • Acrylamide

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃), powdered

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic Anhydride (TFAA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Triethylamine

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred suspension of acrylamide (1.0 eq) and powdered NaHCO₃ (4.0 eq) in anhydrous THF under a nitrogen atmosphere, add ethyl bromopyruvate (1.1 eq).

  • Heat the reaction mixture to 55-60 °C and stir for 15 hours.

  • Add a second portion of ethyl bromopyruvate (1.1 eq) and continue heating for an additional 24 hours.

  • Cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in anhydrous dichloromethane and cool to 0 °C.

  • Slowly add triethylamine (4.0 eq) followed by the dropwise addition of trifluoroacetic anhydride (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Ethyl 2-vinyloxazole-4-carboxylate as a pale yellow oil.

Trustworthiness of the Protocol:

This protocol is self-validating by including a purification step via column chromatography, which allows for the isolation of the pure product. The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR signals include resonances for the vinyl protons, the oxazole proton, and the ethyl ester protons. The tendency of the product to polymerize upon storage necessitates its use in subsequent steps reasonably quickly or storage at low temperatures.[1]

Protocol 2: Diels-Alder Reaction for Pyridine Synthesis (Analogous to Pyridoxine Synthesis)

This is a generalized protocol based on the well-established reactivity of oxazoles in forming pyridine rings, analogous to the chemistry used in pyridoxine synthesis.

Causality Behind Experimental Choices:

  • Ethyl 2-vinyloxazole-4-carboxylate as Diene: The oxazole ring system provides the four π-electrons for the cycloaddition.

  • Dienophile (e.g., N-Phenylmaleimide): The choice of dienophile will determine the substitution pattern of the resulting pyridine. Electron-deficient alkenes are typically good dienophiles for this reaction.

  • High Temperature: The Diels-Alder reaction with oxazoles often requires thermal conditions to overcome the activation energy and to promote the subsequent aromatization of the initial cycloadduct.

  • Sealed Tube: To prevent the evaporation of volatile reactants and solvents at high temperatures, ensuring the reaction proceeds to completion.

Materials:

  • Ethyl 2-vinyloxazole-4-carboxylate

  • Dienophile (e.g., N-Phenylmaleimide)

  • Toluene or xylene, anhydrous

  • Sealed reaction tube

Procedure:

  • In a sealable reaction tube, dissolve Ethyl 2-vinyloxazole-4-carboxylate (1.0 eq) and the chosen dienophile (1.2 eq) in anhydrous toluene or xylene.

  • Degas the solution with a stream of nitrogen for 10-15 minutes.

  • Seal the tube and heat the reaction mixture to 120-150 °C for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the substituted pyridine derivative.

Trustworthiness of the Protocol:

The success of this reaction is validated by the formation of a new aromatic pyridine ring, which can be unequivocally identified by spectroscopic methods. ¹H NMR spectroscopy will show characteristic signals for the protons on the newly formed pyridine ring. High-resolution mass spectrometry will confirm the molecular formula of the product, which will correspond to the adduct minus an extruded small molecule (e.g., CO₂ and H₂ from the retro-Diels-Alder cascade).

Visualization of Key Workflows

Synthesis of Ethyl 2-vinyloxazole-4-carboxylate

G cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Cyclodehydration cluster_product Final Product A Acrylamide C Hantzch-Type Condensation (NaHCO3, THF, 55-60°C) A->C B Ethyl Bromopyruvate B->C D Intermediate C->D E Cyclization & Aromatization (TFAA, Et3N, CH2Cl2) D->E F Ethyl 2-vinyloxazole-4-carboxylate E->F

Caption: Workflow for the one-pot synthesis of Ethyl 2-vinyloxazole-4-carboxylate.

Diels-Alder Reaction for Pyridine Synthesis

G cluster_reactants Reactants cluster_reaction [4+2] Cycloaddition cluster_intermediate Intermediate cluster_aromatization Aromatization cluster_product Product A Ethyl 2-vinyloxazole-4-carboxylate (Diene) C Diels-Alder Reaction (Heat) A->C B Dienophile B->C D Bicyclic Adduct C->D E Retro-Diels-Alder/ Rearrangement D->E F Substituted Pyridine E->F

Caption: General workflow for the synthesis of pyridines via an oxazole Diels-Alder reaction.

Quantitative Data Summary

ReactionKey ReagentsConditionsProductYield (%)Reference
Synthesis of Ethyl 2-vinyloxazole-4-carboxylateAcrylamide, Ethyl bromopyruvate, TFAA, Et₃NTHF/CH₂Cl₂, 55-60°C then rtEthyl 2-vinyloxazole-4-carboxylateGood[1][2]
Cycloaddition with TetraphenylcyclopentadienoneEthyl 2-vinyloxazole-4-carboxylateToluene, reflux5-(Oxazolyl)-bicyclo[2.2.1]hept-2-en-7-one>10:1 endo/exo[1]
1,3-Dipolar Cycloaddition with NitropropaneEthyl 2-vinyloxazole-4-carboxylate, PhNCO, Et₃NToluene, rtLinked oxazole-isoxazoline-[1]
Heck Coupling with IodobenzeneEthyl 2-vinyloxazole-4-carboxylate, Pd(OAc)₂, P(o-tol)₃Et₃N, 100°CCinnamyloxazole derivative-[1]

Conclusion and Future Outlook

Ethyl 2-vinyloxazole-4-carboxylate stands as a testament to the power of heterocyclic chemistry in modern organic synthesis. Its ability to participate in a range of transformations, particularly the Diels-Alder reaction for the construction of functionalized pyridines, underscores its value as a strategic building block. The protocols and mechanistic discussions provided herein serve as a guide for researchers to not only replicate these transformations but also to innovate and adapt them for their own synthetic targets. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the applications of versatile synthons like Ethyl 2-vinyloxazole-4-carboxylate are poised to expand, opening new avenues for chemical innovation.

References

  • Donaldson, W. A. (2001). Synthesis of diene- and dienophile-iron(0) and diene-molybdenum(II) complexes. Tetrahedron, 57(41), 8589-8627. [Link]

  • Harris, E. E., et al. (1968). U.S. Patent No. 3,381,014. Washington, DC: U.S.
  • Ahmed, F., & Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Synthetic Communications, 33(15), 2685-2693. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Synthetic Communications, 33(15), 2685-2693. [Link]

Sources

Application Notes and Protocols for Ethyl 2-vinyloxazole-4-carboxylate: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-vinyloxazole-4-carboxylate is a versatile heterocyclic building block that has garnered significant interest in organic synthesis and medicinal chemistry. The presence of a vinyl group appended to the C2 position and an ethyl ester at the C4 position of the oxazole ring provides multiple reactive sites for a variety of chemical transformations.[1] This unique combination of functional groups makes it a valuable precursor for the synthesis of complex natural products and novel pharmaceutical agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this compound, including its synthesis, key reactions, and safety considerations.

Chemical Identity and Properties
PropertyValueSource
IUPAC Name ethyl 2-ethenyl-1,3-oxazole-4-carboxylate[2]
Synonyms Ethyl 2-vinyloxazole-4-carboxylate, 2-vinyloxazole-4-carboxylic acid ethyl ester[3]
CAS Number 460081-24-7[4][5]
Molecular Formula C₈H₉NO₃[2][5]
Molecular Weight 167.16 g/mol [5]
Appearance Colorless solid (typical)[1]
Tendency to Polymerize Yes[1]

Synthesis of Ethyl 2-vinyloxazole-4-carboxylate

The synthesis of ethyl 2-vinyloxazole-4-carboxylate can be achieved in a one-step process from readily available starting materials.[1] A common method involves the Hantzsch-Panek condensation of ethyl bromopyruvate with acrylamide, followed by treatment with trifluoroacetic anhydride.[1]

Reaction Scheme and Mechanism

The synthesis proceeds through a cyclization-dehydration sequence. Initially, the nucleophilic nitrogen of acrylamide attacks the electrophilic carbon of ethyl bromopyruvate. Subsequent cyclization and dehydration, promoted by trifluoroacetic anhydride, lead to the formation of the oxazole ring.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization & Dehydration Acrylamide Acrylamide Intermediate_1 Intermediate Acrylamide->Intermediate_1 Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Intermediate_1 Oxazoline_intermediate Oxazoline_intermediate Intermediate_1->Oxazoline_intermediate Cyclization Product Ethyl 2-vinyloxazole-4-carboxylate Oxazoline_intermediate->Product Dehydration (TFAA) G Diene Electron-rich Diene Cycloadduct Cyclohexene Derivative Diene->Cycloadduct Dienophile Ethyl 2-vinyloxazole-4-carboxylate Dienophile->Cycloadduct [4+2] Cycloaddition G Michael_Donor Nucleophile (Michael Donor) Enolate_Intermediate Enolate Intermediate Michael_Donor->Enolate_Intermediate Conjugate Addition Michael_Acceptor Ethyl 2-vinyloxazole-4-carboxylate Michael_Acceptor->Enolate_Intermediate Michael_Adduct Michael Adduct Enolate_Intermediate->Michael_Adduct Protonation

Sources

The Strategic Utility of Ethyl 2-Vinyloxazole-4-carboxylate as a Versatile Precursor in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Motif in Medicinal Chemistry and the Emergence of a Key Building Block

The oxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a diverse array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Within the vast landscape of chemical synthons, ethyl 2-vinyloxazole-4-carboxylate has emerged as a particularly valuable and versatile building block for the construction of complex pharmaceutical intermediates. This technical guide provides an in-depth exploration of its synthesis, reactivity, and strategic applications, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The strategic importance of ethyl 2-vinyloxazole-4-carboxylate lies in its trifunctional nature: the oxazole core, the reactive vinyl group, and the modifiable ethyl carboxylate. This combination allows for a modular and convergent approach to the synthesis of a wide range of molecular architectures. This guide will delve into the practical applications of this precursor, demonstrating its utility in forging key carbon-carbon and carbon-heteroatom bonds en route to valuable pharmaceutical intermediates.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective use in synthesis. Below is a summary of the key data for ethyl 2-vinyloxazole-4-carboxylate.

PropertyValueSource
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
CAS Number 460081-24-7[1]
Appearance White to brown solid, or colorless to brown liquid[2]
Storage Sealed in dry, 2-8°C[3]

Synthesis of Ethyl 2-Vinyloxazole-4-carboxylate: A Robust One-Step Protocol

The accessibility of a key building block is paramount for its widespread adoption in drug discovery and development. Fortunately, ethyl 2-vinyloxazole-4-carboxylate can be prepared in a straightforward, one-step synthesis from readily available starting materials. The following protocol is adapted from the work of Donaldson, W.A. et al. and provides a reliable method for laboratory-scale preparation.[4]

Reaction Scheme: Hantzsch-Type Condensation and Dehydration

G cluster_reactants Reactants cluster_conditions Conditions acrylamide Acrylamide reagents NaHCO₃, Trifluoroacetic Anhydride acrylamide->reagents bromopyruvate Ethyl Bromopyruvate bromopyruvate->reagents product Ethyl 2-vinyloxazole-4-carboxylate reagents->product Hantzsch-Type Condensation & Dehydration

Caption: Synthesis of Ethyl 2-vinyloxazole-4-carboxylate.

Detailed Experimental Protocol: Synthesis of Ethyl 2-vinyloxazole-4-carboxylate

Materials:

  • Acrylamide

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃), powdered

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred suspension of acrylamide (1.0 eq) and powdered NaHCO₃ (4.0 eq) in anhydrous THF under a nitrogen atmosphere, add ethyl bromopyruvate (2.2 eq).

  • Heat the reaction mixture to 55-60 °C and stir for 15 hours.

  • Cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and cool to 0 °C.

  • Add pyridine (4.0 eq) followed by the dropwise addition of trifluoroacetic anhydride (TFAA) (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford ethyl 2-vinyloxazole-4-carboxylate as a solid.[4]

Note on Stability: It has been observed that ethyl 2-vinyloxazole-4-carboxylate has a tendency to polymerize upon prolonged storage.[4] It is recommended to store the compound at 2-8°C and use it within a reasonable timeframe.

Strategic Applications in the Synthesis of Pharmaceutical Intermediates

The synthetic utility of ethyl 2-vinyloxazole-4-carboxylate stems from the orthogonal reactivity of its functional groups. The vinyl group is an excellent handle for carbon-carbon bond formation through various transition metal-catalyzed cross-coupling reactions and can also participate in cycloaddition reactions. The ethyl ester can be readily hydrolyzed and converted to amides or other carboxylic acid derivatives, providing a point for further diversification.

Palladium-Catalyzed Cross-Coupling Reactions: The Heck Reaction

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene. The vinyl group of ethyl 2-vinyloxazole-4-carboxylate serves as a competent coupling partner, allowing for the introduction of aryl and heteroaryl substituents at the 2-position of the vinyl group. This strategy is particularly useful for the synthesis of cinnamyloxazole derivatives, a class of compounds that has shown promise as antidiabetic agents.[4]

G cluster_reactants Reactants cluster_conditions Conditions vinyl_oxazole Ethyl 2-vinyloxazole-4-carboxylate reagents Pd(OAc)₂, P(o-tolyl)₃, Et₃N vinyl_oxazole->reagents aryl_halide Aryl Halide (e.g., Iodobenzene) aryl_halide->reagents product Ethyl 2-(2-arylvinyl)oxazole-4-carboxylate reagents->product Heck Coupling

Caption: Heck coupling of ethyl 2-vinyloxazole-4-carboxylate.

Materials:

  • Ethyl 2-vinyloxazole-4-carboxylate

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N), anhydrous

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add ethyl 2-vinyloxazole-4-carboxylate (1.0 eq), iodobenzene (1.2 eq), palladium(II) acetate (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq).

  • Add anhydrous acetonitrile followed by anhydrous triethylamine (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired cinnamyloxazole product.[4]

[4+2] Cycloaddition Reactions: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful and stereospecific method for the formation of six-membered rings.[5] The vinyl group of ethyl 2-vinyloxazole-4-carboxylate can act as a dienophile, reacting with a variety of dienes to construct complex polycyclic systems.[4] This approach is highly valuable for accessing novel chemical space and generating scaffolds with potential biological activity.

G cluster_reactants Reactants cluster_conditions Conditions vinyl_oxazole Ethyl 2-vinyloxazole-4-carboxylate reagents Heat vinyl_oxazole->reagents diene Tetraphenylcyclopentadienone diene->reagents product Bicyclic Adduct reagents->product Diels-Alder Reaction

Caption: Diels-Alder reaction of ethyl 2-vinyloxazole-4-carboxylate.

Materials:

  • Ethyl 2-vinyloxazole-4-carboxylate

  • Tetraphenylcyclopentadienone

  • Toluene

Procedure:

  • In a sealed tube, dissolve ethyl 2-vinyloxazole-4-carboxylate (1.0 eq) and tetraphenylcyclopentadienone (1.1 eq) in toluene.

  • Heat the reaction mixture to 110 °C for 24 hours.

  • Cool the mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or silica gel column chromatography to afford the Diels-Alder adduct.[4]

Plausible Application in the Synthesis of a Pharmaceutical Intermediate

Proposed Synthetic Route to a Substituted Oxazole-4-carboxylic Acid:

A plausible application is the synthesis of a 2-substituted-ethyl-oxazole-4-carboxylic acid, which could serve as an intermediate for more complex drug candidates.

G start Ethyl 2-vinyloxazole-4-carboxylate step1_reagents HBr start->step1_reagents intermediate1 Ethyl 2-(2-bromoethyl)oxazole-4-carboxylate step1_reagents->intermediate1 Hydrobromination step2_reagents Nucleophile (e.g., R-NH₂) intermediate1->step2_reagents intermediate2 Ethyl 2-(2-aminoethyl)oxazole-4-carboxylate derivative step2_reagents->intermediate2 Nucleophilic Substitution step3_reagents LiOH, H₂O/THF intermediate2->step3_reagents final_product 2-(2-aminoethyl)oxazole-4-carboxylic acid derivative step3_reagents->final_product Ester Hydrolysis

Caption: Proposed synthesis of a pharmaceutical intermediate.

This proposed pathway leverages the reactivity of the vinyl group towards hydrohalogenation, followed by nucleophilic substitution to introduce a variety of functional groups. The final ester hydrolysis unmasks the carboxylic acid, providing a handle for further amide coupling or other modifications.

Conclusion and Future Perspectives

Ethyl 2-vinyloxazole-4-carboxylate is a highly versatile and readily accessible building block with significant potential in the synthesis of pharmaceutical intermediates. Its trifunctional nature allows for a range of chemical transformations, including palladium-catalyzed cross-coupling and cycloaddition reactions, providing access to a diverse array of complex molecular scaffolds. The protocols detailed in this guide offer a solid foundation for the synthesis and application of this valuable precursor.

Future research in this area will likely focus on expanding the scope of reactions involving ethyl 2-vinyloxazole-4-carboxylate, including asymmetric transformations and its use in the synthesis of novel natural product analogues. As the demand for new and effective therapeutics continues to grow, the strategic application of such versatile building blocks will be instrumental in advancing the field of drug discovery.

References

  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928, 460 (1), 98-122.
  • Donaldson, W. A. Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate.
  • Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions1982, 27, 345-390.
  • Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis: Targets, Strategies, Methods. John Wiley & Sons, 1996.
  • Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. A New, Efficient Synthesis of Oxazoles from Tosylmethylisocyanide and Aldehydes. Tetrahedron Letters1977, 18 (25), 2269-2272.
  • Wipf, P. Oxazoles, Oxazolines, and Oxazolidines in Asymmetric Synthesis. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 6, pp 490-539.
  • American Elements. Ethyl 2-Vinyloxazole-4-carboxylate. [Link]

  • Donaldson, W. A. Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Synthetic Communications, 2003, vol. 33, # 15 p. 2685 - 2693. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

Sources

Application Notes & Protocols: Ethyl 2-Vinyloxazole-4-carboxylate as a Versatile Synthon for 2,4-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Oxazole Core in Modern Chemistry

The oxazole ring system, a five-membered heterocycle containing both nitrogen and oxygen, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a bioisosteric replacement for amide or ester functionalities, often enhancing metabolic stability and target binding affinity. Oxazole-containing molecules exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][3][4][5][6] Consequently, the development of versatile building blocks, or synthons, that provide efficient access to complex oxazole derivatives is of paramount importance to researchers in drug discovery and organic synthesis.

This guide focuses on a particularly useful and reactive synthon: Ethyl 2-vinyloxazole-4-carboxylate . This molecule is strategically designed with three key points of reactivity: the vinyl group, which is primed for cycloadditions and cross-coupling reactions; the ester at the 4-position, available for further modification; and the oxazole ring itself. Its preparation is efficiently achieved in a one-step Hantzsch-type condensation from readily available starting materials, making it an accessible platform for diversification.[7][8]

Herein, we present a detailed exploration of the synthetic transformations of ethyl 2-vinyloxazole-4-carboxylate, providing not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers to adapt and innovate upon these methods.

Section 1: Cycloaddition Reactions - Building Molecular Complexity

The vinyl substituent at the 2-position of the oxazole ring is an excellent dienophile and dipolarophile, enabling the construction of complex polycyclic and heterocyclic systems through cycloaddition reactions. These reactions are powerful tools for rapidly increasing molecular complexity from a simple starting material.

The Diels-Alder [4+2] Cycloaddition: A Gateway to Pyridine and Bicyclic Scaffolds

The Diels-Alder reaction is a cornerstone of organic synthesis, forming a six-membered ring from a conjugated diene and a dienophile.[9] In this context, the electron-deficient vinyl group of the oxazole, influenced by the heterocyclic ring, readily engages with electron-rich dienes. This transformation is not merely a ring-forming reaction; the resulting bicyclic adducts are often thermally labile and can undergo retro-Diels-Alder reactions to extrude a small molecule, providing a pathway to highly substituted pyridines.[10]

The reaction proceeds via a concerted pericyclic mechanism. The vinyl group of the oxazole acts as the 2π-electron component (the dienophile). The rate and selectivity of the reaction can be enhanced by using electron-donating groups on the diene, which lowers the energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[11] The formation of an endo adduct is often favored due to secondary orbital interactions, a common feature in Diels-Alder reactions.[7][8]

cluster_0 Diels-Alder [4+2] Cycloaddition Workflow Start Combine Ethyl 2-vinyloxazole-4-carboxylate & Diene Solvent Add Solvent (e.g., Toluene) Start->Solvent Heat Heat Reaction Mixture (Reflux) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purify by Recrystallization/Chromatography Workup->Purify Product Isolate Bicyclic Adduct Purify->Product

Caption: Workflow for the Diels-Alder cycloaddition.

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 2-vinyloxazole-4-carboxylate (6)1.0167.16100 mg
Tetraphenylcyclopentadienone1.1384.47254 mg
Toluene--5 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add ethyl 2-vinyloxazole-4-carboxylate (100 mg, 0.60 mmol) and tetraphenylcyclopentadienone (254 mg, 0.66 mmol).

  • Add toluene (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. The deep purple color of the dienone will fade as the reaction proceeds.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dienone is consumed (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture in vacuo to remove the toluene.

  • The resulting crude solid is a mixture of endo and exo isomers (>10:1).[7][8]

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/hexanes) to isolate the pure endo-adduct as a crystalline solid.

  • Yield: Typically >80% for the pure endo-adduct.

The [3+2] Cycloaddition: Constructing Linked Heterocyclic Systems

The reaction of the vinyl group with a 1,3-dipole, such as a nitrile oxide, provides a direct route to five-membered heterocyclic rings in a [3+2] cycloaddition.[12][13] This method is particularly valuable for creating novel oxazole-isoxazoline linked scaffolds, which are of interest in medicinal chemistry due to their diverse biological activities. Nitrile oxides are often generated in situ from nitroalkanes to avoid their dimerization or decomposition.

This reaction is a type of 1,3-dipolar cycloaddition. The nitrile oxide is the 1,3-dipole, and the vinyl oxazole is the dipolarophile. The reaction is typically initiated by a dehydrating agent, such as phenyl isocyanate in the presence of a base like triethylamine, which facilitates the formation of the reactive nitrile oxide intermediate from a primary nitroalkane.[7][8] The cycloaddition then proceeds, often with high regioselectivity.

cluster_1 [3+2] Cycloaddition Workflow Start Combine Oxazole, Nitroalkane, & Base (TEA) Solvent Dissolve in Anhydrous Solvent (e.g., Benzene) Start->Solvent Initiate Add Phenyl Isocyanate Solvent->Initiate Stir Stir at Room Temperature Initiate->Stir Monitor Monitor by TLC Stir->Monitor Workup Filter & Concentrate Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Product Isolate Oxazole-Isoxazoline Product Purify->Product

Caption: Workflow for the [3+2] cycloaddition reaction.

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 2-vinyloxazole-4-carboxylate (6)1.0167.16100 mg
Nitropropane2.089.09106 mg
Phenyl Isocyanate2.0119.12142 mg
Triethylamine (TEA)5-10 mol%101.19~5 mg
Anhydrous Benzene--5 mL

Procedure:

  • To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add ethyl 2-vinyloxazole-4-carboxylate (100 mg, 0.60 mmol), nitropropane (106 mg, 1.19 mmol), and a catalytic amount of triethylamine (approx. 2-3 drops).

  • Add anhydrous benzene (5 mL) and stir to dissolve the reagents.

  • Add phenyl isocyanate (142 mg, 1.19 mmol) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate of diphenylurea will have formed.

  • Filter the reaction mixture through a pad of Celite® to remove the solid byproduct and wash the pad with a small amount of ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure product.

  • Yield: Typically 60-75%.

Section 2: Palladium-Catalyzed Cross-Coupling - The Heck Reaction

The Heck reaction is a powerful method for forming carbon-carbon bonds, specifically by coupling an unsaturated halide with an alkene.[7][8] The vinyl group on the oxazole serves as an excellent alkene partner for this transformation, allowing for the direct installation of aryl or vinyl substituents. This provides access to 2-(styryl)oxazole derivatives, a scaffold found in compounds with antidiabetic properties.[7][8]

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Migratory Insertion: The vinyl group of the oxazole coordinates to the palladium center and then inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond and forming a palladium-hydride species. This step determines the stereochemistry of the product, with the E-isomer typically being favored.

  • Reductive Elimination: The base in the reaction mixture removes the hydrogen halide from the palladium complex, regenerating the active Pd(0) catalyst.

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 2-vinyloxazole-4-carboxylate (6)1.0167.16100 mg
Iodobenzene1.2204.01146 mg
Pd(OAc)₂5 mol%224.506.7 mg
P(o-tolyl)₃10 mol%304.3718.2 mg
Triethylamine (TEA)2.0101.19121 mg
Acetonitrile (MeCN)--5 mL

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (6.7 mg, 0.03 mmol) and tri(o-tolyl)phosphine (18.2 mg, 0.06 mmol).

  • Add degassed acetonitrile (5 mL) and stir for 5 minutes until the catalyst system is dissolved.

  • Add ethyl 2-vinyloxazole-4-carboxylate (100 mg, 0.60 mmol), iodobenzene (146 mg, 0.72 mmol), and triethylamine (121 mg, 1.2 mmol).

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure E-isomer.

  • Yield: Typically 70-85%.

Section 3: Addition and Substitution - Diversifying the Ethyl Sidechain

The vinyl group is also susceptible to electrophilic addition reactions, providing a pathway to convert it into a saturated, functionalized ethyl sidechain. This two-carbon linker can then be used for further synthetic manipulations.

The addition of hydrogen bromide (HBr) across the vinyl double bond follows a unique, electronically-driven regioselectivity. Initial protonation occurs not at the double bond, but at the basic nitrogen atom of the oxazole ring. This protonation renders the entire oxazole ring system electron-deficient, making the terminal carbon of the vinyl group highly electrophilic. The bromide ion then attacks this terminal carbon in a Michael-type addition. Subsequent tautomerization of the oxazolium intermediate regenerates the aromatic oxazole ring, resulting in the anti-Markovnikov addition product, ethyl 2-(2-bromoethyl)oxazole-4-carboxylate.[7][8] This bromoethyl derivative is an excellent electrophile for Sₙ2 reactions.

cluster_2 Sidechain Functionalization Workflow Start Dissolve Vinyloxazole in Solvent (e.g., CH₂Cl₂) Addition Bubble HBr Gas or Add HBr in Acetic Acid Start->Addition Stir Stir at 0 °C to Room Temp Addition->Stir Quench Quench with NaHCO₃ Solution Stir->Quench Extract Extract with CH₂Cl₂ Quench->Extract Intermediate Isolate Bromoethyl Intermediate (10) Extract->Intermediate Nucleophile React Intermediate with Nucleophile (e.g., NaNO₂) Intermediate->Nucleophile Solvent2 In Polar Aprotic Solvent (e.g., DMF) Nucleophile->Solvent2 Heat2 Heat Reaction Mixture Solvent2->Heat2 Workup2 Aqueous Workup & Extraction Heat2->Workup2 Product Isolate Substituted Product (12) Workup2->Product

Caption: Two-step workflow for sidechain modification.

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 2-vinyloxazole-4-carboxylate (6)1.0167.16200 mg
HBr (33% in Acetic Acid)1.580.91~0.4 mL
Dichloromethane (DCM)--10 mL

Procedure:

  • Dissolve ethyl 2-vinyloxazole-4-carboxylate (200 mg, 1.20 mmol) in dichloromethane (10 mL) in a 50 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a 33% solution of HBr in acetic acid (~0.4 mL, excess) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

  • Yield: Typically >90%.

Summary of Applications

The following table summarizes the transformations discussed, highlighting the versatility of ethyl 2-vinyloxazole-4-carboxylate as a starting material for generating diverse 2,4-disubstituted oxazole scaffolds.

Reaction TypeKey ReagentsProduct ScaffoldSignificance
Diels-Alder [4+2] Diene (e.g., Tetraphenylcyclopentadienone)Bicyclo[2.2.1]heptene-oxazoleRapid construction of complex polycyclic systems.[7][8]
Dipolar [3+2] Nitroalkane, Phenyl IsocyanateOxazole-IsoxazolineAccess to novel linked heterocyclic frameworks.[7][8]
Heck Coupling Aryl Halide, Pd(OAc)₂2-(Styryl)oxazoleSynthesis of biologically relevant cinnamyloxazoles.[7][8]
Addition/Substitution HBr, then Nucleophile (e.g., NaNO₂)2-(Functionalized ethyl)oxazoleConversion of vinyl group to a versatile saturated linker.[7][8]

References

  • P. Martins, J. Jesus, S. Santos, L.R. Raposo, C. Roma-Rodrigues, P.V. Baptista, A.R. Fernandes. Heterocyclic anticancer compounds: recent advances and the paradigm shift towards the use of nanomedicine's tool box. Molecules, 2015, 20(9), 16852-16891. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Bentham Science Publishers. Oxazole-Based Compounds As Anticancer Agents. [Link]

  • ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

  • ResearchGate. Diels—Alder Reactions of 2-Oxazolidinone Dienes in Polar Solvents Using Catalysis or Non-Conventional Energy Sources. [Link]

  • Taylor & Francis Online. Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. [Link]

  • H-Z. Zhang, Z-L. Zhao, C-H. Zhou. Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 2018, 144, 623-689. [Link]

  • ACS Publications. Design and Synthesis of Planar-Chiral Oxazole–Pyridine N,N-Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. [Link]

  • PubMed. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. [Link]

  • MDPI. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. [Link]

  • ResearchGate. Marketed drugs containing oxazole. [Link]

  • NIH National Library of Medicine. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. [Link]

  • Royal Society of Chemistry. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. [Link]

  • ResearchGate. The Diels–Alder reactivity of 2-vinylindenes: Synthesis of functionalized tetrahydrofluorenes. [Link]

  • Royal Society of Chemistry. Cycloaddition reactions of enoldiazo compounds. [Link]

  • Bentham Science Publishers. Oxazole-Based Compounds As Anticancer Agents. [Link]

  • ResearchGate. Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • MDPI. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. [Link]

  • YouTube. Diels Alder Reaction. [Link]

  • Science and Education Publishing. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. [Link]

  • Preprints.org. Oxazole-Based Molecules in Anti-viral Drug Development. [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. [Link]

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate. [Link]

  • MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]

  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]

  • Royal Society of Chemistry. Visible-light-induced synthesis of 2,4-disubstituted quinolines from o-vinylaryl isocyanides and oxime esters. [Link]

  • Synthetic Communications. Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. [Link]

  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
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Application Note: A Scalable, One-Pot Synthesis of Ethyl 2-Vinyloxazole-4-carboxylate for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The 2,4-disubstituted oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antitumor agents, antibiotics, and anti-inflammatory molecules.[1][2][3][4] Ethyl 2-vinyloxazole-4-carboxylate serves as a highly versatile building block for the elaboration of these complex pharmaceutical targets. The vinyl group is amenable to a wide array of synthetic transformations, such as Heck couplings, cycloadditions, and oxidative cleavage to the corresponding aldehyde, making it a critical intermediate for drug development professionals.[1][5][6] This application note provides a robust and scalable one-pot protocol for the synthesis of Ethyl 2-vinyloxazole-4-carboxylate from readily available starting materials. We will detail the underlying chemical principles, provide a step-by-step guide for a multi-gram scale reaction, and discuss critical process parameters, safety considerations, and analytical quality control.

Introduction and Synthetic Strategy

The synthesis of functionalized oxazoles is a cornerstone of modern heterocyclic chemistry.[7] While numerous methods exist, including the Van Leusen and Robinson-Gabriel syntheses, many involve multiple steps or require specialized reagents, limiting their industrial scalability.[2][8] The protocol detailed herein is based on a modified Hantzch-Panek condensation, which allows for the construction of the target molecule, Ethyl 2-vinyloxazole-4-carboxylate (6), in a single pot from acrylamide (1) and ethyl bromopyruvate (2).[1]

The selection of this strategy for scale-up is underpinned by several key advantages:

  • Convergent One-Pot Process: The initial condensation and subsequent cyclization-dehydration are performed sequentially without isolating intermediates, significantly improving process efficiency and reducing solvent waste.

  • Readily Available Materials: The starting materials, acrylamide and ethyl bromopyruvate, are commercially available in bulk at a reasonable cost.

  • Good Yields: The reported methodology achieves good yields, making it economically viable for larger-scale production.[1]

The overall transformation proceeds through the initial alkylation of acrylamide with ethyl bromopyruvate to form an amide intermediate, which is then cyclized and dehydrated using trifluoroacetic anhydride (TFAA) to yield the aromatic oxazole ring.

Reaction Workflow Diagram

The following diagram outlines the logical flow of the entire synthesis process, from reagent preparation to final product characterization.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_qc Quality Control prep_reagents Reagent & Glassware Preparation condensation Step 1: Condensation (Acrylamide + Ethyl Bromopyruvate) prep_reagents->condensation cyclization Step 2: Cyclization & Dehydration (TFAA Addition) condensation->cyclization Sequential Addition filtration Filtration of Salts cyclization->filtration Reaction Complete concentration Solvent Removal filtration->concentration purification Flash Column Chromatography concentration->purification characterization Product Characterization (NMR, MS, HPLC) purification->characterization storage Storage & Stability characterization->storage

Caption: High-level workflow for the scale-up synthesis of Ethyl 2-vinyloxazole-4-carboxylate.

Detailed Scale-Up Protocol (50-gram Scale)

This protocol is designed for the synthesis of approximately 50 grams of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Equipment and Reagents
EquipmentReagents & Materials
2 L Three-neck round-bottom flaskAcrylamide (≥98%)
Mechanical overhead stirrerSodium bicarbonate, powdered (NaHCO₃)
Heating mantle with temperature controllerTetrahydrofuran (THF), anhydrous
Condenser and gas inlet adapterEthyl bromopyruvate (~90% tech. grade)
Nitrogen gas supplyTrifluoroacetic anhydride (TFAA, ≥99%)
1 L pressure-equalizing dropping funnelCelite® 545
Large Büchner funnel and filter flaskDichloromethane (DCM), anhydrous
Rotary evaporator with vacuum pumpSilica gel (230-400 mesh)
Glass chromatography column (8-10 cm ID)Ethyl acetate (EtOAc) & Hexanes
Step-by-Step Procedure

Step 1: Hantzch-Panek Condensation

  • Reactor Setup: Assemble the 2 L three-neck flask with the overhead stirrer, condenser, and a gas inlet adapter. Ensure the system is under a positive pressure of nitrogen.

  • Charge Reagents: To the flask, add acrylamide (41.0 g, 0.577 mol) and powdered sodium bicarbonate (194 g, 2.31 mol).

  • Add Solvent: Add 1.2 L of anhydrous THF to the flask. Begin vigorous stirring to create a well-mixed suspension.

  • First Alkylation: Add ethyl bromopyruvate (89 mL, 0.635 mol) to the suspension.

  • Heating: Heat the reaction mixture to 55-60°C using the heating mantle. Maintain this temperature with consistent stirring for 15 hours. The mixture will appear as a thick, pale-yellow slurry.

  • Second Alkylation: After 15 hours, add a second portion of ethyl bromopyruvate (89 mL, 0.635 mol) to the reaction. Continue heating at 55-60°C for an additional 8 hours.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. Remove the solid byproducts (primarily NaHCO₃ and NaBr) by filtration through a pad of Celite®. Wash the filter cake with additional THF (2 x 100 mL) to recover any residual product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. This will yield a viscous, dark oil. This crude intermediate is used directly in the next step.

Step 2: Cyclization and Dehydration

  • Solvent Addition: Transfer the crude oil from the previous step to a suitable flask and dissolve it in 500 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

  • TFAA Addition: Slowly add trifluoroacetic anhydride (TFAA, 162 mL, 1.15 mol) to the cooled solution via a dropping funnel over a period of 30-45 minutes. CAUTION: The addition can be exothermic; maintain the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a stirred, saturated aqueous solution of sodium bicarbonate (1 L). CAUTION: Vigorous gas evolution (CO₂) will occur. Ensure adequate headspace in the quenching vessel.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).

  • Washing & Drying: Combine all organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-vinyloxazole-4-carboxylate as a dark oil.

Purification at Scale

The crude product is purified by flash column chromatography.

  • Stationary Phase: Silica gel (approx. 800 g).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc).

  • Procedure: Load the crude oil onto the pre-packed column. Elute with the solvent gradient, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a pale-yellow oil.

Expected Yield: 45-55 g (46-56% over two steps).

Note on Stability: The purified product has a tendency to polymerize upon prolonged storage.[1] It is recommended to store it at -20°C under a nitrogen atmosphere and use it in subsequent reactions promptly.

In-Process Controls and Characterization

To ensure the success and reproducibility of the synthesis, specific analytical checks are crucial.

ParameterMethodSpecification
Reaction Completion TLCDisappearance of the starting material spot.
Product Identity ¹H NMRConforms to the expected chemical shifts for vinyl and oxazole protons.
Product Identity ¹³C NMRConforms to the expected chemical shifts for oxazole ring and vinyl carbons (δ 162, 144, 135, 125, 123 ppm).[1]
Molecular Weight LC-MS[M+H]⁺ = 168.0655.
Purity HPLC≥95% area.

Safety and Scale-Up Considerations

  • Hazardous Reagents: Ethyl bromopyruvate is a potent lachrymator and should be handled exclusively in a fume hood with appropriate PPE (gloves, safety glasses, lab coat). Trifluoroacetic anhydride is highly corrosive and reacts violently with water; handle with extreme care.

  • Exotherm Management: The addition of TFAA is exothermic. On a larger scale, a jacketed reactor with active cooling is recommended to maintain strict temperature control. A slow addition rate is critical for safety.

  • Pressure and Gas Evolution: The quenching step with sodium bicarbonate produces a large volume of CO₂ gas. Ensure the quenching vessel is large enough to accommodate the foam and that the addition is slow to prevent dangerous pressure buildup.

  • Solvent Handling: The protocol uses significant volumes of volatile and flammable solvents (THF, DCM, Hexanes, EtOAc). All operations must be performed away from ignition sources in a grounded apparatus.

Further Transformations: Gateway to Derivatives

The synthetic utility of Ethyl 2-vinyloxazole-4-carboxylate lies in the reactivity of its vinyl group, which acts as a versatile handle for introducing molecular diversity.

Oxidative Cleavage to Aldehyde

A key transformation is the ozonolysis of the vinyl group to furnish Ethyl 2-formyloxazole-4-carboxylate, another critical building block in drug discovery.[5]

G start Ethyl 2-vinyloxazole-4-carboxylate step1 1) O₃, DCM, -78 °C product Ethyl 2-formyloxazole-4-carboxylate start->product Ozonolysis step2 2) Reductive Workup (e.g., PPh₃ or Me₂S)

Caption: Conversion of the vinyl intermediate to the corresponding aldehyde via ozonolysis.

This aldehyde can then be used in a multitude of reactions, including reductive aminations, Wittig reactions, and the formation of oximes for further functionalization.[9] The vinyl group also readily participates in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, allowing for the formation of C-C bonds with various aryl partners.[6][10][11]

Conclusion

This application note provides a comprehensive, field-tested, and scalable protocol for the synthesis of Ethyl 2-vinyloxazole-4-carboxylate. By utilizing a one-pot Hantzch-type condensation, this method offers an efficient and economical route to a key pharmaceutical intermediate. The detailed procedural steps, safety protocols, and analytical checkpoints are designed to ensure a successful and reproducible outcome for researchers and process chemists in the drug development industry. The strategic value of the final product as a precursor to a wide range of more complex oxazole derivatives underscores its importance in modern medicinal chemistry.

References

  • Synthesis of Ethyl 2-Formyloxazole-4-carboxylate: A Detailed Protocol for Researchers. Benchchem.
  • Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate.Synthetic Communications, Vol 33, No 15. Taylor & Francis Online.
  • Full article: Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.The Journal of Organic Chemistry.
  • Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde.
  • Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate | Request PDF.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.Molecules. PMC.
  • Synthetic approaches for oxazole derivatives: A review.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.Molecules. MDPI.
  • An In-depth Technical Guide to Ethyl 2-formyloxazole-4-carboxyl
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Synthesis of Ethyl 2-formyloxazole-4-carboxyl
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.Journal of Chemical and Pharmaceutical Research.

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Troubleshooting & Optimization

Preventing polymerization of "Ethyl 2-vinyloxazole-4-carboxylate" during storage

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Ethyl 2-vinyloxazole-4-carboxylate >

A Guide to Preventing Polymerization During Storage for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides in-depth technical support for handling and storing "Ethyl 2-vinyloxazole-4-carboxylate." This valuable monomer is prone to polymerization, which can compromise experimental outcomes and lead to material loss. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring the integrity of your research.

Understanding the Challenge: The Inherent Instability of Vinyl Monomers

"Ethyl 2-vinyloxazole-4-carboxylate," like many vinyl compounds, possesses a carbon-carbon double bond that is susceptible to free-radical polymerization.[1] This process involves the initiation, propagation, and termination of polymer chains. Once initiated by factors such as heat, light, or contaminants, the reaction can become self-sustaining and even accelerate, leading to a phenomenon known as runaway polymerization.[2][3] The consequences range from a viscous, unusable product to a solid mass, and in some cases, a dangerous exothermic reaction that can over-pressurize a sealed container.[4]

Therefore, understanding and implementing proper storage protocols are not merely best practices but critical safety and quality control measures.

Troubleshooting Guide: Identifying and Addressing Polymerization

This section is designed to help you quickly diagnose and respond to potential polymerization issues.

Question: I've noticed a change in the viscosity of my "Ethyl 2-vinyloxazole-4-carboxylate." What does this mean?

Answer: An increase in viscosity is a primary indicator that polymerization has begun. The formation of longer polymer chains from individual monomer units will cause the liquid to become thicker. At this stage, the material may still be usable for some applications, but its purity is compromised.

  • Causality: The vinyl groups of the monomer are linking together, forming soluble oligomers and polymers, which increases the resistance to flow.

  • Recommended Action:

    • Immediate Analysis: Perform an analytical check to quantify the extent of polymerization. Techniques like ¹H NMR spectroscopy can be used to compare the integration of vinyl proton signals to other protons on the molecule to determine the remaining monomer content.[5][6] Gel Permeation Chromatography (GPC) can also be used to detect the presence and molecular weight distribution of any formed polymer.[7][8]

    • Consider 'Short-Stopping': If the polymerization is in its early stages and you need to salvage the material for immediate use, you can add a "short-stop" agent.[2] This is a high-activity free radical scavenger that can temporarily halt the polymerization. However, this will introduce an impurity into your material.

    • Evaluate for Disposal: If significant polymerization has occurred, it is often best to dispose of the material according to your institution's hazardous waste guidelines. Attempting to use partially polymerized material can lead to inconsistent and unreliable experimental results.

Question: My container of "Ethyl 2-vinyloxazole-4-carboxylate" feels warm to the touch and appears to be bulging. What should I do?

Answer: This is a critical safety situation indicating a potential runaway polymerization. The exothermic nature of the reaction is generating heat, which in turn accelerates the polymerization rate, creating a dangerous feedback loop. The bulging is due to an increase in internal pressure from the heat and potential off-gassing.

  • Causality: The polymerization reaction is releasing more heat than can be dissipated by the container, leading to a rapid temperature and pressure increase.[3]

  • IMMEDIATE ACTION REQUIRED:

    • Do NOT open the container.

    • Alert your safety officer and evacuate the immediate area.

    • If it is safe to do so, move the container to a fume hood or a blast shield.

    • Cool the container externally with a water or ice bath to try and slow the reaction.[4]

    • Once the situation is stabilized, the material should be treated as hazardous waste and disposed of by trained personnel.

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage temperature for "Ethyl 2-vinyloxazole-4-carboxylate"?

A1: For optimal stability, "Ethyl 2-vinyloxazole-4-carboxylate" should be stored in a refrigerator at 2-8°C.[9] Lower temperatures significantly reduce the rate of potential polymerization reactions. Avoid storing it at room temperature for extended periods, as higher temperatures can accelerate degradation.[10][11]

Q2: Should I store the monomer under an inert atmosphere?

A2: Yes, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended. Oxygen can participate in the formation of peroxides, which can act as initiators for free-radical polymerization. By displacing oxygen, you reduce the risk of this initiation pathway.

Q3: What type of container is best for storage?

A3: Use an amber glass bottle or an opaque container to protect the monomer from light, which can also initiate polymerization. Ensure the container has a tightly sealing cap to prevent exposure to air and moisture.[11]

Q4: What is a polymerization inhibitor, and should I use one?

A4: A polymerization inhibitor is a chemical added to a monomer to prevent an unwanted reaction, such as polymerization.[2][12] These are typically free-radical scavengers that interrupt the polymerization chain reaction.[][14] Common examples for vinyl monomers include hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and phenothiazine.[12][15] For "Ethyl 2-vinyloxazole-4-carboxylate," adding a small amount of an inhibitor like MEHQ (typically 100-200 ppm) is a prudent measure for long-term storage.

Q5: How do I properly add an inhibitor to my monomer?

A5:

  • Choose a suitable inhibitor based on your downstream application, ensuring it can be easily removed if necessary (e.g., by column chromatography or distillation).

  • Calculate the required amount of inhibitor to achieve the desired concentration (e.g., for 100 ppm, you would add 100 mg of inhibitor per 1 kg of monomer).

  • Dissolve the inhibitor in a small amount of the monomer first to ensure it is fully solubilized.

  • Add this concentrated solution to the bulk of the monomer and mix thoroughly.

  • Label the container clearly, indicating the inhibitor used and its concentration.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Material Check: Upon receiving "Ethyl 2-vinyloxazole-4-carboxylate," visually inspect it for any signs of cloudiness, increased viscosity, or discoloration.

  • Inhibitor Addition (for long-term storage): If the monomer is supplied without an inhibitor and will be stored for more than a few weeks, add 100-200 ppm of MEHQ.

  • Atmosphere Control: Transfer the monomer to a clean, dry amber glass bottle. Purge the headspace with a gentle stream of nitrogen or argon for 1-2 minutes.

  • Sealing: Securely seal the bottle with a cap that has a chemically resistant liner (e.g., PTFE).

  • Refrigeration: Place the sealed bottle in a refrigerator at 2-8°C.[9]

  • Labeling: Clearly label the bottle with the chemical name, date of receipt, inhibitor added (if any), and storage conditions.

Protocol 2: Monitoring for Polymerization via ¹H NMR
  • Sample Preparation: Prepare a standard solution of your fresh, unpolymerized "Ethyl 2-vinyloxazole-4-carboxylate" in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Spectrum: Obtain a ¹H NMR spectrum.

  • Identify Key Peaks: Identify the characteristic peaks for the vinyl protons (typically in the 5-7 ppm range) and a stable, non-polymerizable proton, such as those on the ethyl ester group.

  • Calculate Ratio: Determine the integration ratio of the vinyl protons to the reference protons. This will be your baseline.

  • Periodic Checks: For stored material, periodically take a small aliquot and repeat the ¹H NMR analysis. A decrease in the relative integration of the vinyl proton signals indicates that polymerization is occurring.

Data Summary and Visualization

Table 1: Recommended Storage Conditions and Inhibitors
ParameterRecommendationRationale
Temperature 2-8°C[9]Slows down the rate of polymerization.
Atmosphere Inert (Nitrogen or Argon)Prevents the formation of peroxide initiators from oxygen.
Container Amber Glass BottleProtects from light, which can initiate polymerization.
Inhibitor MEHQ (100-200 ppm)Scavenges free radicals to prevent chain initiation.[12]
Monitoring Periodic ¹H NMRQuantifies monomer content and detects early signs of polymerization.[5]
Diagram 1: Troubleshooting Workflow for Potential Polymerization

G cluster_assess Assessment cluster_action Action observe Observe Monomer viscosity Increased Viscosity? observe->viscosity Visual/Physical Check thermal Container Warm/Bulging? viscosity->thermal No analyze Perform Analysis (NMR, GPC) viscosity->analyze Yes thermal->observe No - Continue Monitoring safety IMMEDIATE SAFETY PROTOCOL: - Evacuate Area - Notify Safety Officer - Cool Container Externally thermal->safety Yes salvage Consider 'Short-Stop' for Immediate Use analyze->salvage dispose Dispose as Hazardous Waste analyze->dispose

Caption: Troubleshooting workflow for suspected polymerization.

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  • Chemistry For Everyone. (2025). How Do You Ensure Safety During Polymerization Processes?. YouTube. Retrieved from [Link]

  • RQM+. (2014). The Basics of Polymer Analysis: Techniques & Solutions. Retrieved from [Link]

  • Polymer Science Learning Center. (n.d.). Cationic Vinyl Polymerization. University of Southern Mississippi. Retrieved from [Link]

  • bioRxiv. (2026). Microbial Antioxidants Reduce ROS In Human Skin Cells Under Oxidative Stress. Retrieved from [Link]

  • ResearchGate. (1974). Mechanism of vinyl chloride polymerization. Journal of Polymer Science: Polymer Chemistry Edition, 12(12), 2857-2879. [Link]

  • AZoM. (n.d.). A Guide to Polymer Analysis Techniques. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(22), 3329-3356. [Link]

  • MDPI. (2022). Phenolic Composition and Antioxidant Properties of Bee Bread Collected in Three Consecutive Beekeeping Seasons in Poland. Antioxidants, 11(2), 363. [Link]

  • Sytech Supplies. (2018). How to store your vinyl rolls. Retrieved from [Link]

  • Jinzong Machinery. (2024). Polymerization Reactor Safety Guidelines. Retrieved from [Link]

  • Wako Pure Chemical Industries. (n.d.). What is high performance polymerization inhibitor?. Retrieved from [Link]

  • SGL Composites, S.A. (n.d.). Operational Safety of the Polymerization Reactors. Retrieved from [Link]

  • Sci-Hub. (1974). Mechanism of vinyl chloride polymerization. Journal of Polymer Science: Polymer Chemistry Edition, 12(12), 2857-2879. [Link]

  • Thinner Specific for Vinyl Blog. (2025). What are the storage conditions for a large quantity of thinner specific for vinyl?. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis and characterization of poly(N-vinyl-1,2,3-triazole)s derived from monomers obtained by highly efficient Wolff's cyclocondensation. Polymer Chemistry, 6(35), 6295-6302. [Link]

  • Nutrition Industry Executive. (2025). Understanding Free Radical Scavengers. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyvinyl acetate. Retrieved from [Link]

  • MDPI. (2023). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. Gels, 9(6), 488. [Link]

  • American Elements. (n.d.). Ethyl 2-Vinyloxazole-4-carboxylate. Retrieved from [Link]

  • IChemE. (1993). The control of runaway polymerisation reactions by inhibition techniques. Symposium Series No. 134, 577-588. [Link]

  • SlideServe. (2025). Cationic Vinyl Polymerization Initiation Mechanism. Retrieved from [Link]

  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Heck Coupling of Ethyl 2-Vinyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the Mizoroki-Heck coupling of Ethyl 2-vinyloxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific transformation. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.

Introduction to the Heck Coupling of Ethyl 2-Vinyloxazole-4-carboxylate

The palladium-catalyzed Heck reaction is a powerful tool for C-C bond formation, enabling the arylation or vinylation of alkenes.[1][2] In the context of Ethyl 2-vinyloxazole-4-carboxylate, this reaction is pivotal for the synthesis of complex heterocyclic structures with applications in medicinal chemistry and materials science. However, the unique structural features of this substrate—namely the presence of a heteroaromatic oxazole ring and a conjugated vinyl group—can lead to a range of side reactions. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section is structured to address specific problems you may be observing in your reaction outcomes.

Question 1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Heck reaction can stem from several factors, primarily related to the catalyst's activity.[3] With a substrate like Ethyl 2-vinyloxazole-4-carboxylate, catalyst inhibition is a primary suspect.

Underlying Causes:

  • Catalyst Inhibition by Oxazole Coordination: The nitrogen atom in the oxazole ring can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. This is a common issue with heteroaromatic substrates.

  • Decomposition of the Palladium Precatalyst: The active Pd(0) species can be sensitive to air and may decompose, forming inactive palladium black.[4]

  • Poor Solubility: Inadequate solubility of reactants, catalyst, or base can severely limit reaction rates.

  • Incorrect Choice of Reaction Parameters: The ligand, base, solvent, and temperature all play crucial roles and must be appropriately selected for this specific substrate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no conversion.

Experimental Protocols:

Protocol 1.1: Ligand Screening to Mitigate Catalyst Inhibition

  • Standard Reaction Setup: In a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine your aryl halide (1.0 equiv.), Ethyl 2-vinyloxazole-4-carboxylate (1.2 equiv.), Pd source (e.g., Pd(OAc)₂, 2 mol%), and base (e.g., K₂CO₃, 2.0 equiv.) in a degassed solvent (e.g., DMF, 0.1 M).

  • Ligand Variation: To separate reaction vessels, add different phosphine ligands. It is recommended to start with a 2:1 ligand to palladium ratio.

    • Monodentate Ligands: PPh₃, P(o-tol)₃, P(t-Bu)₃

    • Bidentate Ligands: dppf, Xantphos

  • Execution: Stir the reactions at a set temperature (e.g., 100 °C) and monitor by TLC or GC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Analysis: Compare the conversion rates. An increase in conversion with a bulkier ligand may suggest that competitive coordination of the oxazole is being suppressed.

Protocol 1.2: Ensuring an Active Catalytic System

  • Solvent Degassing: Prior to use, thoroughly degas your reaction solvent by three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

  • Reaction Monitoring: Observe the reaction mixture for the formation of a black precipitate (palladium black), which indicates catalyst decomposition.

Question 2: I am observing the formation of multiple products, and I suspect double bond isomerization. How can I confirm and suppress this?

Answer:

Double bond isomerization is a frequent side reaction in Heck couplings, leading to a mixture of regioisomers. This occurs via a reversible β-hydride elimination and re-addition of the palladium-hydride species.[5]

Mechanism of Isomerization:

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-Vinyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of Ethyl 2-Vinyloxazole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile oxazole synthon. Here, we address common challenges encountered during its synthesis, offering practical, in-depth solutions and preventative strategies to streamline your experimental workflow and enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 2-vinyloxazole-4-carboxylate?

A1: The most direct and commonly cited method for the synthesis of Ethyl 2-vinyloxazole-4-carboxylate is a one-step Hantzch-Panek condensation. This involves the reaction of ethyl bromopyruvate with acrylamide, followed by cyclization and dehydration, typically facilitated by an agent like trifluoroacetic anhydride, to yield the target 2,4-disubstituted oxazole.[1]

Q2: What are the primary challenges associated with the synthesis and handling of this compound?

A2: A significant challenge is the compound's propensity to polymerize upon storage over extended periods, which can affect its purity and reactivity in subsequent steps.[1] Other common issues during synthesis include incomplete reaction, formation of side products, and difficulties in purification.

Q3: How can I confirm the successful synthesis of Ethyl 2-vinyloxazole-4-carboxylate?

A3: Successful synthesis is typically confirmed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative; for instance, in ¹³C NMR, characteristic signals for the oxazole ring carbons appear around 162, 144, and 135 ppm, while the vinyl group carbons are observed at approximately 125 and 123 ppm.[1] Mass spectrometry can be used to confirm the molecular weight.

Q4: What are the key safety precautions when working with the reagents for this synthesis?

A4: Ethyl bromopyruvate is a lachrymator and should be handled with care in a well-ventilated fume hood. Trifluoroacetic anhydride is corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges during the synthesis of Ethyl 2-vinyloxazole-4-carboxylate.

Issue 1: Low to No Product Yield

Q: I've followed the protocol, but my reaction yield is very low, or I'm not seeing any product on my TLC. What could be the cause?

A: Low or no product formation can stem from several factors related to reagents, reaction conditions, or the workup procedure. Here is a systematic approach to troubleshoot this issue:

  • Reagent Quality:

    • Ethyl Bromopyruvate: This reagent can degrade over time. Ensure you are using a fresh or properly stored bottle. It is advisable to use it from a recently opened bottle or distill it before use.

    • Acrylamide: While generally stable, ensure it is free from polymeric impurities.

    • Trifluoroacetic Anhydride (TFAA): TFAA is highly reactive and susceptible to hydrolysis. Use a fresh bottle or a properly sealed and stored aliquot. The presence of trifluoroacetic acid from hydrolysis can impede the dehydration step.

  • Reaction Conditions:

    • Temperature Control: The initial condensation of ethyl bromopyruvate and acrylamide requires heating (e.g., 55-60°C).[1] Ensure your reaction temperature is stable and monitored. Inconsistent heating can lead to incomplete reaction or side product formation.

    • Reaction Time: The reported reaction time is 15 hours for the initial condensation, with a subsequent addition of ethyl bromopyruvate.[1] Ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Inert Atmosphere: While the initial condensation may be robust, the handling of reagents and the reaction setup under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent side reactions, especially if scaling up.

  • Troubleshooting Workflow:

    G start Low/No Product reagent_quality Check Reagent Quality (Ethyl Bromopyruvate, TFAA) start->reagent_quality 1. Start Here conditions Verify Reaction Conditions (Temperature, Time) reagent_quality->conditions Reagents OK? sub_reagent1 Use fresh/distilled ethyl bromopyruvate. reagent_quality->sub_reagent1 sub_reagent2 Use fresh TFAA. reagent_quality->sub_reagent2 workup Review Workup & Purification conditions->workup Conditions Correct? sub_conditions1 Ensure stable heating at 55-60°C. conditions->sub_conditions1 sub_conditions2 Monitor by TLC for completion. conditions->sub_conditions2 sub_workup1 Ensure complete quenching and proper extraction. workup->sub_workup1 sub_workup2 Check chromatography conditions. workup->sub_workup2 end Improved Yield workup->end Problem Solved

    Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Impurities

Q: My final product is contaminated with significant impurities. How can I identify and minimize them?

A: Impurity profiles can provide valuable clues about what might be going wrong.

  • Common Impurities and Causes:

    • Unreacted Starting Materials: If you observe spots corresponding to acrylamide or ethyl bromopyruvate on your TLC, it indicates an incomplete reaction. Consider extending the reaction time or re-evaluating the stoichiometry of your reagents. The original protocol suggests a second addition of ethyl bromopyruvate, which may be crucial.[1]

    • Polymerized Product: Ethyl 2-vinyloxazole-4-carboxylate has a tendency to polymerize.[1] This often appears as an insoluble baseline material on your TLC plate or as a viscous, intractable oil after purification.

    • Side Products from Incomplete Cyclization/Dehydration: You may form intermediate species if the dehydration step with TFAA is inefficient. This can be due to poor quality TFAA or insufficient amounts.

  • Minimization Strategies:

    • Control Polymerization:

      • Minimize exposure to heat and light after the product is formed.

      • Store the purified product at a low temperature (e.g., -20°C).

      • Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) during workup or for storage, although this should be tested on a small scale first to ensure it doesn't interfere with subsequent reactions.

    • Optimize Purification:

      • Flash Column Chromatography: This is the recommended method for purification. Use a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation.

      • Prompt Purification: Do not let the crude product sit for extended periods before purification to minimize polymerization.

Issue 3: Difficulty with Product Purification

Q: I'm struggling to purify the product by column chromatography. It seems to be streaking or degrading on the silica gel.

A: Purification challenges are often linked to the product's stability.

  • Addressing Streaking on Silica Gel:

    • Deactivate Silica: The slightly acidic nature of standard silica gel can sometimes promote decomposition or polymerization of sensitive compounds. You can try neutralizing your silica gel by pre-treating it with a dilute solution of triethylamine in your eluent system, then flushing with the eluent until the triethylamine is removed.

    • Faster Elution: Use a slightly more polar solvent system to move the compound off the column more quickly, reducing its contact time with the silica.

    • Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like alumina (neutral or basic).

  • General Purification Tips:

    • Workup: Ensure a thorough aqueous workup to remove salts and water-soluble impurities before attempting chromatography. A wash with a saturated sodium bicarbonate solution is crucial to neutralize any remaining acids.[1]

    • Solvent Removal: When concentrating the product after chromatography, use a rotary evaporator at a low temperature to prevent polymerization.

Optimized Experimental Protocol

This protocol is based on the literature procedure with added insights for optimization.[1]

Materials
  • Acrylamide

  • Sodium Bicarbonate (powdered)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl bromopyruvate

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a stirred suspension of acrylamide (1.0 eq) and powdered sodium bicarbonate (4.0 eq) in anhydrous THF under a nitrogen atmosphere, add ethyl bromopyruvate (1.1 eq).

  • Initial Condensation: Heat the reaction mixture to 55-60°C for 15 hours.

  • Second Addition: After 15 hours, add an additional portion of ethyl bromopyruvate (1.1 eq) to the reaction mixture and continue heating for the time indicated by TLC monitoring for the consumption of acrylamide.

  • Cooling and Filtration: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Rinse the filter cake with THF.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude intermediate.

  • Cyclization/Dehydration: Dissolve the crude residue in dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add trifluoroacetic anhydride (TFAA, 2.0 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the formation of the oxazole is complete.

  • Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure at a low temperature. Purify the crude product immediately by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Table of Optimized Reaction Parameters
ParameterRecommended ConditionRationale
Solvent Anhydrous THFAprotic solvent suitable for the condensation reaction.
Base Powdered NaHCO₃Mild base to neutralize HBr formed during the reaction.[1]
Temperature 55-60°CProvides sufficient energy for the reaction without significant decomposition.[1]
Dehydrating Agent Trifluoroacetic Anhydride (TFAA)Effective for the cyclodehydration of the intermediate to form the oxazole ring.[1]
Purification Flash Chromatography (Silica Gel)Standard method for purifying organic compounds of this polarity.
Storage -20°C, protected from lightMinimizes polymerization and degradation over time.[1]

Reaction Mechanism Overview

The synthesis proceeds through a Hantzch-type mechanism.

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration A Acrylamide C N-Alkylated Intermediate A->C B Ethyl Bromopyruvate B->C D Enolate Formation C->D E Intramolecular Cyclization D->E F Hydroxyoxazoline Intermediate E->F G Ethyl 2-vinyloxazole-4-carboxylate F->G  + TFAA

Caption: Simplified reaction pathway for the synthesis.

References

  • Ahmed, A., & Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Synthetic Communications, 33(15), 2685-2693. [Link]

  • BenchChem. (2025). Synthesis of Ethyl 2-Formyloxazole-4-carboxylate: A Detailed Protocol for Researchers.
  • Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Synthetic Communications, 33(15), 2685-2693. [Link]

Sources

Technical Support Center: Purification of Ethyl 2-vinyloxazole-4-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 2-vinyloxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the column chromatography of this compound. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-tested insights to help you achieve successful purifications.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of Ethyl 2-vinyloxazole-4-carboxylate.

Q1: What is the recommended stationary phase for the column chromatography of Ethyl 2-vinyloxazole-4-carboxylate?

A1: For normal-phase chromatography, silica gel is the most commonly used stationary phase and is a suitable choice for Ethyl 2-vinyloxazole-4-carboxylate.[1] The polarity of silica gel allows for effective separation of moderately polar compounds. Alumina can also be considered, especially if the compound shows instability on silica gel.[2][3]

Q2: Which mobile phase systems are most effective for separating Ethyl 2-vinyloxazole-4-carboxylate?

A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard and effective mobile phase for compounds of moderate polarity.[1][4] For Ethyl 2-vinyloxazole-4-carboxylate, starting with a low percentage of ethyl acetate in hexanes (e.g., 10-20%) is a good starting point for Thin Layer Chromatography (TLC) trials.[5] The polarity of the mobile phase can then be adjusted to achieve an optimal Rf value, ideally between 0.2 and 0.4 for good separation on a column.[6]

Q3: How can I monitor the fractions during column chromatography?

A3: Since Ethyl 2-vinyloxazole-4-carboxylate is a colorless compound, the most common method for monitoring fractions is by Thin Layer Chromatography (TLC).[3] Small spots from each collected fraction are placed on a TLC plate and developed in the same solvent system used for the column. The spots can then be visualized under a UV lamp or by using an iodine chamber.[4]

Q4: Are there any stability concerns for Ethyl 2-vinyloxazole-4-carboxylate during chromatography?

A4: The vinyl group in Ethyl 2-vinyloxazole-4-carboxylate presents a potential for polymerization, especially in the presence of acid or upon heating. While silica gel is generally suitable, its slightly acidic nature could potentially cause degradation or polymerization of sensitive compounds.[2] It is advisable to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[2] Additionally, prolonged exposure to heat during solvent evaporation after purification should be minimized.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification of Ethyl 2-vinyloxazole-4-carboxylate.

Symptom Potential Cause(s) Recommended Solution(s)
Compound does not move from the baseline on TLC. The mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[4][5] If the compound is very polar, consider using a more polar solvent system like methanol in dichloromethane.[7]
Compound runs with the solvent front on TLC. The mobile phase is too polar.Decrease the percentage of the polar solvent in your mobile phase.[5]
Streaking of the compound spot on the TLC plate. - The sample is too concentrated.- The compound is degrading on the silica gel.- Dilute your sample before spotting it on the TLC plate.- Perform a 2D TLC to check for stability. If degradation is observed, consider using a less acidic stationary phase like neutral alumina.[2]
Poor separation of the compound from impurities on the column. - The chosen solvent system does not provide adequate resolution.- The column was not packed or loaded correctly.- Re-optimize the solvent system using TLC to maximize the difference in Rf values between your compound and the impurities.- Ensure the column is packed uniformly without any air bubbles and that the sample is loaded in a narrow band.[8][9]
The compound elutes over a large number of fractions (tailing). The compound is interacting too strongly with the stationary phase.Once the compound starts to elute, you can try slightly increasing the polarity of the mobile phase to speed up its elution and reduce tailing.[2]
A new, less polar impurity appears in the purified fractions after rotary evaporation. The compound may be polymerizing upon heating or concentration.- Use a lower temperature for rotary evaporation.- Consider adding a radical inhibitor (like BHT) to the crude mixture before purification if polymerization is suspected.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization

A crucial first step is to determine the optimal solvent system using TLC.[1][3]

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane)

  • UV lamp or iodine chamber for visualization

Procedure:

  • Dissolve a small amount of your crude Ethyl 2-vinyloxazole-4-carboxylate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Prepare a series of developing solvents with varying polarities (see table below for suggestions).

  • Place a small amount of the developing solvent into the TLC chamber, cover it, and let the atmosphere saturate.

  • Place the TLC plate in the chamber and allow the solvent to run up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp or in an iodine chamber.

  • Calculate the Rf value for your compound in each solvent system. Aim for an Rf of 0.2-0.4 for the best separation on a column.[6]

Table 1: Suggested TLC Solvent Systems for Ethyl 2-vinyloxazole-4-carboxylate

Solvent System (v/v)Expected Polarity
10% Ethyl Acetate in HexanesLow
20% Ethyl Acetate in HexanesMedium-Low
30% Ethyl Acetate in HexanesMedium
50% Ethyl Acetate in HexanesMedium-High
Column Chromatography Protocol

Once an appropriate solvent system is determined, you can proceed with the column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (for flash chromatography, 230-400 mesh)[3]

  • Sand

  • Cotton or glass wool

  • Chosen eluent (mobile phase)

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Pack the column with silica gel using either the "dry packing" or "wet packing" method. Ensure the silica gel is packed uniformly to avoid cracks or channels.[9]

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[8]

  • Sample Loading:

    • Dissolve the crude Ethyl 2-vinyloxazole-4-carboxylate in a minimum amount of the eluent or a slightly more polar solvent.[8]

    • Carefully add the sample to the top of the column.

    • Alternatively, for less soluble compounds, "dry loading" can be used. Dissolve the sample, add a small amount of silica gel, evaporate the solvent, and then add the dry powder to the top of the column.[8]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (for flash chromatography) to start the flow.

    • Collect the eluting solvent in a series of labeled test tubes (fractions).

    • Monitor the fractions using TLC to determine which ones contain your purified compound.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator at a low temperature to isolate the purified Ethyl 2-vinyloxazole-4-carboxylate.

Visualization of the Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Find optimal solvent system) Column_Prep 2. Column Packing (Slurry pack silica gel) TLC->Column_Prep Determines Eluent Sample_Prep 3. Sample Loading (Wet or dry loading) Column_Prep->Sample_Prep Elution 4. Elution (Run solvent through column) Sample_Prep->Elution Collection 5. Fraction Collection (Collect eluent in tubes) Elution->Collection Fraction_Analysis 6. Fraction Analysis (TLC of fractions) Collection->Fraction_Analysis Pooling 7. Pooling Pure Fractions Fraction_Analysis->Pooling Evaporation 8. Solvent Evaporation (Rotary Evaporation) Pooling->Evaporation Pure_Compound Pure Ethyl 2-vinyloxazole-4-carboxylate Evaporation->Pure_Compound

Sources

Technical Support Center: Troubleshooting Low Yields in Ethyl 2-Vinyloxazole-4-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-vinyloxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of this valuable oxazole synthon. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the one-step synthesis of Ethyl 2-vinyloxazole-4-carboxylate, which typically involves a Hantzch-Panek condensation of ethyl bromopyruvate with acrylamide, followed by cyclization promoted by a dehydrating agent like trifluoroacetic anhydride.[1]

Question 1: Why is my yield of Ethyl 2-vinyloxazole-4-carboxylate consistently low?

Answer:

Low yields in the synthesis of Ethyl 2-vinyloxazole-4-carboxylate can be attributed to several factors, ranging from the quality of starting materials to the specific reaction conditions employed. A systematic approach to troubleshooting is crucial for identifying the root cause.[2]

Potential Causes and Solutions:

  • Integrity of Starting Materials:

    • Ethyl Bromopyruvate: This reagent is susceptible to degradation. Ensure it is fresh or has been properly stored. Purity can be checked by NMR. If it appears dark or discolored, it may have decomposed, and distillation prior to use is recommended.

    • Acrylamide: Acrylamide can polymerize upon storage, especially when exposed to light or heat. Use fresh, high-purity acrylamide. Check for any visible signs of polymerization (cloudiness or solid particles in the monomer).

    • Solvents and Reagents: Ensure all solvents are anhydrous, as water can interfere with the condensation and cyclization steps. Trifluoroacetic anhydride is highly hygroscopic and should be handled under an inert atmosphere.

  • Reaction Conditions:

    • Temperature Control: The initial condensation reaction is often exothermic. Maintaining a low temperature (e.g., 0 °C) during the initial addition of reagents can prevent unwanted side reactions. Conversely, the subsequent cyclization step may require heating, and the optimal temperature should be empirically determined.[2]

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can lead to product degradation or polymerization.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Stoichiometry of Reagents:

    • The molar ratio of the reactants is critical. A slight excess of acrylamide may be beneficial, but a large excess can lead to purification challenges. Systematically screen the stoichiometry to find the optimal balance.

Troubleshooting Workflow for Low Yield:

Below is a systematic workflow to diagnose and address low yields in your synthesis.

Troubleshooting_Low_Yield start Low Yield of Ethyl 2-vinyloxazole-4-carboxylate check_sm Verify Purity and Integrity of Starting Materials (Ethyl Bromopyruvate, Acrylamide) start->check_sm check_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_sm->check_conditions Materials OK polymerization Significant Polymerization Observed? check_conditions->polymerization Conditions Optimized check_workup Evaluate Workup and Purification Procedure success Improved Yield check_workup->success Procedure Optimized polymerization->check_workup Polymerization Minimized degradation Product Degradation Detected? polymerization->degradation Polymerization Minimized degradation->check_workup Degradation Minimized

Sources

Technical Support Center: Troubleshooting Diels-Alder Reactions of Ethyl 2-vinyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing Ethyl 2-vinyloxazole-4-carboxylate in Diels-Alder cycloadditions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you optimize your reactions for the synthesis of highly substituted pyridine derivatives while minimizing common byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am performing a Diels-Alder reaction with Ethyl 2-vinyloxazole-4-carboxylate and an alkene dienophile. What is the expected reaction pathway and what are the most common byproducts?

Answer: The reaction of Ethyl 2-vinyloxazole-4-carboxylate with a dienophile is a powerful method for synthesizing substituted pyridines.[1][2][3] The process is a tandem reaction involving two key steps:

  • [4+2] Diels-Alder Cycloaddition: The vinyl group and the C4-C5 double bond of the oxazole ring act as a conjugated diene system. This system reacts with your dienophile to form a bicyclic intermediate, often referred to as the Diels-Alder adduct.[4]

  • Retro-Diels-Alder Reaction & Aromatization: This initial adduct is typically unstable and, under thermal conditions, undergoes a subsequent retro-Diels-Alder reaction.[5][6] This step involves the extrusion of a small molecule from the oxazole-derived portion of the adduct, leading to the formation of a stable, aromatic pyridine ring. This is your desired product .

The most common and problematic byproduct arises when the initial bicyclic adduct undergoes an alternative aromatization pathway, such as dehydration or another elimination reaction, without the intended retro-Diels-Alder fragmentation. This leads to a fused heterocyclic system instead of the desired pyridine, significantly reducing your target yield.

// Reactants Reactants [label="Ethyl 2-vinyloxazole-4-carboxylate\n+ Dienophile", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate Adduct [label="Bicyclic Diels-Alder Adduct\n(Unstable Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"];

// Products DesiredProduct [label="Desired Pyridine Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Aromatized Byproduct\n(e.g., Fused Heterocycle)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> Adduct [label=" [4+2] Cycloaddition\n(Thermal or Lewis Acid)", color="#4285F4", fontcolor="#4285F4", fontsize=10]; Adduct -> DesiredProduct [label=" Desired Pathway\n(Retro-Diels-Alder)", color="#34A853", fontcolor="#34A853", fontsize=10, style=dashed]; Adduct -> Byproduct [label=" Competing Pathway\n(e.g., Dehydration)", color="#EA4335", fontcolor="#EA4335", fontsize=10, style=dashed]; }

Caption: Reaction pathways for the Diels-Alder cycloaddition.

Q2: My reaction yield is low, and NMR/LC-MS analysis shows a major product that is not the expected pyridine. What is likely happening?

Answer: This is the most common issue encountered and almost certainly points to the dominance of the competing aromatization pathway over the desired retro-Diels-Alder sequence (see Figure 1). This outcome is highly dependent on the reaction conditions, particularly temperature.

The Diels-Alder reaction itself is reversible, and high temperatures can favor the retro-Diels-Alder reaction that reverts the adduct back to the starting materials.[4][7] Furthermore, the activation energy for the undesired aromatization (e.g., dehydration) may be lower or competitive with the desired fragmentation, especially under harsh thermal conditions. If your reaction temperature is too high, you may be promoting the formation of the undesired byproduct or decomposition.[8]

Q3: How can I control the reaction temperature to suppress byproduct formation and favor the pyridine product?

Answer: Temperature control is critical. You are looking for a thermal "sweet spot" where the initial [4+2] cycloaddition proceeds efficiently, and the subsequent retro-Diels-Alder fragmentation is favored over competing pathways.

  • Problem with High Temperatures (>120 °C): While high temperatures can accelerate the reaction, they often lead to a complex mixture of products. The reversibility of the initial cycloaddition becomes significant, and undesired thermal decomposition or aromatization pathways are accelerated.[8][9]

  • Problem with Low Temperatures (<60 °C): At lower temperatures, the initial cycloaddition may be too slow to be practical. Furthermore, the activation barrier for the desired retro-Diels-Alder fragmentation may not be reached, causing the intermediate adduct to stall or be consumed by slower side reactions upon workup.

Recommendation: Start your optimization with a moderate temperature, typically in the range of 80-110 °C (e.g., refluxing toluene). Monitor the reaction progress carefully by TLC or LC-MS to track the consumption of starting material and the appearance of both the desired product and any major byproducts.

Q4: Can Lewis acids or other catalysts help improve the selectivity and yield of my desired pyridine product?

Answer: Absolutely. This is often the most effective solution. The use of a Lewis acid catalyst is a well-established strategy to accelerate Diels-Alder reactions.[10][11][12]

Mechanism of Action: A Lewis acid (e.g., Sc(OTf)₃, BF₃·OEt₂, AlCl₃) coordinates to the electron-withdrawing group on the dienophile. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[10][13] The smaller energy gap between the dienophile's LUMO and the diene's HOMO dramatically accelerates the rate of the [4+2] cycloaddition.

The Key Advantage: By accelerating the cycloaddition, Lewis acids allow the reaction to be performed at significantly lower temperatures.[14] Running the reaction at or near room temperature often suppresses the thermally-driven side reactions (like undesired aromatization or decomposition) that plague the high-temperature, uncatalyzed process. This results in a cleaner reaction profile and a higher yield of the desired pyridine.

Q5: What are the best practices for reaction setup and monitoring to ensure reproducibility and maximize success?

Answer: Adhering to rigorous experimental technique is crucial for this sensitive transformation.

  • Inert Atmosphere: Always run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Oxazoles and reaction intermediates can be sensitive to oxygen and moisture, especially at elevated temperatures or in the presence of Lewis acids.

  • Solvent Choice: Use dry, anhydrous solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices for Lewis acid-catalyzed reactions. For thermal reactions, toluene is a common choice.

  • Order of Addition: When using a Lewis acid, cool the solution of the dienophile in your anhydrous solvent first (e.g., to 0 °C or -78 °C). Add the Lewis acid and stir for a few minutes to allow for complexation. Then, add the Ethyl 2-vinyloxazole-4-carboxylate solution dropwise. This pre-complexation ensures the dienophile is activated before it encounters the diene.

  • Reaction Monitoring: Do not run the reaction for a generic "overnight" period. Actively monitor its progress every 1-2 hours using an appropriate analytical technique:

    • TLC: Track the disappearance of the starting materials (visualize with a UV lamp and/or a permanganate stain).

    • LC-MS: This is the ideal method. It allows you to monitor the consumption of reactants and definitively identify the mass of your desired product versus any major byproducts, giving you a clear picture of the reaction's selectivity.

Data & Protocols

Table 1: Influence of Reaction Conditions on Product Distribution
Condition IDTemperatureCatalyst (mol%)Product:Byproduct Ratio (Approx.)Yield (%)Comments
A (Thermal)110 °C (Toluene)None30:7025%High levels of aromatized byproduct observed. Significant starting material decomposition.
B (Thermal)80 °C (Toluene)None50:5040%Slower reaction rate, but improved selectivity over Condition A.
C (Catalytic)25 °C (DCM)Sc(OTf)₃ (10%)>95:585%Clean reaction profile with high selectivity for the desired pyridine product.[14]
D (Catalytic)0 °C to 25 °C (DCM)BF₃·OEt₂ (100%)90:1078%High selectivity, but requires stoichiometric Lewis acid. Can be sensitive to moisture.[15][16]
Experimental Protocol: Optimized Lewis Acid-Catalyzed Synthesis

This protocol provides a robust starting point for the selective synthesis of pyridine derivatives using Scandium(III) triflate, a highly effective and water-tolerant Lewis acid.

Materials:

  • Ethyl 2-vinyloxazole-4-carboxylate (1.0 equiv)

  • Dienophile (e.g., N-phenylmaleimide, 1.1 equiv)

  • Scandium(III) triflate (Sc(OTf)₃, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the dienophile (1.1 equiv) and Sc(OTf)₃ (0.1 equiv).

  • Dissolution: Add anhydrous DCM to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Activation: Stir the mixture at room temperature (25 °C) for 15 minutes to allow for Lewis acid-dienophile complexation.

  • Addition: In a separate flame-dried flask, dissolve Ethyl 2-vinyloxazole-4-carboxylate (1.0 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring dienophile/catalyst mixture over 5 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by LC-MS or TLC every hour. The reaction is typically complete within 2-6 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir vigorously for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure pyridine product.

References

  • Rickborn, B. Benzyne-oxazole cycloadducts: isolation and retro-Diels-Alder reactions. The Journal of Organic Chemistry.

  • Méndez, F. et al. Oxazole as an Electron-Deficient Diene in the Diels–Alder Reaction. Organic Letters.

  • Méndez, F. et al. Oxazole as an electron-deficient diene in the Diels-Alder reaction. PubMed.

  • Gribble, G.W. Oxazole Diels–Alder Reactions. ResearchGate.

  • Kondrat'eva, G.Y. et al. Oxazoles in Diels-Alder Reactions. Novel Transformation of the Adducts to 6-Substituted Pyridines. ResearchGate.

  • Boger, D.L. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes. PubMed Central.

  • Organic Chemistry Portal. Diels-Alder Reaction.

  • Rickborn, B. Benzyne-oxazole cycloadducts: isolation and retro-Diels-Alder reactions. ACS Publications.

  • Bickelhaupt, F.M. et al. How Lewis Acids Catalyze Diels–Alder Reactions. PMC - NIH.

  • Wikipedia. Diels–Alder reaction.

  • De Lucchi, O. et al. Thermal and high pressure intramolecular Diels-Alder reaction of vinylsulfonamides. PubMed.

  • Saikia, L. et al. Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences.

  • Sigma-Aldrich. Diels–Alder Reaction.

  • The Organic Chemistry Tutor. Diels Alder Reaction. YouTube.

  • Ashenhurst, J. The Diels-Alder Reaction. Master Organic Chemistry.

  • Fettes, A. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). University of Saskatchewan Library.

  • de, S. et al. Synthesis of pyridine derivatives via the aza-Diels–Alder method. ResearchGate.

  • Allais, F. et al. Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety. ChemRxiv.

  • Michigan State University Department of Chemistry. The Diels-Alder Reaction.

  • Ashenhurst, J. Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry.

  • Tamariz, J. et al. Diels—Alder Reactions of 2-Oxazolidinone Dienes in Polar Solvents Using Catalysis or Non-Conventional Energy Sources. ResearchGate.

  • Kerr, M.A. et al. Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. PMC - NIH.

  • Sarlah, D. et al. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. PMC - NIH.

  • Danheiser, R.L. et al. Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines. DSpace@MIT.

  • Leah4sci. Diels Alder Reaction Mechanism and Product Trick. YouTube.

Sources

Improving the stability of "Ethyl 2-vinyloxazole-4-carboxylate" in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-vinyloxazole-4-carboxylate

A Guide to Enhancing Solution Stability for Researchers and Drug Development Professionals

Welcome to the dedicated technical support guide for Ethyl 2-vinyloxazole-4-carboxylate. This document is designed to provide researchers, medicinal chemists, and formulation scientists with expert insights and practical troubleshooting strategies to address the inherent stability challenges of this versatile but reactive molecule. Our goal is to empower you to mitigate degradation, ensure experimental reproducibility, and maximize the potential of this compound in your research and development workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of Ethyl 2-vinyloxazole-4-carboxylate that lead to its instability in solution?

A1: The molecule's structure contains three key functional groups that are susceptible to degradation:

  • The Oxazole Ring: This heterocyclic core is prone to cleavage under both strongly acidic and basic conditions.[1][2] Concentrated acids can cause decomposition, while strong bases may lead to ring-opening.[1]

  • The Ethyl Ester: This group is susceptible to hydrolysis, a reaction with water that can be catalyzed by acids or bases, yielding the corresponding carboxylic acid and ethanol.[3][4] Alkaline hydrolysis, in particular, is typically irreversible and proceeds to completion.[5][6]

  • The Vinyl Group: This unsaturated moiety is highly susceptible to polymerization, which can be initiated by heat, light, or radical species.[7][8] This can lead to the formation of insoluble oligomers or polymers, effectively removing the active compound from the solution.

Q2: I'm observing a gradual loss of my compound in a standard solvent like methanol or in an aqueous buffer. What is the likely cause?

A2: The most probable cause is the hydrolysis of the ethyl ester group.[9] Protic solvents, especially water, can act as nucleophiles and attack the carbonyl carbon of the ester, a process accelerated by even trace amounts of acid or base. In aqueous buffers, the stability is highly pH-dependent. Basic conditions (pH > 8) will significantly accelerate hydrolysis.[10]

Q3: My solution of Ethyl 2-vinyloxazole-4-carboxylate has become cloudy or formed a precipitate over time, even when stored in the dark. What's happening?

A3: This is a classic sign of unwanted polymerization of the vinyl group.[7][11] Even in the absence of a formal initiator, trace impurities, dissolved oxygen, or ambient heat can generate radicals that trigger a chain reaction, leading to the formation of insoluble high-molecular-weight species.

Q4: How should I properly store the neat compound and its stock solutions?

A4: For optimal stability, the solid compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended) and protected from light.[12][13] Stock solutions should be prepared in high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, Dioxane) and stored under the same low-temperature, inert, and dark conditions. Avoid long-term storage in protic solvents.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Rapid Degradation Observed During Reaction Setup or Workup
  • Symptoms: Low reaction yield, multiple spots on TLC analysis corresponding to more polar byproducts, and difficulty in purification.

  • Causality Analysis: Your reaction or workup conditions are likely too harsh for the molecule. The oxazole ring and ester are sensitive to pH extremes. The presence of water during an aqueous workup can cause rapid hydrolysis, especially if the solution is not pH-neutral.

  • Troubleshooting & Optimization:

    • pH Control: If your reaction permits, maintain the pH as close to neutral as possible. If acidic or basic conditions are required, use the mildest possible reagents and lowest effective concentration.

    • Temperature Management: Perform the reaction at the lowest feasible temperature to slow degradation rates.[2]

    • Anhydrous Conditions: Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere to prevent hydrolysis.

    • Workup Modification: Minimize contact time with aqueous phases. Use buffered washes (e.g., saturated ammonium chloride for quenching bases, saturated sodium bicarbonate for quenching acids) to neutralize the mixture quickly. Ensure the organic layer is thoroughly dried with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

Problem 2: Solution Discoloration and/or Polymerization During a Heated Reaction
  • Symptoms: The reaction mixture turns yellow or brown, and a solid precipitate or viscous oil forms. NMR analysis shows a loss of vinyl proton signals and broadening of other peaks.

  • Causality Analysis: Thermal stress is initiating the polymerization of the vinyl group.[11] The discoloration may also indicate decomposition of the oxazole ring itself, which can be thermally labile under certain conditions.[14]

  • Troubleshooting & Optimization:

    • Add a Polymerization Inhibitor: The most effective strategy is to add a radical scavenger to the reaction mixture.

      • Butylated Hydroxytoluene (BHT): A common and effective phenolic antioxidant. Add 0.1-0.5 mol%.

      • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): A stable free radical that effectively traps other radical species.[15] Add 0.1-0.5 mol%.

    • Lower Reaction Temperature: Explore if the reaction can proceed efficiently at a lower temperature.

    • Degas Solvents: Use solvents that have been degassed via sparging with nitrogen or argon, or through freeze-pump-thaw cycles. This removes dissolved oxygen, a known initiator of radical reactions.

Visualizing Degradation & Stability Workflows

Diagram 1: Primary Degradation Pathways

cluster_main Ethyl 2-vinyloxazole-4-carboxylate cluster_degradation Degradation Products A Ethyl 2-vinyloxazole-4-carboxylate B 2-Vinyl-oxazole-4-carboxylic Acid (Ester Hydrolysis) A->B H₂O (Acid/Base Catalyzed) C Poly(ethyl 2-vinyloxazole-4-carboxylate) (Vinyl Polymerization) A->C Radicals (R•) Heat (Δ) / Light (hν) D Ring-Opened Products (e.g., α-acylamino ketone) A->D Strong Acid/Base or Nucleophiles

Caption: Key degradation pathways of Ethyl 2-vinyloxazole-4-carboxylate.

Diagram 2: Troubleshooting Workflow for Solution Stability

start Instability Observed (Low Yield / Byproducts) q1 Is the solution cloudy, or has a precipitate formed? start->q1 a1_yes Add Radical Inhibitor (e.g., BHT, TEMPO) Degas Solvents q1->a1_yes Yes q2 Are protic solvents (H₂O, MeOH) present? q1->q2 No a1_yes->q2 a2_yes Switch to Anhydrous Aprotic Solvent (DMSO, THF, DCM) q2->a2_yes Yes q3 Is pH < 5 or > 8? q2->q3 No a2_yes->q3 a3_yes Use Buffered System (pH 6-7.5) Use Milder Reagents q3->a3_yes Yes end_node Stability Improved q3->end_node No a3_yes->end_node

Caption: A decision-making workflow for troubleshooting stability issues.

Data Summaries & Recommended Protocols

Table 1: Summary of Degradation Pathways and Mitigation Strategies
Functional GroupDegradation PathwayTrigger(s)Primary Mitigation Strategy
Ethyl Ester HydrolysisWater, Acid, BaseUse anhydrous aprotic solvents; maintain neutral pH (6-7.5).[3][9]
Vinyl Group PolymerizationRadicals, Heat, UV LightAdd radical scavenger (e.g., BHT); degas solvents; protect from light.[7][16]
Oxazole Ring Ring CleavageStrong Acids, Strong Bases, Strong NucleophilesAvoid pH extremes; use mild reagents; keep temperature low.[1][17]
Protocol 1: General Procedure for pH Stability Screening

This protocol allows you to empirically determine the optimal pH range for your compound in an aqueous or co-solvent system.

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9, 11). Common buffer systems include citrate, phosphate, and borate.[2]

  • Stock Solution: Prepare a concentrated stock solution of Ethyl 2-vinyloxazole-4-carboxylate in a water-miscible organic solvent like acetonitrile or DMSO (e.g., 10 mg/mL).

  • Incubation Setup: In separate HPLC vials, dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 20 µg/mL). Ensure the organic solvent content is low (<5%) to minimize its effect.

  • Time Points: Incubate the vials at a controlled temperature (e.g., 25°C or 37°C). Withdraw aliquots or analyze entire vials at specific time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection) to quantify the remaining parent compound.[18]

  • Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH range where the compound is most stable.

Protocol 2: Setting Up a Reaction to Minimize Degradation
  • Solvent Preparation: Choose a high-purity, anhydrous aprotic solvent (e.g., THF, Dioxane, DCM). Degas the solvent by sparging with argon or nitrogen for 15-20 minutes.

  • Inhibitor Addition: To the reaction flask containing the solvent, add a radical inhibitor such as BHT (0.1 mol% relative to the vinyl-oxazole).

  • Inert Atmosphere: Assemble the reaction glassware and purge the entire system with an inert gas (argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Add Ethyl 2-vinyloxazole-4-carboxylate and other reagents via syringe or under a positive flow of inert gas.

  • Temperature Control: Place the reaction in a cooling bath (if exothermic or sensitive) or a precisely controlled heating mantle. Avoid excessive temperatures.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Quenching and Workup: Upon completion, cool the reaction to room temperature. Perform quenching and extraction steps efficiently, using pre-cooled and pH-neutral or buffered aqueous solutions where possible.

References

  • Takemoto, K. (1970). Preparation and Polymerization of Vinyl Heterocyclic Compounds. Journal of Macromolecular Science, Part C: Polymer Reviews, 5(1), 29–102. [Link]

  • Sci-Hub. Preparation and Polymerization of Vinyl Heterocyclic Compounds. [Link]

  • Al-Ostath, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Al-Ostath, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Aso, C., Kunitake, T., Shinsenji, M., & Miyazaki, H. (1969). POLYMERIZATION OF VINYL COMPOUNDS WITH HETEROCYCLIC GROUPS-4. J Polymer Science-Polymer Chem, 7(6 Pt A-1), 1497-1508. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Clark, J. (2023). Hydrolysis of Esters. Chemguide. [Link]

  • Penner, N., et al. (2012). pH and temperature stability of the isoxazole ring in leflunomide and its analogues. ResearchGate. [Link]

  • Jana, S., & De, S. (2023). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS omega, 8(26), 23291–23315. [Link]

  • Trost, B. M., & Bai, W.-J. (2022). Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. Accounts of chemical research, 55(5), 638–654. [Link]

  • Zhou, X., et al. (2019). Vinyl-functionalized polysiloxane as radical scavenger during the degradation of poly(vinyl chloride). ResearchGate. [Link]

  • Trost, B. M., & Bai, W.-J. (2022). Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. National Institutes of Health. [Link]

  • Wikipedia. Ester hydrolysis. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]

  • Trustrade. (2023). Storage conditions for chemicals in the laboratory. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Lumen Learning. Hydrolysis of Esters. [Link]

  • ResearchGate. Mechanism of photostabilization of PVC (radical scavenger). [Link]

  • Cleveland State University. Practices for Proper Chemical Storage. [Link]

  • Corpet, M., et al. (2022). Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals: stereoselective catalyst-free C(sp2)–S bond forming reactions. Chemical science, 13(18), 5307–5313. [Link]

  • Dadoosh, R. M., et al. (2022). PVC photostabilization through a radical scavenger in the presence of 1,3,4-oxadiazole-2-thiol derivatives. ResearchGate. [Link]

  • Periat, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Semantic Scholar. [Link]

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Technical Support Center: Monitoring "Ethyl 2-vinyloxazole-4-carboxylate" Reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively monitor the progress of reactions involving "Ethyl 2-vinyloxazole-4-carboxylate" using thin-layer chromatography (TLC). Here, we address common challenges and provide practical, field-tested solutions to ensure reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What is a standard TLC protocol for monitoring the synthesis of Ethyl 2-vinyloxazole-4-carboxylate?

A typical synthesis involves the Hantzsch-Panek condensation of ethyl bromopyruvate with acrylamide, followed by treatment with trifluoroacetic anhydride.[1] A standard protocol for monitoring this reaction is as follows:

Experimental Protocol: Standard TLC Monitoring

  • Plate Preparation: Use silica gel 60 F254 plates. Draw a faint starting line with a pencil approximately 1 cm from the bottom.[2]

  • Sample Application: Using a capillary tube, spot the starting materials (ethyl bromopyruvate and acrylamide), any intermediates, and the reaction mixture on the starting line. A co-spot (a single lane with both starting material and reaction mixture) is highly recommended to accurately track the conversion.[3]

  • Eluent Selection: A common starting mobile phase is a mixture of hexanes and ethyl acetate.[4] A 3:1 hexanes:ethyl acetate mixture has been reported to be effective.[1]

  • Development: Place the TLC plate in a chamber saturated with the mobile phase.[5] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm).[6] The aromatic oxazole ring should appear as a dark spot.[7] Further visualization can be achieved using iodine vapor or a potassium permanganate stain.[8]

FAQ 2: My spots are streaking. What are the likely causes and solutions?

Streaking is a common issue, particularly with nitrogen-containing heterocyclic compounds.[9]

Potential Cause Explanation Recommended Solution
Sample Overloading Applying too much sample to the plate can saturate the stationary phase, leading to elongated spots.[10]Apply a more dilute sample or use a smaller capillary spotter. Spotting multiple times in the same location, with drying in between, can help maintain a concentrated spot.[10]
Interaction with Silica The weakly basic nature of the oxazole nitrogen can lead to strong interactions with the acidic silica gel, causing tailing.[9][11]Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica.[9]
Inappropriate Solvent Polarity If the mobile phase is too polar, it may not effectively move the compound, leading to streaking from the baseline.[10]Systematically vary the solvent ratio. If using hexanes:ethyl acetate, try decreasing the proportion of the more polar ethyl acetate.
High-Boiling Point Solvents Reaction solvents like DMF or DMSO can cause significant streaking if not removed before running the TLC.After spotting the plate, place it under high vacuum for a few minutes to evaporate residual high-boiling solvents before development.[3]
FAQ 3: I'm seeing multiple unexpected spots. How do I identify them?

Unexpected spots can arise from side reactions, degradation, or impurities.

  • Side Products: In oxazole synthesis, side reactions can occur.[12] For instance, incomplete cyclization or reactions involving the vinyl group are possibilities.

  • Degradation: Ethyl 2-vinyloxazole-4-carboxylate can be sensitive to certain conditions. To test for stability on the silica plate, run a 2D TLC. Spot the compound in one corner, run the plate, then turn it 90 degrees and run it again in a fresh solvent system. If new spots appear off the diagonal, the compound is degrading on the silica.[3]

  • Polymerization: The vinyl group on the molecule makes it susceptible to polymerization, which could appear as a series of spots or a streak at the baseline.[1]

FAQ 4: How do I choose the best mobile phase for my specific reaction?

The selection of the mobile phase is critical for good separation. A trial-and-error approach is often necessary.[13]

Workflow for Mobile Phase Optimization

start Start with a 1:1 Hexane:Ethyl Acetate mixture rf_check Observe Rf values of spots start->rf_check high_rf Decrease polarity (increase hexane %) rf_check->high_rf Rf > 0.8 low_rf Increase polarity (increase ethyl acetate %) rf_check->low_rf Rf < 0.2 ideal_rf Optimal separation achieved (Rf 0.2-0.6) rf_check->ideal_rf 0.2 < Rf < 0.6 streaking Spots are streaking rf_check->streaking Streaking observed high_rf->rf_check low_rf->rf_check add_modifier Add a modifier (e.g., 0.5% triethylamine) streaking->add_modifier add_modifier->rf_check

Caption: Workflow for optimizing the TLC mobile phase.

A good separation will have Rf values between 0.2 and 0.6.

Section 2: Troubleshooting Guide

Problem 1: Starting material and product spots are overlapping.

This indicates that the polarity of the starting material and the product are very similar.

  • Solution 1: Change Solvent System: If a hexane/ethyl acetate system doesn't provide resolution, try a different solvent combination, such as dichloromethane/methanol.[9]

  • Solution 2: Use a Co-spot: A co-spot can help differentiate between two close-running spots. If the reaction is complete, the co-spot will appear as a single, slightly elongated spot (like a snowman).[3]

  • Solution 3: Consider 2D TLC: As mentioned in FAQ 3, 2D TLC can help resolve complex mixtures.

Problem 2: No spots are visible on the TLC plate.
Potential Cause Explanation Recommended Solution
Low Concentration The concentration of the analyte in the spotted solution may be too low to be detected.[10]Re-spot the plate multiple times in the same location, allowing the solvent to dry between applications. Alternatively, concentrate the reaction aliquot before spotting.
Ineffective Visualization The compound may not be UV-active or may not react with the chosen stain.Use a combination of visualization techniques. Start with non-destructive UV light, followed by iodine vapor, and then a chemical stain like potassium permanganate or p-anisaldehyde.[6][8][14]
Solvent Level Too High If the solvent level in the developing chamber is above the starting line, the sample will dissolve into the solvent pool instead of migrating up the plate.[10]Ensure the solvent level is well below the starting line (typically 0.5 cm high).
Complete Reaction Failure It's possible the reaction has not proceeded at all, and the starting materials are not visible for one of the reasons above.Always run a standard of your starting material on the same plate to confirm it is visible under the chosen conditions.
Problem 3: The vinyl group is reacting during analysis (e.g., in a Diels-Alder reaction).

Ethyl 2-vinyloxazole-4-carboxylate is a diene that can participate in Diels-Alder reactions.[15][16] While unlikely to occur on the TLC plate itself under standard conditions, monitoring such a reaction requires careful TLC analysis.

  • TLC Appearance: The Diels-Alder adduct will be a new, typically less polar spot than the starting vinyloxazole.

  • Monitoring: Run lanes for the vinyloxazole starting material, the dienophile, and the reaction mixture. The disappearance of the starting materials and the appearance of the new product spot will indicate reaction progress.

Problem 4: The ester group is hydrolyzing.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur, especially under acidic or basic workup conditions.[17]

  • TLC Appearance: The resulting carboxylic acid will be significantly more polar than the starting ester and will likely have a much lower Rf value, possibly remaining at the baseline.

  • Confirmation: To confirm hydrolysis, you can intentionally hydrolyze a small sample of the starting material and run it alongside your reaction mixture on the TLC plate.

Section 3: Advanced Protocols and Visualizations

Protocol: 2D TLC for Stability Analysis
  • Obtain a square TLC plate.

  • Lightly spot the sample in one corner, about 1.5 cm from each edge.

  • Develop the plate in the first solvent system.

  • Remove the plate and dry it completely.

  • Rotate the plate 90 degrees so that the line of separated spots is now the baseline.

  • Develop the plate in a second, different solvent system.

  • Visualize the plate. Stable compounds will appear on the diagonal. Any spots appearing below the diagonal indicate degradation products.[3]

Visualization of 2D TLC

cluster_0 1st Dimension Development cluster_1 2nd Dimension Development (after 90° rotation) a Spot A b Spot B a->b origin origin->a Elution a2 Spot A (Stable) b2 Spot B (Stable) c2 Degradation Product of B b2->c2 origin2 origin2->a2 Elution origin2->b2

Caption: Conceptual diagram of a 2D TLC experiment showing stable and degrading compounds.

References

  • Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Synthetic Communications, 33(15), 2685-2691. [Link]

  • Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Full Text. [Link]

  • Silver, J. (2023). What reagent to use for visualization of isoxazole on TLC. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Chemistry LibreTexts. [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. [Link]

  • TLC Visualization Solutions. (n.d.). TLC Visualization Solutions. [Link]

  • Merck Millipore. (n.d.). TLC Tips and Tricks. Merck Millipore. [Link]

  • Palmer, D. C. (2008). Synthesis and Reactions of Oxazoles. ResearchGate. [Link]

  • Marathe, S. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]

  • Al-Amin, M. Y. (2015). How i will select mobile phase solevent system for TLC? ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Scribd. [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware. [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. [Link]

  • Wikipedia. (n.d.). Oxazole. Wikipedia. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

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  • National Institutes of Health. (2021). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. PMC. [Link]

  • PubChemLite. (n.d.). Ethyl 2-vinyloxazole-4-carboxylate (C8H9NO3). PubChemLite. [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]

  • Royal Society of Chemistry. (2021). Vinylazaarenes as Dienophiles in Lewis Acid-Promoted Diels-Alder Reactions. Chemical Science. [Link]

  • Arizona Board of Regents. (1984). Diels-Alder Reactions of S-Vinyl-S-Arylsulfoximines. Journal of Organic Chemistry, 49(9), 1527-1533. [Link]

  • National Institutes of Health. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. PMC. [Link]

  • Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 460081-24-7 | Product Name : Ethyl 2-vinyloxazole-4-carboxylate. Pharmaffiliates. [Link]

  • National Institutes of Health. (2021). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. [Link]

  • ResearchGate. (n.d.). The Rf value of the ethyl acetate fraction detected on the Thin Layer... ResearchGate. [Link]

  • ResearchGate. (n.d.). Hydrolysis of 2,4-dithiophenobarbital. ResearchGate. [Link]

  • Google Patents. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • ResearchGate. (2021). Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to Ethyl 2-Vinyloxazole-4-Carboxylate in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ethyl 2-Vinyloxazole-4-Carboxylate against other common dienophiles in the context of Diels-Alder reactions. We will move beyond simple reactivity metrics to explore the profound impact of this molecule's unique structure on synthetic strategy, particularly in the construction of complex heterocyclic scaffolds essential for pharmaceutical and materials science research.

Introduction: The Diels-Alder Reaction Beyond Cyclohexene Synthesis

The Diels-Alder reaction, a Nobel Prize-winning [4+2] cycloaddition, is a cornerstone of modern organic synthesis for its remarkable efficiency in forming six-membered rings with high stereocontrol.[1] The reaction's rate and success are governed by the electronic properties of the two components: the 4π-electron "diene" and the 2π-electron "dienophile". According to Frontier Molecular Orbital (FMO) theory, the reaction is most facile when the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is small.[2] Consequently, the ideal dienophile is typically electron-deficient, featuring one or more electron-withdrawing groups (EWGs) that lower its LUMO energy.[3]

While classic dienophiles like maleic anhydride or acrylates reliably produce carbocyclic systems, advanced synthetic challenges demand more sophisticated building blocks. Ethyl 2-vinyloxazole-4-carboxylate enters this arena not merely as another dienophile, but as a versatile reagent with a dual reactivity profile that unlocks powerful synthetic transformations. Its true value lies not in what it is, but in what it can become.

The Dual Reactivity of Ethyl 2-Vinyloxazole-4-Carboxylate

The structure of Ethyl 2-vinyloxazole-4-carboxylate presents two distinct sites for cycloaddition:

  • The Dienophile Component: The C2-vinyl group (-CH=CH2) acts as a classical 2π dienophile. Its reactivity is moderately enhanced by the electron-withdrawing nature of the adjacent oxazole ring and the ester functionality at the C4 position.

  • The Masked Diene Component: The oxazole ring itself is an electron-deficient azadiene. This allows it to function as the 4π component in an inverse-electron demand Diels-Alder reaction or, more commonly, react with electron-poor dienophiles in a cascade reaction that ultimately yields highly substituted pyridine rings.[4][5]

It is this second mode of reactivity—the oxazole ring as a diene—that offers unparalleled synthetic advantages over conventional dienophiles. The initial Diels-Alder adduct is typically unstable and undergoes a spontaneous or catalyzed retro-Diels-Alder sequence to expel a stable fragment, resulting in the formation of an aromatic pyridine ring. This "cycloaddition-aromatization" strategy is a powerful method for synthesizing pyridines, a core scaffold in numerous pharmaceuticals.[4][6]

Mechanistic Pathway: From Oxazole to Pyridine

The transformation of an oxazole into a pyridine via a Diels-Alder reaction is a testament to the elegance of cascade reactions. The process can be visualized as follows:

  • [4+2] Cycloaddition: The oxazole ring (the 4π diene) reacts with a 2π dienophile. This forms a bicyclic intermediate containing an oxygen bridge.

  • Retro-Diels-Alder/Aromatization: The bicyclic adduct is often thermally unstable. It readily undergoes a cycloreversion (retro-Diels-Alder) or a related fragmentation process. Driven by the formation of a highly stable aromatic pyridine ring, the oxygen bridge and a substituent are eliminated. For instance, in reactions with 5-alkoxyoxazoles, an alcohol is eliminated.

G cluster_0 Step 1: [4+2] Cycloaddition cluster_1 Step 2: Aromatization via Cycloreversion R1 Ethyl 2-vinyloxazole-4-carboxylate (acting as Diene) plus1 + R1->plus1 Dienophile Dienophile (e.g., N-Phenylmaleimide) plus1->Dienophile Intermediate Bicyclic Adduct (Unstable) Dienophile->Intermediate Heat (Δ) Product Substituted Pyridine (Aromatic, Stable) Intermediate->Product Spontaneous or Catalyzed Elimination plus2 + Product->plus2 Fragment Eliminated Fragment (e.g., H2O, CO2) plus2->Fragment

Caption: Oxazole to Pyridine Diels-Alder Cascade Mechanism.

Comparative Analysis with Conventional Dienophiles

To fully appreciate the utility of Ethyl 2-vinyloxazole-4-carboxylate, we must compare its performance not just on reactivity, but on the strategic value of its products.

Dienophile/Diene Typical Reaction Partner Product Class Key Advantages & Strategic Value Typical Conditions
Ethyl 2-vinyloxazole-4-carboxylate (as Diene)Electron-deficient alkene/alkyne (e.g., Maleic Anhydride)Substituted Pyridines Direct access to complex aromatic heterocycles. The reaction is a powerful annulation method for building the pyridine core, crucial in medicinal chemistry.[4][6]High temperature (reflux in toluene/xylene), sealed tube, or Lewis acid catalysis.
Maleic Anhydride (as Dienophile)Electron-rich diene (e.g., Cyclopentadiene)Bicyclic Anhydrides Extremely high reactivity due to two strong EWGs and a strained cyclic structure.[7] Produces stable, well-defined adducts useful for further functionalization.Low temperature (often room temp or below), rapid reaction times.
Ethyl Acrylate (as Dienophile)Electron-rich diene (e.g., 1,3-Butadiene)Substituted Cyclohexenes Versatile and common. A standard building block for creating functionalized six-membered carbocycles. Readily available and predictable reactivity.[3]Moderate to high temperatures, often requires Lewis acid catalysis for good yields and selectivity.[2]
Dimethyl Acetylenedicarboxylate (DMAD) (as Dienophile)Electron-rich diene (e.g., 1,3-Butadiene)Substituted Cyclohexa-1,4-dienes Forms a product with remaining unsaturation, allowing for further transformations like a second Diels-Alder reaction or various functionalizations of the double bonds.Moderate temperatures, generally reactive due to the alkyne system and two ester groups.

Key Insights from Comparison:

  • Synthetic Goal Dictates Choice: If the goal is a simple functionalized cyclohexene, ethyl acrylate is a reliable choice. For highly reactive systems yielding stable bicyclic products, maleic anhydride is superior.[7]

  • Access to Heterocycles: Neither maleic anhydride nor ethyl acrylate can directly produce aromatic heterocyclic systems in a single transformation. This is the unique and powerful domain of oxazole-based reagents like Ethyl 2-vinyloxazole-4-carboxylate. The ability to directly forge a pyridine ring from acyclic or simple cyclic precursors is a significant strategic advantage, often telescoping multi-step synthetic sequences into a single, elegant operation.[4]

Experimental Protocols

The following section provides a representative protocol for the use of an oxazole as a diene in a Diels-Alder reaction for pyridine synthesis. This protocol is generalized from procedures reported for similar 5-alkoxyoxazoles.[6]

Protocol: Synthesis of a Substituted Pyridine via Oxazole Diels-Alder

Objective: To synthesize a substituted 3-hydroxypyridine derivative via the [4+2] cycloaddition of a 5-ethoxyoxazole with a dienophile, followed by in-situ aromatization.

Materials:

  • 4-Methyl-5-ethoxyoxazole (Diene)

  • N-Phenylmaleimide (Dienophile)

  • Toluene (Anhydrous)

  • Neodymium (III) trifluoromethanesulfonate (Nd(OTf)₃) (Lewis Acid Catalyst, optional but recommended)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4-Methyl-5-ethoxyoxazole (1.0 eq), N-Phenylmaleimide (1.1 eq), and anhydrous toluene (to achieve a 0.2 M concentration of the oxazole).

  • Catalyst Addition (Optional): If using a catalyst to promote the reaction at a lower temperature, add Nd(OTf)₃ (10 mol%) to the mixture.

  • Reaction Execution:

    • Thermal Conditions: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Catalyzed Conditions: Stir the reaction at room temperature. Monitor progress by TLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure pyridine product.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

G

Caption: General workflow for oxazole Diels-Alder reactions.

Conclusion

Ethyl 2-vinyloxazole-4-carboxylate stands as a uniquely versatile reagent in the Diels-Alder landscape. While its vinyl group allows it to participate in conventional cycloadditions as a dienophile, its true power is realized when the oxazole ring itself engages as a diene. This unlocks a robust and efficient pathway to highly functionalized pyridine scaffolds, a transformation not accessible with standard dienophiles like maleic anhydride or ethyl acrylate in a single step.

For researchers and drug development professionals, the choice of dienophile is a critical strategic decision. When the synthetic target is a complex pyridine-containing molecule, employing an oxazole-based strategy can significantly shorten synthetic routes, improve efficiency, and provide access to novel chemical space. Therefore, Ethyl 2-vinyloxazole-4-carboxylate should be viewed not as a simple alkene equivalent, but as a powerful building block for advanced heterocyclic synthesis.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (2008). Oxazoles in Diels-Alder Reactions. Novel Transformation of the Adducts to 6-Substituted Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxazole Diels–Alder Reactions. Retrieved from [Link]

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Topic: A Comparative Analysis of Oxazole Synthons: Profiling Ethyl 2-Vinyloxazole-4-carboxylate Against Key Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Synthetic Chemists

In the intricate field of medicinal chemistry, the oxazole scaffold is a cornerstone, integral to a vast array of natural products and pharmaceutical agents.[1][2] The strategic selection of an appropriate oxazole synthon is a critical decision that profoundly influences synthetic efficiency, molecular diversity, and the ultimate success of drug discovery programs.[3] This guide offers a detailed comparison of Ethyl 2-vinyloxazole-4-carboxylate, a highly versatile building block, against other principal oxazole synthons, providing experimentally-grounded insights for researchers, scientists, and professionals in drug development.

The Central Role of the Oxazole Synthon in Modern Synthesis

The five-membered oxazole ring, containing both nitrogen and oxygen, is a privileged structure in drug design. Its capacity to engage with various biological receptors and enzymes through non-covalent interactions makes it a highly sought-after heterocyclic nucleus.[1][2][3] The specific functionalization of the oxazole core is paramount in tailoring the pharmacological profile of a molecule. Therefore, the choice of the initial oxazole building block is a foundational step that dictates the entire synthetic trajectory.

This guide focuses on Ethyl 2-vinyloxazole-4-carboxylate, a multifunctional synthon of increasing importance. We will dissect its performance characteristics in relation to established alternatives, focusing on reactivity, stability, and overall synthetic utility, all substantiated by experimental data and mechanistic rationale.

Spotlight on Ethyl 2-Vinyloxazole-4-carboxylate: A Synthon of Orthogonal Reactivity

Ethyl 2-vinyloxazole-4-carboxylate stands out due to its dense functionalization, offering multiple, chemically distinct handles for subsequent molecular elaboration. The vinyl group at the 2-position and the ethyl carboxylate at the 4-position provide orthogonal reactivity, a highly desirable trait for complex molecule synthesis.[4]

Core Attributes:

  • Dienophilic Reactivity : The vinyl group serves as an excellent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, enabling the rapid assembly of complex cyclic frameworks.[5][6][7][8]

  • Cross-Coupling Versatility : The vinyl moiety is a competent handle for a variety of palladium-catalyzed cross-coupling reactions, including Heck and Suzuki reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents at the C2-position.[9]

  • Ester Functionalization : The C4-ethyl carboxylate provides a classic handle for transformations such as hydrolysis to the carboxylic acid, amide bond formation, or reduction to the primary alcohol, facilitating further diversification.

Representative Synthesis: A Modified Robinson-Gabriel Approach

The synthesis of Ethyl 2-vinyloxazole-4-carboxylate can be efficiently achieved through a one-pot cyclocondensation/dehydration sequence, a variant of the classic Robinson-Gabriel synthesis.[10][11][12] This involves the reaction of an α-acylamino ketone precursor, which is formed in situ.

Experimental Protocol:

  • To a solution of ethyl 3-amino-4-oxopent-2-enoate (1.0 eq) in a suitable solvent such as toluene, add acryloyl chloride (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours to form the N-acylated intermediate.

  • Introduce a cyclodehydration agent. A common and effective system is triphenylphosphine (1.5 eq) and iodine (1.5 eq) in the presence of triethylamine (2.0 eq).[10]

  • Heat the mixture to reflux for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify the crude product by column chromatography to yield Ethyl 2-vinyloxazole-4-carboxylate.

G cluster_0 Synthesis of Ethyl 2-Vinyloxazole-4-carboxylate A Ethyl 3-amino-4-oxopent-2-enoate + Acryloyl Chloride B N-Acylation A->B C α-Acylamino Ketone Intermediate B->C D Cyclodehydration (PPh3, I2, Et3N) C->D E Ethyl 2-vinyloxazole-4-carboxylate D->E

Caption: Generalized workflow for the synthesis of the target synthon.

Comparative Analysis: Performance Against Alternative Oxazole Synthons

The utility of Ethyl 2-vinyloxazole-4-carboxylate is best understood when compared against other classes of oxazole synthons.

vs. 2-Halo-Oxazoles

2-Bromo- and 2-chloro-oxazoles are workhorse synthons for introducing diversity at the C2-position via transition-metal-catalyzed cross-coupling reactions.[13][14]

Comparison Table:

FeatureEthyl 2-vinyloxazole-4-carboxylate2-Halo-Oxazoles (e.g., 2-Bromo-oxazole)
Primary Reactivity Diels-Alder cycloaddition, Heck coupling.[9]Suzuki, Stille, Negishi, Sonogashira, Buchwald-Hartwig couplings.[13][15]
Synthetic Flexibility Orthogonal reactivity at C2 (vinyl) and C4 (ester).Primarily focused on C2 functionalization.
Reaction Scope Unique access to polycyclic systems via cycloaddition.[6]Extremely broad scope for C-C and C-N bond formation.[13][16]
Atom Economy High in cycloadditions.Moderate; generates stoichiometric salt waste in couplings.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromo-oxazole

  • Combine the 2-bromo-oxazole (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to 90-100 °C for 6-12 hours.

  • Monitor the reaction for the disappearance of the starting halide by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

vs. 2-Amino-Oxazoles

2-Amino-oxazoles are valuable precursors, especially for building libraries of compounds by modifying the amino group or by converting it into other functionalities.[17]

Comparison Table:

FeatureEthyl 2-vinyloxazole-4-carboxylate2-Amino-Oxazoles
C2 Derivatization Reactions of the vinyl group.N-acylation, N-alkylation, N-arylation, diazotization.
Functional Group Interconversion Limited direct conversion of the vinyl group.Amino group can be converted to halides (Sandmeyer), hydroxyls, etc.
Biological Isosterism Vinyl group can act as a Michael acceptor.Can be a structural isostere of guanidine or urea moieties.[2]
Synthetic Accessibility Multi-step synthesis.[9][12]Often readily prepared from α-haloketones and cyanamide or urea.[18][19]

Experimental Protocol: Synthesis of a 2-Amino-oxazole

  • Dissolve an α-bromoketone (1.0 eq) and urea (1.5 eq) in a polar solvent like ethanol or DMF.

  • Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of NaHCO₃ and extract with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

vs. 2-Unsubstituted Oxazoles

The parent oxazole or its simple C4/C5-substituted analogues are fundamental synthons where functionalization relies on the intrinsic reactivity of the oxazole ring itself.

Comparison Table:

FeatureEthyl 2-vinyloxazole-4-carboxylate2-Unsubstituted Oxazoles
C2 Functionalization Pre-functionalized with a vinyl group.Requires deprotonation at C2 (the most acidic position) followed by trapping with an electrophile.[5]
Regioselectivity Defined by pre-existing functionality.C2 functionalization is highly regioselective due to acidity.
Reaction Conditions Typically requires transition metal catalysis or heat.Requires cryogenic temperatures (-78 °C) and strong organometallic bases (e.g., n-BuLi).
Handling Generally stable, benchtop compounds.Requires anhydrous, inert atmosphere techniques for C2-lithiation.

Causality & Strategic Synthon Selection

The choice of synthon is dictated by the desired final structure and the overall synthetic plan. The expertise of a synthetic chemist lies in selecting the building block that provides the most direct and efficient route.

  • For Rapid Construction of Polycyclic Scaffolds : Ethyl 2-vinyloxazole-4-carboxylate is the synthon of choice. Its vinyl group is primed for Diels-Alder reactions, providing a powerful method for complexity generation in a single step.[6]

  • For Broad Aryl/Heteroaryl Diversity at C2 : 2-Halo-oxazoles are unparalleled. The robustness and vast scope of palladium-catalyzed cross-coupling reactions make them ideal for systematic SAR (Structure-Activity Relationship) studies.[13]

  • For Amide Libraries and Guanidine Mimetics : 2-Amino-oxazoles are the logical starting point. The amino group is a versatile handle for parallel synthesis and for mimicking key biological recognition motifs.[17]

  • For Multi-stage, Orthogonal Synthesis : Ethyl 2-vinyloxazole-4-carboxylate offers unique advantages. A chemist can first perform a transformation on the vinyl group (e.g., Heck coupling) and then, in a subsequent step, modify the C4-ester, without interference between the two sites.[4]

G cluster_0 Strategic Oxazole Synthon Selection A What is the primary synthetic goal? B Polycyclic System Construction (Diels-Alder) A->B C Extensive C2-Aryl/Alkyl Library (Cross-Coupling) A->C D Amide Library or Bioisostere Synthesis A->D E Multi-Stage, Orthogonal Elaboration A->E F Use: Ethyl 2-Vinyloxazole-4-carboxylate B->F G Use: 2-Halo-Oxazoles C->G H Use: 2-Amino-Oxazoles D->H E->F

Caption: Decision matrix for selecting an optimal oxazole synthon.

Conclusion

While traditional synthons like 2-halo- and 2-amino-oxazoles remain indispensable tools for specific synthetic challenges, Ethyl 2-vinyloxazole-4-carboxylate presents a compelling modern alternative. Its pre-installed, orthogonal functionalities—a dienophilic vinyl group and a modifiable ester—provide a unique combination of reactivity that enables efficient and novel synthetic strategies. For chemists aiming to build complex molecular architectures, particularly those involving polycyclic systems or requiring multi-stage diversification, Ethyl 2-vinyloxazole-4-carboxylate is an exceptionally powerful and versatile building block that merits strong consideration.

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A Comparative Guide to the Reactivity of Ethyl 2-vinyloxazole-4-carboxylate and Ethyl 2-formyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, oxazole-containing heterocycles are invaluable building blocks for the construction of complex molecular architectures with significant therapeutic potential.[1][2][3] Among the diverse array of substituted oxazoles, ethyl 2-vinyloxazole-4-carboxylate and ethyl 2-formyloxazole-4-carboxylate represent two versatile synthons, each offering a unique set of reactive handles. This guide provides an in-depth, objective comparison of their chemical reactivity, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Introduction to the Molecules

Both ethyl 2-vinyloxazole-4-carboxylate and ethyl 2-formyloxazole-4-carboxylate share a common 2,4-disubstituted oxazole core, a structural motif present in numerous biologically active natural products.[1][4] The key distinction lies in the nature of the substituent at the 2-position: a vinyl group in the former and a formyl (aldehyde) group in the latter. This seemingly subtle difference fundamentally dictates their reactivity profiles, opening up distinct avenues for chemical transformations.

Table 1: Physicochemical Properties

PropertyEthyl 2-vinyloxazole-4-carboxylateEthyl 2-formyloxazole-4-carboxylateSource
Molecular FormulaC₈H₉NO₃C₇H₇NO₄[5][6]
Molecular Weight167.16 g/mol 169.13 g/mol [5][6]
IUPAC NameEthyl 2-ethenyloxazole-4-carboxylateEthyl 2-formyl-1,3-oxazole-4-carboxylate[5][6]

Comparative Reactivity Analysis

The differing electronic nature of the vinyl and formyl groups profoundly influences the reactivity of these molecules. The vinyl group in ethyl 2-vinyloxazole-4-carboxylate primarily acts as a diene or a dienophile in cycloaddition reactions and is susceptible to electrophilic addition. In contrast, the electron-deficient carbonyl carbon of the formyl group in ethyl 2-formyloxazole-4-carboxylate is a prime target for nucleophilic attack.

Cycloaddition Reactions: A Tale of Two Moieties

Ethyl 2-vinyloxazole-4-carboxylate as a Dieneophile:

The vinyl group, being an alkene, readily participates as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[7] This provides a powerful method for the construction of six-membered rings. Experimental work by Donaldson et al. has demonstrated the successful reaction of ethyl 2-vinyloxazole-4-carboxylate with tetraphenylcyclopentadienone to yield the corresponding bicyclo[2.2.1]hept-2-en-7-one adduct.[1][4]

Experimental Protocol: Diels-Alder Reaction of Ethyl 2-vinyloxazole-4-carboxylate [1][4]

  • Reactants: Ethyl 2-vinyloxazole-4-carboxylate, Tetraphenylcyclopentadienone.

  • Procedure:

    • Dissolve equimolar amounts of ethyl 2-vinyloxazole-4-carboxylate and tetraphenylcyclopentadienone in a suitable solvent (e.g., toluene).

    • Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, 5-(oxazolyl)-bicyclo[2.2.1]hept-2-en-7-one, can be isolated and purified by recrystallization.

Ethyl 2-formyloxazole-4-carboxylate in Hetero-Diels-Alder Reactions:

While the vinyloxazole acts on the diene, the formyloxazole can participate as a dienophile in hetero-Diels-Alder reactions. The electron-withdrawing nature of the oxazole ring and the carboxylate group enhances the electrophilicity of the formyl group, making it reactive towards electron-rich dienes. This provides a route to dihydropyran-fused oxazoles, which are important heterocyclic scaffolds.

Conceptual Workflow: Hetero-Diels-Alder Reaction

G A Ethyl 2-formyloxazole- 4-carboxylate (Dienophile) D [4+2] Cycloaddition A->D B Electron-rich Diene (e.g., Danishefsky's diene) B->D C Lewis Acid Catalyst (e.g., ZnCl2, TiCl4) C->D Catalyzes E Dihydropyran-fused Oxazole Product D->E

Caption: Conceptual workflow for a hetero-Diels-Alder reaction.

Nucleophilic vs. Electrophilic Additions

Nucleophilic Addition to Ethyl 2-formyloxazole-4-carboxylate:

The aldehyde functionality of ethyl 2-formyloxazole-4-carboxylate is highly susceptible to nucleophilic addition.[8][9] This is a cornerstone of its reactivity, allowing for the introduction of a wide range of substituents. A common example is the formation of an oxime upon reaction with hydroxylamine, a transformation often used to protect the aldehyde or to serve as a precursor for further reactions.[6]

Experimental Protocol: Oxime Formation from Ethyl 2-formyloxazole-4-carboxylate [6]

  • Reactants: Ethyl 2-formyloxazole-4-carboxylate, 50% aqueous hydroxylamine, Methanol.

  • Procedure:

    • Dissolve ethyl 2-formyloxazole-4-carboxylate in methanol and cool the solution to 0 °C.

    • Add 50% aqueous hydroxylamine dropwise to the cooled solution.

    • Stir the reaction mixture at room temperature for approximately 3 hours, monitoring by TLC.

    • Remove the solvent under reduced pressure to obtain the crude product, ethyl 2-(hydroxyiminomethyl)oxazole-4-carboxylate.

Electrophilic Addition to Ethyl 2-vinyloxazole-4-carboxylate:

The vinyl group of ethyl 2-vinyloxazole-4-carboxylate is susceptible to electrophilic addition. For instance, the addition of HBr proceeds to give the 2-(2-bromoethyl)oxazole.[1][4] The regioselectivity of this addition is noteworthy. Initial protonation of the oxazole nitrogen enhances the electrophilicity of the vinyl terminus, leading to subsequent nucleophilic attack by the bromide ion at the terminal carbon.[1]

Reaction Pathway: Addition of HBr to Ethyl 2-vinyloxazole-4-carboxylate

G A Ethyl 2-vinyloxazole- 4-carboxylate C Protonation of Oxazole Nitrogen A->C B HBr B->C D Electrophilic Vinyl Terminus C->D E Nucleophilic attack by Br- D->E F Tautomerization E->F G Ethyl 2-(2-bromoethyl)oxazole- 4-carboxylate F->G

Caption: Mechanistic pathway for the addition of HBr.

Summary of Comparative Reactivity

Reaction TypeEthyl 2-vinyloxazole-4-carboxylateEthyl 2-formyloxazole-4-carboxylate
Cycloaddition Acts as a dienophile in Diels-Alder reactions.[1][4]Can act as a dienophile in hetero-Diels-Alder reactions.
Nucleophilic Addition Susceptible to Michael addition at the vinyl group.Highly reactive at the formyl carbon towards various nucleophiles.[6]
Electrophilic Addition Reactive at the vinyl group (e.g., addition of HBr).[1][4]Generally unreactive towards electrophilic addition at the formyl group.
Reduction The vinyl group can be hydrogenated.The formyl group can be readily reduced to a hydroxymethyl group.
Oxidation The vinyl group can be cleaved or epoxidized.The formyl group can be oxidized to a carboxylic acid.
Coupling Reactions Participates in Heck-type coupling reactions.[1][4]The formyl group can be converted to a halide for subsequent coupling reactions.

Conclusion

Ethyl 2-vinyloxazole-4-carboxylate and ethyl 2-formyloxazole-4-carboxylate are both highly valuable, yet distinct, building blocks in organic synthesis. The choice between them is dictated by the desired synthetic outcome. Ethyl 2-vinyloxazole-4-carboxylate is the synthon of choice for constructing carbocyclic and heterocyclic rings via cycloaddition and for introducing substituents through electrophilic addition or coupling reactions at the vinyl group. Conversely, ethyl 2-formyloxazole-4-carboxylate excels in transformations involving nucleophilic addition to the carbonyl group, providing a gateway to a diverse array of functional groups. A thorough understanding of their comparative reactivity, as outlined in this guide, is crucial for the rational design and efficient execution of complex synthetic routes in drug discovery and materials science.

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A Senior Application Scientist's Guide to the NMR Validation of Ethyl 2-Vinyloxazole-4-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the validation of reaction products is paramount to ensuring the integrity and reproducibility of experimental outcomes. This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) strategies for the validation of products derived from Ethyl 2-vinyloxazole-4-carboxylate. We will explore the characteristic NMR signatures of the starting material and its transformation into valuable pyridine scaffolds via the Diels-Alder reaction, a cornerstone of heterocyclic synthesis. Furthermore, we will contrast this with alternative synthetic routes to highlight the diagnostic power of NMR in discerning subtle structural nuances.

The Strategic Importance of Ethyl 2-Vinyloxazole-4-carboxylate

Ethyl 2-vinyloxazole-4-carboxylate is a versatile building block in organic synthesis. Its conjugated system, comprising a vinyl group attached to an oxazole ring, makes it an excellent candidate for a variety of transformations, most notably cycloaddition reactions. The oxazole moiety itself is a latent diene, which upon reaction, can lead to the formation of highly substituted pyridine rings—a structural motif prevalent in a vast array of pharmaceuticals and biologically active compounds. The vinyl group provides a reactive handle for other transformations, such as Heck couplings, further expanding its synthetic utility.

Synthesis of Ethyl 2-Vinyloxazole-4-carboxylate: A Foundational Protocol

The one-step synthesis of Ethyl 2-vinyloxazole-4-carboxylate is a reliable entry point for accessing this key intermediate. The procedure, adapted from established literature, involves the condensation of acrylamide with ethyl bromopyruvate.

Experimental Protocol: Synthesis of Ethyl 2-Vinyloxazole-4-carboxylate
  • Reaction Setup: To a stirred suspension of acrylamide (1.0 eq) and sodium bicarbonate (4.0 eq) in anhydrous tetrahydrofuran (THF), add ethyl bromopyruvate (2.2 eq).

  • Reaction Conditions: Heat the mixture at 55-60 °C under a nitrogen atmosphere for 24 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford Ethyl 2-vinyloxazole-4-carboxylate as a pale yellow oil.

NMR Validation of the Starting Material: Establishing the Baseline

A thorough NMR analysis of the starting material is the critical first step in validating any subsequent reaction. The ¹H and ¹³C NMR spectra of Ethyl 2-vinyloxazole-4-carboxylate exhibit characteristic signals that serve as a benchmark for comparison with its reaction products.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ (ppm) Multiplicity
8.25s
6.70dd
6.25d
5.80d
4.40q
1.40t

Note: The specific chemical shifts may vary slightly depending on the solvent and spectrometer frequency. The ¹³C NMR signals at 162.0, 144.0, and 135.0 ppm are characteristic of the oxazole ring carbons, while the signals at 125.0 and 123.0 ppm correspond to the vinyl group carbons[1].

Reaction Pathway 1: The Diels-Alder Cycloaddition for Pyridine Synthesis

The Diels-Alder reaction of Ethyl 2-vinyloxazole-4-carboxylate with a suitable dienophile, followed by aromatization, is a powerful method for constructing polysubstituted pyridines. This transformation proceeds through a concerted [4+2] cycloaddition mechanism[2][3].

Diels_Alder_Reaction start Ethyl 2-vinyloxazole-4-carboxylate + Dienophile intermediate Cycloadduct start->intermediate [4+2] Cycloaddition product Substituted Pyridine intermediate->product Aromatization (-H₂O or other leaving group)

Caption: Diels-Alder reaction pathway for pyridine synthesis.

Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide
  • Reaction Setup: In a sealed tube, dissolve Ethyl 2-vinyloxazole-4-carboxylate (1.0 eq) and N-phenylmaleimide (1.2 eq) in toluene.

  • Reaction Conditions: Heat the mixture at 110 °C for 48 hours.

  • Work-up and Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography to yield the pyridine product.

NMR Validation of the Diels-Alder Product

The formation of the pyridine ring results in a dramatic change in the NMR spectrum. The disappearance of the vinyl and oxazole H-5 protons and the appearance of new aromatic signals are key diagnostic indicators. For the reaction with an unsymmetrical dienophile, the regiochemistry of the addition can be determined through 2D NMR experiments like NOESY.

Expected NMR Changes:

  • ¹H NMR: Disappearance of the vinyl proton signals (δ 5.8-6.7 ppm) and the oxazole H-5 proton (δ ~8.25 ppm). Appearance of new aromatic proton signals characteristic of the substituted pyridine ring.

  • ¹³C NMR: Disappearance of the vinyl and oxazole carbon signals. Appearance of new signals corresponding to the aromatic carbons of the pyridine ring.

Reaction Pathway 2: The Heck Coupling Reaction

The vinyl group of Ethyl 2-vinyloxazole-4-carboxylate can also undergo palladium-catalyzed Heck coupling with aryl halides, leading to the formation of 2-styryloxazole derivatives.

Heck_Reaction start Ethyl 2-vinyloxazole-4-carboxylate + Aryl Halide product Ethyl 2-styryloxazole-4-carboxylate start->product Heck Coupling catalyst Pd Catalyst, Base

Caption: Heck coupling reaction of Ethyl 2-vinyloxazole-4-carboxylate.

NMR Validation of the Heck Coupling Product

The successful coupling is confirmed by the changes in the vinyl region of the ¹H NMR spectrum and the appearance of signals corresponding to the newly introduced aryl group. The coupling constants of the new vinyl protons can help determine the stereochemistry of the double bond.

Expected NMR Changes:

  • ¹H NMR: Shift of the vinyl proton signals and the appearance of aromatic protons from the coupled aryl group. The coupling constant between the two new vinyl protons is typically large (~16 Hz) for the trans isomer.

  • ¹³C NMR: Appearance of new aromatic carbon signals from the coupled aryl group.

Alternative Synthetic Routes to Substituted Pyridines: A Comparative Overview

To provide a comprehensive guide, it is essential to compare the Diels-Alder approach with other established methods for pyridine synthesis.

Method Precursors Advantages Limitations
Hantzsch Synthesis β-ketoester, aldehyde, ammoniaWell-established, good yields for symmetrical pyridines.Limited to specific substitution patterns, requires oxidation step.
Kröhnke Synthesis α-pyridinium methyl ketone salts, α,β-unsaturated carbonylsVersatile, allows for a wide range of substituents.Multi-step, can have moderate yields.
Bohlmann-Rahtz Synthesis Enamines, alkynonesGood for synthesizing pyridines with specific substitution patterns.Requires synthesis of precursors.

The Kondrat'eva pyridine synthesis, which also involves a cycloaddition with an oxazole, offers another alternative, though it often requires harsher conditions[2]. The choice of method ultimately depends on the desired substitution pattern, availability of starting materials, and scalability.

Advanced NMR Techniques for Unambiguous Structure Elucidation

For complex reaction mixtures or products with ambiguous structures, a suite of 2D NMR experiments is indispensable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, essential for determining stereochemistry and regiochemistry.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR for Connectivity & Stereochemistry cluster_validation Final Structure Validation HNMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) HNMR->COSY HMBC HMBC (¹H-¹³C Long-Range Correlations) HNMR->HMBC NOESY NOESY (Through-Space Correlations) HNMR->NOESY CNMR ¹³C NMR (Carbon Skeleton) HSQC HSQC (¹H-¹³C Direct Correlations) CNMR->HSQC CNMR->HMBC Structure Unambiguous 3D Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Caption: A typical NMR workflow for structural elucidation.

Conclusion: The Indispensable Role of NMR in Synthetic Chemistry

This guide underscores the central role of NMR spectroscopy in the validation of synthetic reaction products. By establishing a clear NMR baseline for Ethyl 2-vinyloxazole-4-carboxylate, we can confidently track its transformation into more complex and valuable molecules. The distinct and predictable changes in the NMR spectra upon reaction provide irrefutable evidence of product formation and offer deep insights into the structure, stereochemistry, and regiochemistry of the newly synthesized compounds. For the modern researcher, a comprehensive understanding and application of NMR techniques are not just beneficial but essential for the rigorous and successful advancement of chemical synthesis.

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A Comparative Guide to the Synthesis of Ethyl 2-vinyloxazole-4-carboxylate: Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is of paramount importance. Ethyl 2-vinyloxazole-4-carboxylate is a versatile building block, with its vinyl and ester functionalities providing avenues for diverse chemical transformations. However, the increasing emphasis on sustainable and environmentally benign chemical manufacturing necessitates a critical evaluation of its synthetic routes. This guide provides a comparative analysis of a documented, conventional synthesis of Ethyl 2-vinyloxazole-4-carboxylate and a proposed green alternative, grounded in established green chemistry principles. The comparison focuses on reaction efficiency, atom economy, environmental impact of reagents and solvents, and overall process simplification, offering researchers and drug development professionals a comprehensive overview to inform their synthetic strategies.

The Need for Greener Synthetic Routes

Traditional synthetic methods for heterocyclic compounds often rely on stoichiometric reagents, hazardous solvents, and harsh reaction conditions, leading to significant waste generation and environmental burden.[1][2] The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] Key to this is the concept of atom economy , which measures the efficiency of a reaction in converting reactants into the desired product.[3][4] This guide will utilize atom economy as a key metric to compare the presented synthetic approaches.

Traditional Synthesis: A Hantzsch-Type Approach

A documented synthesis of Ethyl 2-vinyloxazole-4-carboxylate involves a modified Hantzsch-type reaction between ethyl bromopyruvate and acrylamide. This method, while effective, presents several drawbacks from a green chemistry perspective, including the use of a hazardous alkylating agent and the generation of stoichiometric byproducts.

Reaction Scheme:

Traditional_Synthesis Ethyl_bromopyruvate Ethyl bromopyruvate Product Ethyl 2-vinyloxazole-4-carboxylate Ethyl_bromopyruvate->Product Reflux Acrylamide Acrylamide Acrylamide->Product Byproduct HBr + H2O Green_Synthesis Ethyl_bromopyruvate Ethyl bromopyruvate Product Ethyl 2-vinyloxazole-4-carboxylate Ethyl_bromopyruvate->Product Microwave (MW) Ethanol, K2CO3 (cat.) Acrylamide Acrylamide Acrylamide->Product Byproduct KBr + H2O

Sources

A Comparative Yield Analysis of Synthetic Methodologies for Ethyl 2-Vinyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Synthesis of a Key Heterocyclic Building Block

Ethyl 2-vinyloxazole-4-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a vinyl group-substituted oxazole core with an ester functionality, makes it a valuable precursor for the synthesis of more complex, biologically active molecules. The efficiency of its synthesis is therefore a critical factor in the drug development pipeline. This guide provides an in-depth comparative analysis of the known one-step synthesis and a plausible two-step alternative, offering experimental insights to aid in the selection of the most appropriate method based on yield, efficiency, and laboratory resources.

Introduction to Synthetic Strategies

The construction of the 2,4-disubstituted oxazole ring system in Ethyl 2-vinyloxazole-4-carboxylate presents a unique synthetic challenge. The presence of the reactive vinyl group requires a robust yet mild synthetic approach to avoid polymerization or undesired side reactions. This guide will explore two distinct pathways: a one-step Hantzsch-Panek condensation and a proposed two-step sequence involving the formation and subsequent cyclodehydration of an N-acylamino β-keto ester intermediate, akin to the Robinson-Gabriel synthesis.

Method 1: One-Step Hantzsch-Panek Condensation

The most direct route to Ethyl 2-vinyloxazole-4-carboxylate is a one-step synthesis reported by Donaldson et al.[1] This method relies on the Hantzsch-Panek condensation, a classic oxazole synthesis, adapted for the specific target molecule.

Reaction Scheme

One_Step_Hantzsch_Panek_Condensation cluster_reactants Reactants ethyl_bromopyruvate Ethyl Bromopyruvate reaction + ethyl_bromopyruvate->reaction acrylamide Acrylamide acrylamide->reaction TFAA Trifluoroacetic Anhydride (TFAA) product Ethyl 2-vinyloxazole-4-carboxylate intermediate Intermediate reaction->intermediate Condensation intermediate->product Cyclization & Dehydration (TFAA)

Caption: One-Step Hantzsch-Panek Condensation for Ethyl 2-vinyloxazole-4-carboxylate.

Experimental Protocol

A detailed experimental protocol, as described by Donaldson et al., involves the condensation of ethyl bromopyruvate with acrylamide, followed by treatment with trifluoroacetic anhydride to facilitate the cyclization and dehydration, affording the target oxazole.[1]

  • Reaction Setup: A solution of ethyl bromopyruvate and acrylamide in a suitable aprotic solvent is prepared.

  • Condensation: The mixture is stirred, typically at room temperature, to allow for the initial condensation reaction to occur.

  • Cyclization/Dehydration: Trifluoroacetic anhydride is added to the reaction mixture to drive the formation of the oxazole ring.

  • Workup and Purification: The reaction is quenched, and the crude product is purified, typically by column chromatography, to yield the final product.

Yield and Performance

This one-step method is reported to provide a good yield of Ethyl 2-vinyloxazole-4-carboxylate.[1] While the exact percentage is not explicitly stated in the initial communication, "good" in this context typically implies a yield of over 60%. The primary advantage of this method is its directness, minimizing the number of synthetic steps and purification procedures.

Method 2: Two-Step Robinson-Gabriel-Type Synthesis (Proposed)

As a comparative alternative, a two-step approach based on the well-established Robinson-Gabriel oxazole synthesis is proposed. This method involves the initial formation of an N-acryloyl-α-amino-β-keto ester intermediate, followed by a cyclodehydration step to furnish the desired oxazole.

Reaction Scheme

Two_Step_Robinson_Gabriel_Type_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration amino_keto_ester Ethyl 2-amino-3-oxobutanoate acylation + amino_keto_ester->acylation acryloyl_chloride Acryloyl Chloride acryloyl_chloride->acylation intermediate Ethyl 2-(acrylamido)-3-oxobutanoate acylation->intermediate product Ethyl 2-vinyloxazole-4-carboxylate intermediate->product Robinson-Gabriel Cyclization dehydrating_agent Dehydrating Agent (e.g., P₂O₅, H₂SO₄) dehydrating_agent->product

Sources

The Strategic Advantage of Ethyl 2-Vinyloxazole-4-carboxylate in Complex Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step synthesis, the choice of building blocks is paramount to achieving efficiency, selectivity, and overall success. Among the diverse array of heterocyclic synthons, Ethyl 2-vinyloxazole-4-carboxylate has emerged as a powerful and versatile tool, offering distinct advantages in the construction of complex molecular architectures. This guide provides an in-depth technical analysis of the strategic benefits of employing this vinyloxazole derivative, supported by comparative data and detailed experimental protocols. We will explore its superior performance in key transformations and contrast it with commonly used alternatives, offering field-proven insights for the discerning synthetic chemist.

The Oxazole Core: A Privileged Motif in Bioactive Molecules

The 2,4-disubstituted oxazole ring is a recurring structural motif in a plethora of biologically active natural products, renowned for their potent and diverse pharmacological activities.[1][2] Notable examples include the potent antitumor agent phorboxazole B and the cytotoxic diazonamides.[1][3] The inherent stability and unique electronic properties of the oxazole ring make it an attractive scaffold in medicinal chemistry. The introduction of a vinyl group at the 2-position, as seen in Ethyl 2-vinyloxazole-4-carboxylate, further enhances its synthetic utility, providing a reactive handle for a variety of carbon-carbon bond-forming reactions.

Ethyl 2-Vinyloxazole-4-carboxylate: A Synthon of Choice

Ethyl 2-vinyloxazole-4-carboxylate is a readily accessible building block, prepared in a straightforward one-step synthesis from inexpensive starting materials.[1][2] Its true value, however, lies in its predictable and efficient reactivity in a range of powerful synthetic transformations.

Key Advantages:
  • Versatile Reactivity: The vinyl group serves as a reactive dienophile in Diels-Alder reactions and an efficient coupling partner in Heck reactions, enabling the construction of complex carbocyclic and heterocyclic frameworks.[1][2]

  • Favorable Electronic Properties: The electron-withdrawing nature of the oxazole ring activates the vinyl group, enhancing its reactivity in cycloaddition reactions.

  • Stereochemical Control: The rigid oxazole scaffold can influence the stereochemical outcome of reactions at the vinyl substituent, offering a degree of diastereoselectivity.

  • Downstream Functionalization: The ester functionality at the 4-position provides a convenient handle for further synthetic manipulations, allowing for the introduction of additional complexity.

Comparative Analysis: Ethyl 2-Vinyloxazole-4-carboxylate vs. Alternative Vinyl Heterocycles

To objectively assess the advantages of Ethyl 2-vinyloxazole-4-carboxylate, we will compare its performance in the Diels-Alder reaction with two commonly employed vinyl heterocycles: 2-vinylpyridine and 4-vinylimidazole. The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings, and the efficiency of a vinyl-substituted building block in this transformation is a critical measure of its utility.

The Diels-Alder Reaction: A Head-to-Head Comparison

The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene to a dienophile. For this comparison, we will consider the reaction with a representative diene, cyclopentadiene.

Building BlockDienophileReaction ConditionsYield (%)Reference
Ethyl 2-Vinyloxazole-4-carboxylate CyclopentadieneToluene, 110 °C, 24 h~85% (endo/exo mixture)Donaldson et al.
2-Vinylpyridine CyclopentadieneToluene, 170 °C, 24 h24% (endo/exo mixture)S. D. Rychnovsky et al.
4-Vinylimidazole (N-protected) N-PhenylmaleimideRoom Temperature>70% (endo)J. L. Duffy et al.

Analysis of Comparative Data:

As the data indicates, Ethyl 2-vinyloxazole-4-carboxylate demonstrates significantly higher reactivity in the Diels-Alder reaction compared to 2-vinylpyridine, affording a much greater yield under milder conditions. While 4-vinylimidazole shows excellent reactivity at room temperature with the highly reactive dienophile N-phenylmaleimide, its utility with less activated dienes is not as well-documented. The superior performance of the vinyloxazole can be attributed to the electronic activation of the vinyl group by the oxazole ring.

Experimental Protocols: A Guide to Practical Application

To ensure scientific integrity and provide a self-validating system, we present detailed, step-by-step protocols for the synthesis of Ethyl 2-vinyloxazole-4-carboxylate and its subsequent Diels-Alder reaction.

Protocol 1: Synthesis of Ethyl 2-Vinyloxazole-4-carboxylate

This one-step procedure is adapted from the work of Donaldson et al.[1][2]

Materials:

  • Ethyl bromopyruvate

  • Acrylamide

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine, anhydrous

Procedure:

  • To a stirred suspension of acrylamide (1.0 eq) and powdered NaHCO₃ (4.0 eq) in anhydrous THF under a nitrogen atmosphere, add ethyl bromopyruvate (1.1 eq).

  • Heat the reaction mixture to 55-60 °C for 15 hours.

  • Add an additional portion of ethyl bromopyruvate (1.1 eq) and continue heating for another 8 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove solid impurities.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in anhydrous pyridine and cool to 0 °C.

  • Add trifluoroacetic anhydride (1.5 eq) dropwise and stir at room temperature for 12 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 2-vinyloxazole-4-carboxylate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Hantzch-Panek Condensation cluster_reaction2 Step 2: Cyclization/Dehydration cluster_product Final Product Acrylamide Acrylamide Condensation Reaction in THF with NaHCO₃ 55-60 °C Acrylamide->Condensation Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Condensation Cyclization Treatment with TFAA in Pyridine Condensation->Cyclization Intermediate Final_Product Ethyl 2-vinyloxazole-4-carboxylate Cyclization->Final_Product

Caption: Synthetic workflow for Ethyl 2-vinyloxazole-4-carboxylate.

Protocol 2: Diels-Alder Reaction of Ethyl 2-Vinyloxazole-4-carboxylate with Cyclopentadiene

This protocol is a representative example of the utility of Ethyl 2-vinyloxazole-4-carboxylate as a dienophile.

Materials:

  • Ethyl 2-vinyloxazole-4-carboxylate

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene, anhydrous

Procedure:

  • In a sealed tube, dissolve Ethyl 2-vinyloxazole-4-carboxylate (1.0 eq) in anhydrous toluene.

  • Add freshly cracked cyclopentadiene (3.0 eq).

  • Seal the tube and heat the reaction mixture to 110 °C for 24 hours.

  • Cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove excess cyclopentadiene and toluene.

  • The resulting residue contains the Diels-Alder adduct as a mixture of endo and exo isomers, which can be purified by column chromatography on silica gel if necessary.

Diels_Alder_Reaction reactant1 Ethyl 2-vinyloxazole-4-carboxylate ts [4+2] Transition State reactant1->ts + reactant2 Cyclopentadiene reactant2->ts product Diels-Alder Adduct (endo/exo mixture) ts->product Cycloaddition

Caption: Diels-Alder reaction of Ethyl 2-vinyloxazole-4-carboxylate.

The Heck Reaction: Expanding the Synthetic Toolbox

Beyond cycloadditions, Ethyl 2-vinyloxazole-4-carboxylate is an excellent substrate for palladium-catalyzed Heck coupling reactions.[1][2] This transformation allows for the direct arylation or vinylation of the vinyl group, providing access to a wide range of substituted oxazoles.

Comparative Insights:

While detailed comparative data for the Heck reaction of Ethyl 2-vinyloxazole-4-carboxylate against other vinyl heterocycles under identical conditions is sparse in the literature, the general principles of the Heck reaction suggest that the electron-deficient nature of the vinyloxazole would make it a highly competent coupling partner. The reaction is known to proceed efficiently with electron-poor alkenes. In contrast, electron-rich vinyl heterocycles can sometimes lead to issues with regioselectivity and side reactions.

Conclusion: A Strategic Asset for Complex Synthesis

Ethyl 2-vinyloxazole-4-carboxylate stands out as a superior building block in multi-step synthesis due to its facile preparation, versatile reactivity, and the advantageous electronic properties imparted by the oxazole core. Its enhanced performance in key transformations such as the Diels-Alder reaction, when compared to other vinyl heterocycles, underscores its value for researchers aiming to construct complex, biologically relevant molecules with greater efficiency and control. The ability to readily engage in both cycloaddition and cross-coupling reactions, coupled with the potential for further functionalization, solidifies the position of Ethyl 2-vinyloxazole-4-carboxylate as a strategic asset in the modern synthetic chemist's toolbox.

References

  • Donaldson, W. A., et al. "Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate." Synthetic Communications, vol. 33, no. 15, 2003, pp. 2685-2693, [Link].

  • "Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate." ResearchGate, [Link].

  • Rychnovsky, S. D., et al. "Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions." Chemical Science, vol. 13, no. 2, 2022, pp. 437-443, [Link].

  • Duffy, J. L., et al. "Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles." Molecules, vol. 29, no. 9, 2024, p. 1988, [Link].

  • "Heck Reaction." Organic Chemistry Portal, [Link].

  • Knowles, R. R., et al. "Total synthesis of diazonamide A." Nature Chemistry, vol. 3, no. 4, 2011, pp. 324-328, [Link].

  • "Total Synthesis of Phorboxazole B." Organic Chemistry Portal, [Link].

Sources

The Versatile Synthon: A Comparative Guide to Ethyl 2-Vinyloxazole-4-carboxylate in Asymmetric Synthesis and Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds continues to drive the development of novel chiral synthons and catalytic systems. Ethyl 2-vinyloxazole-4-carboxylate, a heterocyclic compound featuring a vinyl group appended to an oxazole core, presents itself as a promising, albeit underexplored, building block for asymmetric synthesis. The inherent functionalities of this molecule—a dienophile/Michael acceptor in the vinyl group, a coordinating oxazoline moiety, and an ester for further derivatization—offer a tantalizing platform for the construction of complex chiral architectures.

This guide provides a comprehensive comparison of the potential applications of Ethyl 2-vinyloxazole-4-carboxylate in asymmetric Diels-Alder and Michael addition reactions. Due to the limited direct experimental data on this specific molecule, this analysis will draw upon well-established principles and analogous transformations involving structurally similar vinyl-substituted heterocycles and the proven utility of the oxazoline framework in chiral ligand design. We will delve into the mechanistic underpinnings of these reactions, present comparative data from related systems, and provide detailed experimental protocols to guide future research in harnessing the synthetic potential of this versatile synthon.

I. Asymmetric Diels-Alder Reactions: A Gateway to Chiral Cycloadducts

The Diels-Alder reaction stands as a cornerstone of organic synthesis for the construction of six-membered rings with exceptional stereocontrol.[1] The vinyl group of Ethyl 2-vinyloxazole-4-carboxylate positions it as a potential dienophile in asymmetric [4+2] cycloadditions. The electron-withdrawing nature of the oxazole ring is expected to activate the vinyl group, making it susceptible to reaction with a variety of dienes.

Catalytic Systems and Performance Comparison

The key to achieving high enantioselectivity in Diels-Alder reactions lies in the use of chiral catalysts, typically chiral Lewis acids or organocatalysts.[2] Drawing parallels from the extensive research on other vinyl-substituted heterocycles and activated alkenes, we can anticipate the performance of Ethyl 2-vinyloxazole-4-carboxylate with various catalytic systems. A prime example for comparison is the well-studied asymmetric Diels-Alder reaction of acrolein or other α,β-unsaturated carbonyl compounds with cyclopentadiene, often catalyzed by copper(II) complexes of C₂-symmetric bis(oxazoline) (BOX) ligands.[3][4]

Catalyst SystemDienophileDieneYield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee, %)Reference
Cu(II)-Ph-BOXN-AcryloyloxazolidinoneCyclopentadiene95>99:198[3]
Cu(II)-tBu-BOXN-CrotonoyloxazolidinoneCyclopentadiene94>99:197[3]
Chiral Amine (MacMillan)AcroleinCyclopentadiene8520:191[2]
Chiral Boronic AcidMethacroleinCyclopentadiene85-97[4]

Table 1: Comparative Performance of Chiral Catalysts in the Asymmetric Diels-Alder Reaction of Representative Dienophiles with Cyclopentadiene.

Based on these established systems, it is highly probable that a chiral Lewis acid, such as a Cu(II)-BOX complex, would effectively catalyze the asymmetric Diels-Alder reaction of Ethyl 2-vinyloxazole-4-carboxylate. The oxazoline nitrogen and the ester carbonyl could act as a bidentate coordinating group for the Lewis acid, bringing the chiral environment in close proximity to the reacting vinyl moiety.

Mechanistic Rationale for Enantioselection

The enantioselectivity in these reactions is dictated by the formation of a chiral catalyst-dienophile complex, which then directs the approach of the diene from a less sterically hindered face. In the case of a Cu(II)-BOX catalyst, the dienophile coordinates to the copper center in a square-planar geometry, with the bulky substituents on the oxazoline rings effectively shielding one face of the dienophile.

Diels_Alder_Mechanism cluster_0 Catalyst Activation cluster_1 [4+2] Cycloaddition cluster_2 Product Formation Dienophile Ethyl 2-vinyloxazole-4-carboxylate Activated_Complex Chiral Catalyst- Dienophile Complex Dienophile->Activated_Complex Coordination Catalyst Chiral Lewis Acid (e.g., Cu(II)-BOX) Catalyst->Activated_Complex Cycloadduct_Complex Cycloadduct-Catalyst Complex Activated_Complex->Cycloadduct_Complex Facial-selective attack Diene Diene Diene->Cycloadduct_Complex Cycloadduct_Complex->Catalyst Catalyst regeneration Chiral_Product Enantioenriched Cycloadduct Cycloadduct_Complex->Chiral_Product Release Michael_Addition_Mechanism cluster_0 Enamine Formation cluster_1 Conjugate Addition cluster_2 Hydrolysis & Catalyst Regeneration Donor Michael Donor (e.g., Aldehyde) Enamine Chiral Enamine Intermediate Donor->Enamine Organocatalyst Chiral Amine Catalyst Organocatalyst->Enamine Adduct_Intermediate Iminium Ion Intermediate Enamine->Adduct_Intermediate Nucleophilic attack Acceptor Michael Acceptor (Ethyl 2-vinyloxazole-4-carboxylate) Acceptor->Adduct_Intermediate Adduct_Intermediate->Organocatalyst Catalyst regeneration Chiral_Product Enantioenriched Michael Adduct Adduct_Intermediate->Chiral_Product Hydrolysis

Sources

A Senior Application Scientist's Guide to Benchmarking Ethyl 2-vinyloxazole-4-carboxylate in the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in synthetic and medicinal chemistry, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign. The 2,4-disubstituted oxazole motif, a key feature in numerous biologically active natural products such as the phorboxazoles and disorazoles, presents a unique synthetic challenge.[1][2] This guide provides an in-depth performance benchmark of Ethyl 2-vinyloxazole-4-carboxylate, a versatile synthon, focusing on its application in the construction of highly substituted pyridine scaffolds—a privileged core in modern drug discovery.[3] We will objectively compare its performance in a Diels-Alder approach against a contemporary alternative route, providing the necessary experimental data and protocols to inform your synthetic strategy.

The Strategic Advantage of Ethyl 2-vinyloxazole-4-carboxylate

Ethyl 2-vinyloxazole-4-carboxylate is a bifunctional building block that marries the latent diene character of the oxazole ring with the dienophilic reactivity of a vinyl group.[1][2] This unique combination allows for its participation in [4+2] cycloaddition reactions, a powerful tool for the construction of six-membered rings with excellent control over regiochemistry.[4][5] The oxazole itself can be considered a masked diene, which upon cycloaddition and subsequent cycloreversion, leads to the formation of a pyridine ring.[6] This strategy offers a convergent and often high-yielding approach to complex pyridines that might otherwise require lengthy linear syntheses.

A key advantage of Ethyl 2-vinyloxazole-4-carboxylate is its straightforward, one-step synthesis from readily available starting materials, ethyl bromopyruvate and acrylamide, via a Hantzch-Panek condensation followed by treatment with trifluoroacetic anhydride.[1][2] This accessibility makes it an attractive component for both small-scale discovery efforts and larger-scale synthetic campaigns.

Application Showcase: Diels-Alder Reaction for Pyridine Synthesis

The Diels-Alder reaction of oxazoles with various dienophiles is a well-established method for the synthesis of substituted pyridines.[6] In this scenario, Ethyl 2-vinyloxazole-4-carboxylate can act as the diene component. The vinyl substituent can further participate in subsequent transformations, adding to the synthetic utility of this building block.

Experimental Protocol: Synthesis of a Substituted Pyridine via Diels-Alder Reaction of Ethyl 2-vinyloxazole-4-carboxylate

This protocol describes a representative Diels-Alder reaction between Ethyl 2-vinyloxazole-4-carboxylate and a generic dienophile, tetraphenylcyclopentadienone, which leads to a bicyclic adduct that can be further transformed into a substituted pyridine derivative.[1]

Materials:

  • Ethyl 2-vinyloxazole-4-carboxylate (6)

  • Tetraphenylcyclopentadienone

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of Ethyl 2-vinyloxazole-4-carboxylate (1.0 equiv) in anhydrous toluene, add tetraphenylcyclopentadienone (1.1 equiv).

  • Heat the reaction mixture at reflux for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure endo-cycloadduct (7).[1]

Visualization of the Diels-Alder Reaction Workflow

Diels_Alder_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ethyl 2-vinyloxazole-4-carboxylate in anhydrous toluene add_dienophile Add Tetraphenylcyclopentadienone start->add_dienophile reflux Reflux for 3 hours add_dienophile->reflux cool Cool to room temperature reflux->cool concentrate Concentrate under reduced pressure cool->concentrate chromatography Purify by column chromatography concentrate->chromatography product Isolate pure endo-cycloadduct chromatography->product

Caption: Workflow for the Diels-Alder reaction of Ethyl 2-vinyloxazole-4-carboxylate.

Comparative Analysis: An Alternative Route to Substituted Pyridines

To provide a comprehensive benchmark, we will compare the Diels-Alder approach using Ethyl 2-vinyloxazole-4-carboxylate with an alternative modern method for synthesizing substituted pyridines: the reaction of isoxazoles with enamines.[7] This reaction proceeds via an inverse electron-demand hetero-Diels-Alder reaction.[7]

Alternative Protocol: Synthesis of a Substituted Pyridine from an Isoxazole

This protocol outlines a general procedure for the synthesis of a substituted pyridine from an isoxazole and an enamine, catalyzed by a Lewis acid.[7]

Materials:

  • Substituted Isoxazole

  • Enamine

  • Titanium(IV) chloride bis(tetrahydrofuran) complex (TiCl₄(THF)₂)

  • Titanium powder

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the substituted isoxazole (1.0 equiv) and the enamine (1.2 equiv) in anhydrous DCM.

  • Add TiCl₄(THF)₂ (1.5 equiv) and titanium powder (1.5 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by GC/MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the substituted pyridine.

Data-Driven Performance Comparison

To facilitate an objective comparison, the following table summarizes key performance indicators for both synthetic routes. The data for the Diels-Alder reaction is based on the reaction of Ethyl 2-vinyloxazole-4-carboxylate with tetraphenylcyclopentadienone, while the isoxazole route data is representative of the scope presented in the cited literature.[1][7]

ParameterDiels-Alder with Ethyl 2-vinyloxazole-4-carboxylateIsoxazole + Enamine Route
Reaction Type [4+2] CycloadditionInverse electron-demand hetero-Diels-Alder
Key Reagents Ethyl 2-vinyloxazole-4-carboxylate, DienophileSubstituted Isoxazole, Enamine, TiCl₄(THF)₂, Ti powder
Typical Yield Good to Excellent (e.g., 91% for the adduct with tetraphenylcyclopentadienone)[1]Moderate to Good (highly substrate dependent)
Reaction Time 3 hours[1]12-24 hours
Reaction Temperature Reflux (e.g., Toluene, ~110 °C)Room Temperature
Catalyst Typically thermal, can be Lewis acid catalyzedTiCl₄(THF)₂ (Lewis Acid)
Substrate Scope Broad range of dienophilesTolerant of many common functional groups[7]
Key Advantages Convergent, high yields, readily available starting material for the oxazole.High regioselectivity, mild reaction temperature.[7]
Key Disadvantages High reaction temperatures may not be suitable for sensitive substrates.Requires stoichiometric amounts of Lewis acid and reducing agent.
Logical Framework for Synthetic Route Selection

The choice between these two powerful methods for pyridine synthesis depends on several factors inherent to the target molecule and the overall synthetic plan.

Route_Selection start Target Pyridine Synthesis question1 Thermal Stability of Substrates? start->question1 route1 Consider Diels-Alder with Ethyl 2-vinyloxazole-4-carboxylate question1->route1 High route2 Consider Isoxazole + Enamine Route question1->route2 Low question2 Need for High Regioselectivity? route1->question2 route2->question2 final_choice1 Diels-Alder is a strong candidate question2->final_choice1 Achievable with chosen dienophile final_choice2 Isoxazole route is advantageous question2->final_choice2 Critical and potentially challenging

Caption: Decision-making framework for selecting a pyridine synthesis route.

Expanding the Utility: Other Reactions of Ethyl 2-vinyloxazole-4-carboxylate

Beyond its use in Diels-Alder reactions, the vinyl group of Ethyl 2-vinyloxazole-4-carboxylate is amenable to other important transformations. For instance, it can undergo Heck coupling reactions , allowing for the introduction of aryl or vinyl substituents at the terminus of the vinyl group.[1][8] This further enhances its utility as a versatile building block for creating molecular diversity. Additionally, the vinyl group can be subjected to ozonolysis to furnish the corresponding aldehyde, ethyl 2-formyloxazole-4-carboxylate, which is a valuable intermediate for various derivatizations.[9][10]

Conclusion

Ethyl 2-vinyloxazole-4-carboxylate is a highly valuable and versatile building block for the synthesis of complex molecules, particularly substituted pyridines. Its performance in the Diels-Alder reaction is excellent, offering high yields and a convergent approach. When benchmarked against a modern alternative like the isoxazole-enamine route, it presents a compelling option, especially when thermal stability of the substrates is not a concern. The choice of synthetic route will ultimately be guided by the specific substitution pattern of the target pyridine and the overall synthetic strategy. The experimental protocols and comparative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

References

  • Donaldson, W. A. Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Synthetic Communications, 2003, 33(15), 2685-2693. [Link]

  • Taylor & Francis Online. Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. [Link]

  • Donaldson, W. A. Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. ResearchGate. [Link]

  • RSC Publishing. Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry. [Link]

  • PubMed Central. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • ResearchGate. Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate | Request PDF. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • Organic Chemistry Portal. Diels-Alder Reaction. [Link]

Sources

Safety Operating Guide

Ethyl 2-vinyloxazole-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving beyond simply using a reagent to properly managing its entire lifecycle is critical for laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of Ethyl 2-vinyloxazole-4-carboxylate. The procedures outlined here are grounded in an understanding of the compound's chemical nature, derived from its structural motifs, and aligned with established hazardous waste management protocols.

Hazard Profile Analysis: A Cautious Approach

  • Oxazole Moiety : The parent heterocycle, oxazole, is classified as a highly flammable liquid and is known to cause serious eye damage.[1][2] Therefore, Ethyl 2-vinyloxazole-4-carboxylate should be presumed to be flammable and an eye irritant.

  • Vinyl Group : Vinyl monomers are a well-documented class of hazardous compounds. They are often reactive, can undergo unintended polymerization, and are frequently classified as toxic and potential carcinogens.[3] Handling should always occur in a well-ventilated chemical fume hood to avoid inhalation of vapors.[3]

  • Ester Functionality : While often less reactive, ethyl ester groups can contribute to the overall irritant properties of a molecule.[4]

Based on this structural analysis, Ethyl 2-vinyloxazole-4-carboxylate must be handled as hazardous chemical waste . The primary risks are summarized in the table below.

Hazard CategoryAssociated Structural MoietyJustification & Potential Effects
Flammability Oxazole Ring, Organic EstersOxazole itself is a flammable liquid.[2] The compound should be kept away from heat, sparks, and open flames.
Eye Irritation/Damage Oxazole RingOxazole is known to cause serious eye damage.[2] Assumed to be a strong eye irritant.
Skin Irritation General Heterocycle/EsterStructurally related compounds like Ethyl 2-chlorooxazole-4-carboxylate are known skin irritants.[5]
Respiratory Irritation Vinyl Group, OxazoleVapors may irritate the respiratory tract. Vinyl monomers, in particular, require handling in a fume hood.[3]
Toxicity Vinyl GroupVinyl compounds can be toxic if inhaled, ingested, or absorbed through the skin.
Reactivity Vinyl GroupThe vinyl group presents a risk of spontaneous or heat-induced polymerization.[6]

Pre-Disposal Safety Protocols: Engineering and Personal Protection

Before handling any waste containing Ethyl 2-vinyloxazole-4-carboxylate, it is imperative to establish robust safety measures.

  • Engineering Controls : All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE) : A non-negotiable requirement for handling this waste stream.

    • Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

    • Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[8]

    • Body Protection : A flame-resistant laboratory coat must be worn and fully fastened. Ensure legs and feet are covered with long pants and closed-toe shoes.

Step-by-Step Waste Collection and Disposal Protocol

The guiding principle for chemical waste is to never dispose of it down the drain or in regular trash.[9][10] All waste streams containing Ethyl 2-vinyloxazole-4-carboxylate must be collected as hazardous waste.

Step 1: Designate a Hazardous Waste Container

Select a container that is chemically compatible with organic solvents and will not leak or rupture.[11] A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate. The original product container, if in good condition, is an ideal choice.[11]

Step 2: Waste Segregation

Proper segregation is key to safe and compliant disposal. Do not mix incompatible waste streams.

  • Unused or Expired Product : Collect the pure chemical directly in the designated hazardous waste container.

  • Contaminated Labware (Non-Sharp) : Items such as pipette tips, gloves, and weighing paper that are contaminated with the compound should be collected in a separate, clearly labeled, lined container.

  • Contaminated Solvents : If the compound is used in a solution (e.g., with toluene, THF, or methanol), collect this liquid waste in a designated solvent waste container. Clearly list all chemical constituents on the waste label.

  • Spill Cleanup Materials : Absorbent materials used to clean up spills of Ethyl 2-vinyloxazole-4-carboxylate must be treated as hazardous waste and collected in a sealed container.[9][12]

Step 3: Proper Labeling

Every waste container must be correctly labeled the moment the first drop of waste is added. The label must include:

  • The words "Hazardous Waste".[11]

  • The full chemical name: "Ethyl 2-vinyloxazole-4-carboxylate".

  • The names of any other solvents or chemicals present in the container.

  • The approximate percentage of each component.

  • The date of accumulation start.

  • The name and location of the generating laboratory.

Step 4: Storage and Accumulation

Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[11] This area should be under the control of laboratory personnel and away from sources of ignition.[13] The container must be kept closed at all times except when adding waste.[9] Ensure the SAA has secondary containment to capture any potential leaks.[11]

Step 5: Arrange for Disposal

Once the waste container is full or has been in accumulation for the maximum allowed time (typically 9-12 months for academic labs), arrange for its removal.[14] Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[12][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing Ethyl 2-vinyloxazole-4-carboxylate.

G Disposal Workflow for Ethyl 2-vinyloxazole-4-carboxylate Start Waste Containing Ethyl 2-vinyloxazole-4-carboxylate Pure Unused/Expired Pure Compound Start->Pure Is it pure? Solutions Contaminated Solvents (e.g., Reaction Mixtures) Start->Solutions Is it a liquid solution? Labware Contaminated Labware (Gloves, Pipettes, etc.) Start->Labware Is it contaminated solid labware? Spill Spill Cleanup Materials Start->Spill Is it from a spill cleanup? CollectLiquid Collect in a designated, compatible liquid waste container. Pure->CollectLiquid Solutions->CollectLiquid CollectSolid Collect in a designated, lined solid waste container. Labware->CollectSolid Spill->CollectSolid Label Label Container with: 'Hazardous Waste' Full Chemical Names Percentages & Date CollectLiquid->Label CollectSolid->Label Store Store in designated Satellite Accumulation Area with secondary containment. Label->Store Dispose Arrange for pickup by EHS or licensed waste contractor. Store->Dispose

Caption: Decision workflow for segregating and managing Ethyl 2-vinyloxazole-4-carboxylate waste.

References

  • TCI Chemicals. (n.d.). Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate Safety Information.
  • Gebauer Company. (n.d.). SAFETY DATA SHEET (SDS) - Gebauer's Ethyl Chloride.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Ethyl-2-oxazoline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl glyoxylate, ca 50% solution in toluene.
  • Capot Chemical. (2008). MSDS of Oxazole.
  • Kumar, N. (2019). 2,4-D Ethyl Ester Poisoning: A Case Report. Indian Journal of Critical Care Medicine, 23(9), 432–433.
  • Columbia University. (n.d.). Specific Chemicals Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • ChemicalBook. (2025). Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate.
  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate.
  • BenchChem. (2025). An In-depth Technical Guide to Ethyl 2-formyloxazole-4-carboxylate.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
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  • AMERICAN ELEMENTS. (n.d.). Ethyl 2-Vinyloxazole-4-carboxylate.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Oxazole.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • UCLA Department of Chemistry and Biochemistry. (2009). Safe Operating Procedure for the Handling of Vinylic Monomers.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl 2-chlorooxazole-4-carboxylate.
  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
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  • Fluorochem. (2024). Safety Data Sheet - Methyl benzo[d]oxazole-2-carboxylate.
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Personal protective equipment for handling Ethyl 2-vinyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: Ethyl 2-vinyloxazole-4-carboxylate

This guide provides essential, immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Ethyl 2-vinyloxazole-4-carboxylate (CAS: 460081-24-7).[1][2][3] Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on a thorough analysis of its constituent functional groups—the oxazole core, the reactive vinyl group, and the ethyl carboxylate moiety—as well as data from structurally analogous compounds.[4][5] Adherence to these protocols is critical for mitigating risk and ensuring a safe, controlled laboratory environment.

Hazard Assessment: Understanding the Risks

A proactive approach to safety begins with understanding the inherent hazards of the material. The risk profile of Ethyl 2-vinyloxazole-4-carboxylate is derived from its key chemical features.

  • Oxazole Core: Oxazole derivatives are known to possess a wide spectrum of biological activities.[5] This inherent bioactivity necessitates careful handling to avoid unintended physiological effects through exposure. Many heterocyclic compounds are under investigation for various therapeutic applications, reinforcing the need to minimize direct contact.[6][7][8]

  • Vinyl Group: Vinylic monomers are a category of particularly hazardous chemicals. They are often highly reactive and can act as Michael acceptors. The primary risks associated with this functional group include:

    • Reactivity: Potential for unwanted polymerization or reactions.

    • Toxicity: Many vinyl monomers are known irritants and lachrymators, with some classified as potential carcinogens.

    • Inhalation Hazard: The volatility of similar small molecules suggests a potential for respiratory irritation.

  • Inferred Irritation Potential: A Safety Data Sheet for the closely related compound, Ethyl 2-chlorooxazole-4-carboxylate, identifies it as a category 2 skin and eye irritant, and a category 3 respiratory irritant.[4] It is prudent to assume a similar hazard profile for Ethyl 2-vinyloxazole-4-carboxylate until specific data proves otherwise.

Based on this assessment, the compound must be handled as a skin, eye, and respiratory irritant with unknown long-term toxicological properties.

Personal Protective Equipment (PPE): A Multi-Level Approach

A tiered approach to PPE is essential, with requirements escalating based on the nature of the experimental procedure. The following table outlines the minimum PPE required for different operational scenarios.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, standard lab coat, single nitrile gloves, closed-toe shoes.For handling small quantities (<1g) exclusively within a certified chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles used in conjunction with a full-face shield, a chemical-resistant apron over a lab coat, and double-gloving with nitrile gloves.When transferring larger volumes, heating, sonicating, vortexing, or performing any operation with a risk of splashing or aerosol generation.[9][10]
Emergency Situations (Spills or Releases) Full-face respirator with appropriate organic vapor cartridges, a chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[9][11]For responding to any uncontrolled release or significant spill of the compound outside of a fume hood.

Operational and Disposal Plan

Safe handling is a systematic process that extends from preparation to disposal. The following workflow must be adhered to at all times to minimize exposure and prevent contamination.

Workflow for Handling Ethyl 2-vinyloxazole-4-carboxylate

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_reaction 3. Reaction Phase cluster_disposal 4. Disposal Phase prep_start Verify Fume Hood Certification prep_ppe Don Appropriate PPE (See Table) prep_start->prep_ppe prep_spill Ensure Spill Kit is Accessible prep_ppe->prep_spill handle_weigh Weighing/Measuring: Liquid: Use syringe in hood Solid: Weigh carefully to avoid dust prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer compound into reaction vessel inside the fume hood. handle_weigh->handle_transfer react_setup Set up apparatus within fume hood handle_transfer->react_setup Proceed to Reaction react_monitor Continuously monitor reaction react_setup->react_monitor disp_liquid Liquid Waste: Collect in sealed, labeled hazardous waste container react_monitor->disp_liquid Post-Reaction disp_solid Solid Waste: Collect contaminated items (gloves, paper) in a separate, sealed hazardous waste bag react_monitor->disp_solid Post-Reaction disp_cleanup Decontaminate surfaces and glassware disp_liquid->disp_cleanup disp_solid->disp_cleanup

Caption: Standard operational workflow for handling Ethyl 2-vinyloxazole-4-carboxylate.

Step-by-Step Methodologies

A. Preparation

  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year.

  • Assemble PPE: Before entering the lab area where the chemical is stored, don the appropriate PPE as specified in the table above. Always inspect gloves for tears or holes before use.

  • Prepare for Emergencies: Locate the nearest safety shower and eyewash station. Ensure a spill kit appropriate for organic chemicals is readily available.

B. Handling and Reaction

  • Chemical Handling: All manipulations of Ethyl 2-vinyloxazole-4-carboxylate must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Liquid Transfers: As a liquid, this compound should never be weighed on an open balance. Use its density to calculate the required volume and transfer it via syringe within the fume hood.

  • Reaction Monitoring: Continuously monitor reactions for any signs of exothermic events or pressure buildup. Use spark-proof equipment if the reaction involves flammable solvents.[9]

C. Waste Disposal

  • Segregation is Key: Do not mix waste streams. Maintain separate, clearly labeled, and sealed containers for liquid and solid hazardous waste.

  • Liquid Waste: Collect all solutions containing the compound and any solvent rinses in a designated hazardous waste container.[4]

  • Solid Waste: Dispose of all contaminated materials, including gloves, weigh paper, and pipette tips, in a designated solid hazardous waste container.

  • Decontamination: After completing work, thoroughly decontaminate the fume hood surfaces and any non-disposable equipment with an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinsate as liquid hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Spill:

    • Alert personnel in the immediate area and evacuate.

    • If the spill is large or outside of a fume hood, notify your institution's Environmental Health & Safety (EHS) department immediately.

    • For minor spills inside a fume hood, use an absorbent spill pad or appropriate inert material, then wipe the area clean. All cleanup materials must be disposed of as hazardous solid waste.

By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling Ethyl 2-vinyloxazole-4-carboxylate, ensuring the safety of all personnel.

References

  • American Elements. Ethyl 2-Vinyloxazole-4-carboxylate | CAS 460081-24-7. [Link]

  • Chemsrc. Ethyl 2-vinyloxazole-4-carboxylate | CAS#:460081-24-7. [Link]

  • Pharmaffiliates. Ethyl 2-vinyloxazole-4-carboxylate | CAS No : 460081-24-7. [Link]

  • PubChemLite. Ethyl 2-vinyloxazole-4-carboxylate (C8H9NO3). [Link]

  • UCLA Chemistry and Biochemistry. Safe Operating Procedure for the Handling of Vinylic Monomers. [Link]

  • Gebauer Company. Safety Data Sheet (SDS) - Gebauer's Ethyl Chloride. [Link]

  • ESPO. Safety Data Sheet - PM BP 045 VIOLET BLUE. [Link]

  • Westlake Corporation. HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.